tert-Butyl 1H-pyrrol-1-ylcarbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-pyrrol-1-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOTVVAIWOCYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678242 | |
| Record name | tert-Butyl 1H-pyrrol-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937046-95-2 | |
| Record name | 1,1-Dimethylethyl N-1H-pyrrol-1-ylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937046-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1H-pyrrol-1-ylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937046952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 1H-pyrrol-1-ylcarbamate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1H-pyrrol-1-ylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.760 | |
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Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 1H-pyrrol-1-ylcarbamate (CAS No. 937046-95-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 1H-pyrrol-1-ylcarbamate, a key building block in modern medicinal chemistry. With the CAS Number 937046-95-2, this molecule, also known as N-(Boc-amino)pyrrole, serves as a versatile precursor in the synthesis of complex nitrogen-containing heterocyclic compounds. This document details its physicochemical properties, provides a representative synthetic protocol with mechanistic insights, explores its applications in drug discovery, and outlines essential safety and handling information.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional organic molecule that strategically combines a pyrrole ring with a Boc-protected amino group. The pyrrole moiety is a privileged scaffold found in a vast array of biologically active natural products and synthetic drugs, exhibiting activities such as antibacterial, anti-inflammatory, and anticancer properties.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under various reaction conditions while allowing for facile deprotection under acidic conditions, enabling its sequential use in multi-step syntheses.[3] This combination makes this compound a valuable intermediate for introducing the 1-aminopyrrole moiety into target molecules, particularly in the development of novel therapeutics.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in research and development.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 937046-95-2 | [5][6] |
| Molecular Formula | C₉H₁₄N₂O₂ | [5] |
| Molecular Weight | 182.22 g/mol | [5] |
| Appearance | White solid | [5] |
| Purity | >98% (typical) | [5] |
| Storage | Sealed in dry, 2-8°C | [7] |
Spectroscopic Data
While a comprehensive, publicly available spectral dataset for this compound is not readily found in peer-reviewed literature, typical spectroscopic features can be inferred from its structure and data for analogous compounds.
-
¹H NMR: Protons on the pyrrole ring would appear in the aromatic region, while the tert-butyl group would exhibit a characteristic singlet in the upfield region.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the pyrrole ring.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the carbamate, C=O stretching of the carbonyl group, and C-N stretching.
-
Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be observed, confirming the molecular weight.
Synthesis and Mechanism
The synthesis of this compound typically involves the N-amination of pyrrole followed by protection of the resulting amino group with a tert-butyloxycarbonyl (Boc) group. While a specific, detailed protocol for this exact molecule is not prevalent in readily accessible scientific literature, a general and adaptable procedure can be derived from established methods for the synthesis of N-amino heterocycles and their subsequent Boc protection.
Conceptual Synthetic Workflow
The synthesis can be envisioned as a two-step process:
-
N-Amination of Pyrrole: This step introduces the nitrogen atom at the 1-position of the pyrrole ring.
-
Boc Protection: The newly introduced amino group is then protected with di-tert-butyl dicarbonate (Boc₂O).
Caption: Conceptual workflow for the synthesis of this compound.
Representative Experimental Protocol (Adapted)
This protocol is a representative procedure for the Boc protection of an amino group and can be adapted for the synthesis of the title compound from 1-aminopyrrole.
Materials:
-
1-Aminopyrrole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.2 eq)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-aminopyrrole in the chosen anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Add the base (e.g., triethylamine) dropwise to the stirred solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate in a small amount of the same anhydrous solvent.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.[8]
Mechanistic Considerations
The Boc protection of the amino group proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate, facilitated by the departure of a tert-butoxide and carbon dioxide, results in the formation of the stable carbamate. The base is crucial to deprotonate the nitrogen atom, increasing its nucleophilicity, and to neutralize the acidic byproducts.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound lies in its ability to serve as a precursor to a variety of more complex molecules, particularly those with therapeutic potential.
Role as a Pharmaceutical Intermediate
This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of various active compounds.[3][4] The pyrrole nucleus is a key structural feature in many drugs, and the protected amino group provides a handle for further functionalization or for participating in coupling reactions.
Precursor for Kinase Inhibitors
The pyrrole scaffold is a common feature in many kinase inhibitors.[9] Dysregulated kinase activity is implicated in numerous diseases, including cancer, making kinase inhibitors a major focus of drug discovery.[10][11] this compound can be used in the synthesis of pyrrole-containing kinase inhibitors, where the pyrrole ring can form key interactions within the ATP-binding pocket of the kinase. The N-amino functionality, after deprotection, can be further elaborated to introduce other pharmacophoric features or to act as a linker to other parts of the inhibitor.
Synthesis of Antiviral and Other Bioactive Compounds
Pyrrole derivatives have also shown promise as antiviral agents.[12][13] The unique electronic properties of the pyrrole ring can contribute to interactions with viral proteins. This compound provides a convenient starting point for the synthesis of novel pyrrole-based compounds for screening against various viral targets.
Caption: Synthetic utility of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Conclusion
This compound (CAS No. 937046-95-2) is a strategically important and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a pyrrole ring and a Boc-protected amino group provides a valuable platform for the synthesis of a wide range of complex, nitrogen-containing heterocyclic compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective application in the discovery and development of novel pharmaceuticals.
References
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-
ResearchGate. (2024). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. Retrieved from [Link]
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Meikem. (n.d.). MC011959 this compound. Retrieved from [Link]
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
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An In-depth Technical Guide to tert-Butyl 1H-pyrrol-1-ylcarbamate: A Versatile Intermediate in Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of tert-butyl 1H-pyrrol-1-ylcarbamate, a pivotal intermediate in contemporary organic and medicinal chemistry. The document delineates its physicochemical properties, provides a detailed, representative synthetic protocol, and explores its reactivity and significant applications in the synthesis of complex nitrogen-containing heterocycles. Emphasis is placed on the strategic role of the tert-butyloxycarbonyl (Boc) protecting group, which modulates the reactivity of the 1-aminopyrrole scaffold, rendering it a valuable building block for drug discovery and development professionals. This guide is intended to serve as a crucial resource for researchers and scientists engaged in the design and synthesis of novel therapeutics and other advanced materials.
Introduction: The Strategic Importance of Protected Aminopyrroles
The pyrrole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and functional materials.[1] The introduction of a nitrogen substituent at the 1-position of the pyrrole ring, creating a 1-aminopyrrole moiety, dramatically expands the synthetic possibilities, providing a versatile handle for the construction of more complex heterocyclic systems. However, the inherent reactivity of the N-amino group necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule.
The tert-butyloxycarbonyl (Boc) group is arguably one of the most widely employed amine protecting groups in organic synthesis, lauded for its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[2][3] In the context of 1-aminopyrrole, the Boc group effectively masks the nucleophilicity of the exocyclic nitrogen, enabling chemists to harness the unique reactivity of the pyrrole ring and to strategically unveil the N-amino functionality at a desired stage of a synthetic sequence. This compound (CAS No. 937046-95-2) is the embodiment of this synthetic strategy, serving as a stable, readily accessible, and highly versatile building block.[4] This guide will provide a detailed exploration of its properties, synthesis, and synthetic utility.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in the laboratory. The following section details the known and predicted properties of this compound.
General Properties
| Property | Value | Source(s) |
| CAS Number | 937046-95-2 | [4] |
| Molecular Formula | C₉H₁₄N₂O₂ | [5] |
| Molecular Weight | 182.22 g/mol | [5] |
| Appearance | White solid (predicted) | [5] |
| Purity | >98% (commercially available) | [5] |
Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.0-7.2 ppm (t, 2H): Protons at the C2 and C5 positions of the pyrrole ring.
-
δ ~6.1-6.3 ppm (t, 2H): Protons at the C3 and C4 positions of the pyrrole ring.
-
δ ~1.5 ppm (s, 9H): Protons of the tert-butyl group.
-
δ (variable, broad s, 1H): N-H proton of the carbamate (position and appearance may vary with concentration and solvent).
¹³C NMR (100 MHz, CDCl₃):
-
δ ~150-155 ppm: Carbonyl carbon of the carbamate.
-
δ ~120-125 ppm: Carbons at the C2 and C5 positions of the pyrrole ring.
-
δ ~110-115 ppm: Carbons at the C3 and C4 positions of the pyrrole ring.
-
δ ~80-85 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy (ATR):
-
~3300-3400 cm⁻¹: N-H stretching vibration of the carbamate.
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the tert-butyl and pyrrole groups.
-
~1700-1750 cm⁻¹: C=O stretching vibration of the carbamate.
-
~1500-1550 cm⁻¹: N-H bending vibration.
-
~1150-1250 cm⁻¹: C-O stretching vibration of the carbamate.
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: m/z 183.11
-
[M+Na]⁺: m/z 205.09
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is typically achieved through the N-acylation of 1-aminopyrrole with di-tert-butyl dicarbonate (Boc₂O). The following protocol is a representative procedure based on established methods for the Boc-protection of amines.[2][8]
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-aminopyrrole (1.0 equivalent).
-
Dissolution: Dissolve the 1-aminopyrrole in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to the solution and stir.
-
Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same anhydrous solvent. Add the Boc₂O solution dropwise to the stirred solution of 1-aminopyrrole at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of the Boc-protected amino group and the pyrrole ring.
Deprotection and Liberation of 1-Aminopyrrole
The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an organic solvent, to regenerate the free 1-aminopyrrole.[2][3] This deprotection is often quantitative and proceeds without compromising the integrity of the pyrrole ring.
Caption: Acid-catalyzed deprotection of the Boc group.
Role as a Key Building Block in Medicinal Chemistry
This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds with potential biological activity.[9][10] The liberated 1-aminopyrrole can undergo a range of transformations, including:
-
Condensation Reactions: The N-amino group can react with 1,2-dicarbonyl compounds to form pyrrolo[1,2-b][7][11][12]triazines, a class of compounds with diverse pharmacological properties.
-
Amide and Sulfonamide Formation: Acylation or sulfonylation of the deprotected amine provides access to a wide array of N-functionalized pyrroles.
-
Participation in Multicomponent Reactions: The deprotected aminopyrrole can serve as the amine component in multicomponent reactions to rapidly build molecular complexity.
The pyrrole scaffold itself is present in numerous approved drugs, and the ability to introduce and modify a 1-amino substituent via a protected intermediate like this compound is a powerful strategy in the design of new therapeutic agents.[2][12]
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important and versatile building block in modern organic synthesis. Its key attributes, including the stability of the Boc protecting group under a variety of conditions and its facile, selective removal, make it an invaluable tool for the synthesis of complex, nitrogen-containing molecules. This guide has provided a comprehensive overview of its properties, a representative synthetic protocol, and its potential applications, particularly in the realm of medicinal chemistry. As the demand for novel heterocyclic compounds continues to grow, the utility of well-designed, protected intermediates like this compound will undoubtedly continue to expand, enabling the discovery and development of the next generation of therapeutics and advanced materials.
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- 12. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate
This in-depth technical guide provides a comprehensive overview of the synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate, a key intermediate in the development of various active pharmaceutical ingredients.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways, mechanistic insights, and practical experimental protocols.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds. Its structure, featuring a Boc-protected amino group attached to a pyrrole ring, allows for a wide range of chemical transformations, making it an essential component in the design of novel therapeutics.[1][4] This guide will focus on a robust and well-established two-step synthesis pathway, beginning with the formation of the crucial precursor, 1-aminopyrrole, followed by its protection to yield the target compound.
Core Synthesis Pathway: A Two-Step Approach
The most efficient and commonly employed route for the synthesis of this compound involves two primary stages:
-
Synthesis of 1-Aminopyrrole: The formation of the N-amino pyrrole core is achieved through a Paal-Knorr type condensation reaction.
-
Tert-Butoxycarbonylation of 1-Aminopyrrole: The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amino functionality of 1-aminopyrrole.
This pathway is favored for its accessibility of starting materials, relatively mild reaction conditions, and good overall yields.
Part 1: Synthesis of 1-Aminopyrrole
The synthesis of 1-aminopyrrole is a critical first step. The Paal-Knorr pyrrole synthesis and its variations, such as the Clauson-Kaas synthesis, provide a reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound or its equivalent and a primary amine or hydrazine.[5][6] In this case, a common and effective precursor for the 1,4-dicarbonyl moiety is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to succinaldehyde.
Reaction Scheme: Paal-Knorr Synthesis of 1-Aminopyrrole
Caption: Paal-Knorr synthesis of 1-aminopyrrole.
Mechanistic Insights
The reaction proceeds through the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate succinaldehyde. This 1,4-dicarbonyl compound then reacts with hydrazine in a cyclocondensation reaction. The initial step involves the formation of a dihydrazone, which subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic 1-aminopyrrole ring. The use of an acid catalyst facilitates both the hydrolysis of the acetal and the dehydration steps.[6]
Experimental Protocol: Synthesis of 1-Aminopyrrole
This protocol is adapted from established procedures for the synthesis of N-substituted pyrroles.[7][8]
Materials:
-
2-(1H-pyrrol-1-yl)isoindoline-1,3-dione
-
Hydrazine monohydrate
-
Methanol
-
Diethyl ether
Procedure:
-
To a solution of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione (3.5 g, 0.016 mol) in methanol (35 mL), add hydrazine monohydrate (1 mL, 0.021 mmol).
-
Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. A precipitate will form.
-
Filter the solid and wash it with methanol.
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain a light yellow solid.
-
Triturate the solid with diethyl ether and concentrate the organic solution to yield 1-aminopyrrole as a brown oil (1 g, 74% yield).[7]
Characterization of 1-Aminopyrrole:
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂ | [9] |
| Molecular Weight | 82.10 g/mol | [9] |
| Appearance | Colorless to orange to green clear liquid | [1] |
| Boiling Point | 174 °C | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 5.84 (t, J = 2.0 Hz, 2H), 5.86 (d, exchangeable with D₂O, 2H), 6.62 (t, J = 2.0 Hz, 2H) | [7] |
Part 2: Synthesis of this compound
The second stage of the synthesis involves the protection of the amino group of 1-aminopyrrole with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy in organic synthesis, valued for the stability of the Boc group under a wide range of conditions and its facile removal under acidic conditions.[10] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme: Tert-Butoxycarbonylation of 1-Aminopyrrole
Caption: Boc protection of 1-aminopyrrole.
Mechanistic Insights
The tert-butoxycarbonylation of an amine with di-tert-butyl dicarbonate typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-aminopyrrole attacks one of the carbonyl carbons of Boc₂O. This is often facilitated by a base, which can deprotonate the amine to increase its nucleophilicity. The resulting tetrahedral intermediate then collapses, eliminating a tert-butoxide and carbon dioxide, to form the stable N-Boc protected product.[11] Catalyst-free methods in water have also been reported, leveraging the hydrophobic effect to promote the reaction.[10]
Experimental Protocol: Synthesis of this compound
This protocol is a general and robust method for the Boc protection of amines and is adaptable for 1-aminopyrrole.[11][12]
Materials:
-
1-Aminopyrrole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous acetonitrile
-
Yttria-zirconia based catalyst (optional, can be performed catalyst-free)
-
Sodium bicarbonate solution (10%)
-
Brine
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 1-aminopyrrole (2 mmol) in dry acetonitrile (2.5 mL). If using a catalyst, add it at this stage (20% by weight).
-
In a separate flask, dissolve di-tert-butyl dicarbonate (2 mmol) in dry acetonitrile (1.5 mL).
-
Add the Boc₂O solution dropwise to the stirred solution of 1-aminopyrrole at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, if a catalyst was used, filter it off and wash thoroughly with ether.
-
Wash the filtrate with 10% sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on neutral alumina using a mixture of petroleum ether and ethyl acetate (e.g., 97:3) as the eluent to afford pure this compound.[11]
Characterization of this compound:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O₂ | |
| Molecular Weight | 182.22 g/mol | |
| Appearance | White solid | |
| ¹H NMR | Predicted: Signals corresponding to the pyrrole protons and a characteristic singlet for the nine protons of the tert-butyl group. | |
| IR (KBr) | Predicted: Characteristic absorptions for N-H stretching, C=O stretching of the carbamate, and C-H stretching. | |
| Mass Spec (ESI+) | Predicted: [M+H]⁺ at m/z 183.11 |
(Note: Specific characterization data for the final product should be obtained experimentally upon synthesis and compared with literature values where available.)
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis pathway for this compound. By following the outlined experimental protocols, researchers and drug development professionals can effectively produce this valuable intermediate. The provided mechanistic insights and characterization data serve to ensure the scientific integrity and reproducibility of the synthesis. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
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Chem-Impex. 1-Aminopyrrole. [Link]
-
NIST. 1-Aminopyrrole. [Link]
-
PubChem. 1-Aminopyrrole. [Link]
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Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]
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National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
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Autechaux. Mastering Organic Synthesis with High-Purity 1-Aminopyrrole. [Link]
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TargetMol. tert-Butyl (1H-pyrrol-1-yl)carbamate. [Link]
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National Institutes of Health. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. [Link]
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National Institutes of Health. Recent Advancements in Pyrrole Synthesis. [Link]
-
National Institutes of Health. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
- Google Patents.
-
Organic Letters. Short and Modular Synthesis of Substituted 2-Aminopyrroles. [Link]
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ResearchGate. A Novel tert-Butoxycarbonylation Reagent: 1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI). [Link]
-
Royal Society of Chemistry. A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride) via one pot strategy. [Link]
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Supporting Information. 2 - Supporting Information. [Link]
-
ResearchGate. MW synthesis of pyrrole starting from 2,5-dimethoxytetrahydrofuran in.... [Link]
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National Institutes of Health. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]
-
Lucerna-Chem AG. tert-Butyl (1H-pyrrol-1-yl) carbamate. [Link]
-
PubMed. Mass Spectroscopy and Chromatography of the Trichloromethyl Radical Adduct of Phenyl Tert-Butyl Nitrone. [Link]
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ResearchGate. (PDF) Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. [Link]
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A Comprehensive Spectroscopic Guide to tert-Butyl 1H-pyrrol-1-ylcarbamate
Introduction: A Key Intermediate in Modern Synthesis
tert-Butyl 1H-pyrrol-1-ylcarbamate (CAS No. 937046-95-2) is a bifunctional molecule of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, incorporating a protected amine in proximity to an aromatic pyrrole ring, renders it a valuable intermediate for the synthesis of a diverse array of more complex molecular architectures. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a crucial reference for researchers engaged in its synthesis, purification, and downstream applications. A thorough understanding of its spectral data is paramount for reaction monitoring, quality control, and structural verification, ensuring the integrity of synthetic pathways.
It is critical to distinguish this compound from its isomer, tert-butyl 1H-pyrrole-1-carboxylate. The differing connectivity of the carbamate group profoundly influences the spectroscopic and chemical properties of these molecules. This guide will provide comparative data to aid in their unambiguous identification.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound is foundational to interpreting its spectroscopic data. The key functional groups that give rise to characteristic signals are the tert-butyl group, the carbamate linkage, and the pyrrole ring.
Diagram: Molecular Structure of this compound
Caption: Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for the structural elucidation of this compound, providing information on the number, connectivity, and chemical environment of the hydrogen atoms.
Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.0 | t | 2H | H-2, H-5 (Pyrrole) |
| ~ 6.0 - 6.2 | t | 2H | H-3, H-4 (Pyrrole) |
| ~ 7.5 - 8.0 | s (br) | 1H | N-H (Carbamate) |
| ~ 1.5 | s | 9H | -C(CH₃)₃ |
Expert Insights:
The pyrrole protons are expected to appear as two distinct triplets due to coupling with their neighbors. The α-protons (H-2 and H-5) will be slightly downfield compared to the β-protons (H-3 and H-4) due to the proximity of the nitrogen atom. The carbamate N-H proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The most prominent signal will be a sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety. The choice of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical for resolving these signals.
Comparative ¹H NMR Data for Related Compounds:
For comparative purposes, the reported ¹H NMR data for various other tert-butyl carbamate derivatives are presented below.
| Compound | Solvent | Chemical Shifts (δ) ppm and Assignments |
| tert-butyl m-tolylcarbamate[1] | CDCl₃ | 7.28 (s, 1H), 7.18 (d, 1H), 7.13 (d, 1H), 6.88 (d, 1H), 6.53 (br s, 1H), 2.35 (s, 3H), 1.55 (s, 9H) |
| tert-butyl p-tolylcarbamate[1] | CDCl₃ | 7.25 (d, 2H), 7.08 (d, 2H), 6.42 (br s, 1H), 2.29 (s, 3H), 1.51 (s, 9H) |
| tert-butyl benzylcarbamate[1] | CDCl₃ | 7.34-7.24 (m, 5H), 4.90 (br s, 1H), 4.31 (s, 2H), 1.46 (s, 9H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule.
Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 153.0 | C=O (Carbamate) |
| ~ 120.0 | C-2, C-5 (Pyrrole) |
| ~ 110.0 | C-3, C-4 (Pyrrole) |
| ~ 81.0 | -C (CH₃)₃ |
| ~ 28.0 | -C(C H₃)₃ |
Expert Insights:
The carbonyl carbon of the carbamate group is expected to be the most downfield signal. The quaternary carbon of the tert-butyl group will also be significantly downfield. The pyrrole carbons will appear in the aromatic region, with the α-carbons (C-2, C-5) typically resonating at a lower field than the β-carbons (C-3, C-4). The three equivalent methyl carbons of the tert-butyl group will give rise to a single, intense signal in the aliphatic region.
Comparative ¹³C NMR Data for Related Compounds:
| Compound | Solvent | Chemical Shifts (δ) ppm and Assignments |
| tert-butyl m-tolylcarbamate[1] | CDCl₃ | 152.8, 138.8, 138.2, 128.7, 123.8, 119.1, 115.6, 80.3, 28.3, 21.4 |
| tert-butyl p-tolylcarbamate[1] | CDCl₃ | 152.9, 135.7, 132.5, 129.7, 80.3, 28.3, 20.7 |
| tert-butyl benzylcarbamate[1] | CDCl₃ | 155.9, 146.7, 138.9, 128.6, 127.5, 127.3, 79.4, 44.7, 28.4 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in this compound through their characteristic vibrational frequencies.
Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium | N-H Stretch (Carbamate) |
| ~ 2970 - 2850 | Strong | C-H Stretch (Aliphatic, tert-butyl) |
| ~ 1720 - 1700 | Strong | C=O Stretch (Carbamate) |
| ~ 1500 - 1550 | Medium | N-H Bend (Carbamate) |
| ~ 1370 & 1390 | Medium | C-H Bend (tert-butyl, characteristic doublet) |
| ~ 1150 - 1250 | Strong | C-O Stretch (Carbamate) |
Expert Insights:
The most diagnostic peaks in the IR spectrum will be the N-H stretch of the carbamate, the strong carbonyl (C=O) stretch, and the characteristic absorptions of the tert-butyl group. The presence of the pyrrole ring will contribute to C-H and C=C stretching and bending vibrations in the fingerprint region. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining high-quality IR spectra of solid samples.
Diagram: Spectroscopic Data Correlation Workflow
Sources
In-Depth Technical Guide to the 1H NMR Spectra of tert-Butyl 1H-pyrrol-1-ylcarbamate
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. tert-Butyl 1H-pyrrol-1-ylcarbamate is a key intermediate in the synthesis of various pharmaceutically active compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable tool for the unambiguous confirmation of its molecular structure. This guide provides a comprehensive analysis of the 1H NMR spectrum of this compound, grounded in fundamental principles and supported by practical, field-proven insights.
Core Principles of the 1H NMR Spectrum
The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the chemically non-equivalent protons in its structure. The key to interpreting its spectrum lies in understanding the electronic environment of the pyrrole ring protons and the tert-butyl group protons.
The five-membered aromatic ring of pyrrole presents a unique electronic landscape.[2] In an unsubstituted pyrrole, the symmetry results in two signals for the aromatic protons: one for the α-protons (adjacent to the nitrogen) and one for the β-protons.[2][3] However, in this compound, the carbamate substituent on the nitrogen atom breaks this symmetry, leading to potentially three distinct signals for the pyrrole ring protons.
The tert-butyl group, with its nine equivalent protons, gives rise to a characteristically intense singlet in the upfield region of the spectrum.[4][5] The chemical shift of this signal is a reliable indicator of the presence of this bulky alkyl group.
The Causality Behind Chemical Shifts
The chemical shift of a proton is dictated by the local electron density around it. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect, shielding protons and shifting their signals upfield.[2][6]
In this compound, the carbamate group attached to the pyrrole nitrogen acts as an electron-withdrawing group, which influences the chemical shifts of the pyrrole ring protons. This effect, combined with the inherent aromaticity of the pyrrole ring, dictates the specific resonance frequencies of these protons.[7][8]
Experimental Protocol for 1H NMR Data Acquisition
To obtain a high-quality 1H NMR spectrum of this compound, a standardized and carefully executed experimental protocol is essential. The following methodology is a self-validating system designed to ensure reproducibility and accuracy.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a clean, dry vial. The choice of solvent can slightly influence the chemical shifts.[9]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the instrument's detector.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Spectral Width: A sweep width of 0-12 ppm is generally appropriate for most organic molecules.[6]
-
Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[10]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.[10]
-
Calibrate the chemical shift axis.
-
In-Depth Spectral Interpretation
The 1H NMR spectrum of this compound exhibits characteristic signals that, when analyzed together, provide conclusive evidence for its structure.
Expected 1H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~1.5 | Singlet | 9H | tert-Butyl (C(CH3)3) |
| 2 | ~6.1-6.3 | Triplet | 2H | β-protons of pyrrole ring (H3, H4) |
| 3 | ~7.2-7.4 | Triplet | 2H | α-protons of pyrrole ring (H2, H5) |
| 4 | ~7.5-8.0 | Singlet (broad) | 1H | NH of carbamate |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Detailed Analysis of Signals
-
The tert-Butyl Singlet: The most prominent signal in the spectrum is a sharp singlet appearing around 1.5 ppm, integrating to nine protons.[4][11] This is the hallmark of the tert-butyl group, where all nine methyl protons are chemically equivalent due to free rotation around the carbon-carbon single bonds.[12]
-
The Pyrrole Ring Protons:
-
The two protons at the β-positions (H3 and H4) of the pyrrole ring are chemically equivalent and appear as a triplet around 6.1-6.3 ppm.[3]
-
The two protons at the α-positions (H2 and H5) are also chemically equivalent and resonate as a triplet further downfield, around 7.2-7.4 ppm.[2] The downfield shift of the α-protons compared to the β-protons is due to their closer proximity to the electron-withdrawing nitrogen atom.[7]
-
The triplet multiplicity for both sets of pyrrole protons arises from coupling to their two neighboring protons on the ring, following the n+1 rule.[10][13]
-
-
The Carbamate NH Proton: A broad singlet corresponding to the NH proton of the carbamate group is often observed in the region of 7.5-8.0 ppm. The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.
Visualizing Structure-Spectrum Correlation
The following diagram illustrates the relationship between the molecular structure of this compound and its key 1H NMR signals.
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An In-depth Technical Guide to the 13C NMR Analysis of tert-Butyl 1H-pyrrol-1-ylcarbamate
This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of tert-Butyl 1H-pyrrol-1-ylcarbamate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this compound. Our focus is to blend technical accuracy with field-proven insights to empower your structural elucidation endeavors.
Introduction: The Significance of 13C NMR in Characterizing N-Protected Pyrroles
The pyrrole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials. The strategic protection of the pyrrole nitrogen is a critical step in the synthesis of complex pyrrole-containing molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal under mild acidic conditions.
This compound serves as a key intermediate in these synthetic pathways. Accurate and unambiguous structural verification is paramount to ensure the integrity of subsequent synthetic steps. Among the suite of analytical techniques available, 13C NMR spectroscopy stands out as a powerful, non-destructive tool for providing a detailed carbon fingerprint of the molecule. This guide will walk you through the essential aspects of acquiring and interpreting the 13C NMR spectrum of this important compound.
Theoretical Framework: Understanding the 13C Chemical Shifts
The 13C NMR spectrum of this compound is dictated by the electronic environment of each carbon atom. The electron-withdrawing nature of the carbamate group significantly influences the chemical shifts of the pyrrole ring carbons.
Key Electronic Effects:
-
Inductive Effect: The electronegative nitrogen and oxygen atoms of the carbamate group withdraw electron density from the pyrrole ring, leading to a general deshielding of the ring carbons and a downfield shift in their 13C NMR signals.[1]
-
Resonance Effect: The lone pair of electrons on the pyrrole nitrogen can participate in resonance with the carbonyl group of the carbamate. This delocalization of electron density can influence the chemical shifts of both the pyrrole ring carbons and the carbamate carbonyl carbon.
-
Carbamate Carbonyl: The chemical shift of the carbamate carbonyl carbon is typically observed in the range of 150-155 ppm.[2][3] This is slightly upfield compared to amide and ester carbonyls (160-180 ppm), a phenomenon attributed to the electron-donating effect of the adjacent nitrogen atom.[2]
Pyrrole Ring Carbons:
In unsubstituted pyrrole, the C2/C5 carbons are typically found around 118 ppm and the C3/C4 carbons around 108 ppm.[4][5][6] The introduction of the N-Boc group causes a downfield shift for all pyrrole carbons due to its electron-withdrawing nature.[1] The C2 and C5 carbons (α to the nitrogen) are generally more deshielded than the C3 and C4 carbons (β to the nitrogen).
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The acquisition of a clean and informative 13C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol outlines a robust methodology.
Sample Preparation
-
Analyte Quantity: For a standard 5 mm NMR tube, a sample amount of 50-100 mg is recommended for 13C NMR to achieve a good signal-to-noise ratio in a reasonable time.[7] If the sample is limited, a higher number of scans will be necessary.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl3) is a common choice for this compound. Ensure the solvent is dry to avoid extraneous peaks.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial before transferring it to the NMR tube.[8] This ensures homogeneity.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[8]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[7]
NMR Instrument Parameters
The following parameters are a good starting point for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard proton-decoupled 13C experiment with a 30° pulse angle to allow for faster repetition times. |
| Acquisition Time (AQ) | 1-2 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Crucial for allowing the carbon nuclei to relax back to equilibrium. Quaternary carbons have longer relaxation times. |
| Number of Scans (NS) | 1024 or higher | 13C is an insensitive nucleus, so a significant number of scans are needed to obtain a good signal-to-noise ratio.[9] |
| Spectral Width (SW) | 0-220 ppm | This range covers the expected chemical shifts for all carbons in the molecule. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental workflow, from sample preparation to final data analysis.
Caption: Experimental workflow for 13C NMR analysis.
Spectral Analysis and Data Interpretation
The 13C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
Predicted Chemical Shifts and Assignments
The following table summarizes the expected 13C NMR chemical shifts for this compound. These values are based on empirical data and theoretical predictions.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Rationale for Assignment |
| C=O (Carbamate) | ~150-153 | Singlet | Typical range for a carbamate carbonyl.[2][3] |
| C(CH3)3 (Quaternary) | ~80-82 | Singlet | Quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen.[3] |
| C2/C5 (Pyrrole) | ~120-122 | Singlet | α-carbons of the pyrrole ring, deshielded by the electron-withdrawing carbamate group.[1] |
| C3/C4 (Pyrrole) | ~110-112 | Singlet | β-carbons of the pyrrole ring, less deshielded than the α-carbons. |
| C(CH3)3 (Methyl) | ~28 | Singlet | Methyl carbons of the tert-butyl group.[3] |
Logical Relationship Diagram for Spectral Interpretation
The following diagram illustrates the logical process for assigning the peaks in the 13C NMR spectrum.
Caption: Logical flow for 13C NMR peak assignment.
Conclusion and Best Practices
The 13C NMR analysis of this compound is a powerful method for its structural confirmation. By understanding the underlying electronic effects and following a robust experimental protocol, researchers can confidently acquire and interpret high-quality spectra. Adherence to best practices in sample preparation and parameter optimization is crucial for obtaining reliable and reproducible results. This in-depth guide provides the necessary framework for scientists to leverage 13C NMR spectroscopy effectively in their research and development endeavors involving N-protected pyrroles.
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An In-depth Technical Guide to the Infrared Spectrum of tert-Butyl 1H-pyrrol-1-ylcarbamate
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular intermediates is paramount. Tert-Butyl 1H-pyrrol-1-ylcarbamate is a key building block, frequently utilized for introducing a protected amino-pyrrole moiety.[1][2][3] Its structural integrity is crucial for the success of subsequent synthetic steps. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the functional group identity of this compound.
This guide provides a detailed examination of the infrared (IR) spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret the spectrum of this important intermediate. We will delve into the causality behind experimental choices, provide a validated protocol for spectral acquisition, and meticulously dissect the resulting spectrum to correlate specific absorption bands with the molecule's unique structural features.
Experimental Methodology: Acquiring a High-Fidelity IR Spectrum
The quality of an IR spectrum is fundamentally dependent on the methodology used for its acquisition. For a solid or liquid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred technique.[4] ATR offers significant advantages over traditional methods like KBr pellets, primarily its minimal sample preparation and the high reproducibility of results. The causality here is the direct contact between the sample and the ATR crystal (often diamond), which ensures a consistent path length for the IR beam, leading to a reliable and quantifiable spectrum.
Protocol: ATR-FTIR Analysis[4][5]
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostic checks. The optical bench must be purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.
-
Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination from previous samples.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient environment and the instrument's optical components, allowing the software to subtract these signals from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.
-
Sample Application: Place a small amount of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Engage Anvil: Lower the ATR anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal. This is a self-validating step; insufficient contact will result in a weak, low-quality spectrum, immediately indicating a protocol error.
-
Sample Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: After acquisition, the spectrum should be baseline corrected and, if necessary, normalized. The peak-picking algorithm can then be used to identify the precise wavenumbers of the absorption maxima.
-
Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal and anvil using the appropriate solvent.
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR spectral acquisition.
Spectral Analysis and Interpretation
The infrared spectrum of this compound is a molecular fingerprint, with each absorption band corresponding to a specific vibrational mode of its constituent functional groups.[5][6] A thorough interpretation requires analyzing the position, intensity, and shape of these bands.
Summary of Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Correlation |
| ~3360-3340 | Medium, Sharp | N-H Stretch | Carbamate N-H |
| ~3120-3050 | Medium-Weak | =C-H Stretch | Pyrrole Ring C-H |
| ~2980-2930 | Medium-Strong | C-H Stretch (sp³) | tert-Butyl Group |
| ~1730-1700 | Very Strong, Sharp | C=O Stretch (Amide I) | Carbamate Carbonyl |
| ~1550-1530 | Medium | N-H Bend (Amide II) | Carbamate N-H |
| ~1480-1450 | Medium | C-H Bend (asymmetric) | tert-Butyl Group |
| ~1370 | Medium-Strong | C-H Bend (symmetric) | tert-Butyl Group (gem-dimethyl) |
| ~1250-1150 | Strong | C-O Stretch / C-N Stretch | Carbamate (Boc group) |
| ~1100-1050 | Medium | C-N Stretch | Pyrrole-N Bond |
| ~750-700 | Strong | =C-H Bend (out-of-plane) | Pyrrole Ring |
Detailed Peak-by-Peak Interpretation
-
N-H Stretching Region (~3350 cm⁻¹): A distinct, sharp to medium-intensity peak appears in this region, characteristic of the N-H stretching vibration of the secondary carbamate.[7][8] Unlike the broad "tongue" of an alcohol's O-H stretch, this peak is typically sharper, indicating less extensive hydrogen bonding.[9] Its presence is a primary confirmation of the carbamate functional group.
-
C-H Stretching Region (3120-2930 cm⁻¹): This region contains two types of C-H stretching vibrations.
-
Above 3000 cm⁻¹, weaker bands corresponding to the sp² C-H bonds of the pyrrole ring are expected.[10][11] Their position confirms the presence of the aromatic heterocycle.
-
Below 3000 cm⁻¹, stronger, sharper peaks arise from the sp³ C-H bonds of the tert-butyl group.[5] The presence of these intense absorptions confirms the aliphatic protecting group.
-
-
Carbonyl Stretching Region (~1715 cm⁻¹): The most prominent and diagnostically significant peak in the spectrum is the intense, sharp absorption of the carbamate carbonyl (C=O) group, often referred to as the Amide I band.[9][12] Its position, typically between 1730-1700 cm⁻¹, is a definitive marker for the tert-butoxycarbonyl (Boc) protecting group.[13][14] The high intensity is due to the large change in dipole moment during the stretching vibration of the highly polar C=O bond.
-
N-H Bending Region (~1540 cm⁻¹): A medium-intensity band, known as the Amide II band, is typically observed around 1550-1530 cm⁻¹. This absorption arises from a combination of N-H in-plane bending and C-N stretching vibrations.[8] Its presence complements the N-H stretch as evidence for the secondary carbamate structure.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the overall molecular structure.[5]
-
tert-Butyl Bending: Strong absorptions around 1470 cm⁻¹ and 1370 cm⁻¹ are characteristic of the asymmetric and symmetric bending modes of the methyl groups in the tert-butyl substituent.[6] The band near 1370 cm⁻¹ is often a sharp doublet, indicative of the gem-dimethyl structure.
-
C-N and C-O Stretching: A series of strong bands between approximately 1250 cm⁻¹ and 1150 cm⁻¹ are attributed to the coupled stretching vibrations of the C-O and C-N bonds within the carbamate linkage (-O-C(=O)-N-).[7][15]
-
Pyrrole Ring Vibrations: The spectrum also contains vibrations intrinsic to the pyrrole ring, including C-N stretching and C-H out-of-plane bending. A strong band often appears around 750-700 cm⁻¹, which is characteristic of the out-of-plane C-H bending of the five-membered heterocyclic ring.[10][16]
-
Structure-Spectrum Correlation Diagram
Caption: Correlation of functional groups to IR frequencies.
Conclusion
The FTIR spectrum of this compound provides a wealth of structural information, enabling rapid and confident confirmation of its identity. The key diagnostic features are the sharp N-H stretch around 3350 cm⁻¹, the unmistakable and intense carbonyl (C=O) absorption near 1715 cm⁻¹, and the characteristic C-H stretching bands for both the aliphatic tert-butyl group (below 3000 cm⁻¹) and the aromatic pyrrole ring (above 3000 cm⁻¹). Complemented by the unique pattern of vibrations in the fingerprint region, these absorptions form a robust analytical signature. By following a validated ATR-FTIR protocol and applying the interpretive principles outlined in this guide, researchers can effectively leverage infrared spectroscopy for quality control and reaction monitoring in their synthetic workflows.
References
- Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from University of Toronto Scarborough TRACES Lab Website.
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- Hisatsune, I. C., & Adl, T. (1970). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 52(1), 2135-2141.
- Pharma Beginners. (2020, April 13). FTIR-Operation and Calibration SOP.
- ResearchGate. (n.d.). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy.
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An In-depth Technical Guide to the Safe Handling and Application of tert-Butyl 1H-pyrrol-1-ylcarbamate
Introduction: A Versatile Intermediate in Modern Drug Discovery
Tert-Butyl 1H-pyrrol-1-ylcarbamate is a pivotal building block in contemporary organic synthesis, particularly within the realm of pharmaceutical research and development.[1][2] Its unique structural motif, featuring a Boc-protected amino group attached to a pyrrole ring, offers a versatile platform for the construction of complex nitrogen-containing heterocyclic scaffolds. These scaffolds are integral to a wide array of biologically active molecules, making a thorough understanding of this reagent's properties, handling, and reactivity essential for any scientist engaged in drug discovery.[3][4] This guide provides a comprehensive overview of this compound, moving beyond a simple recitation of safety data to offer insights into the chemical principles that govern its safe and effective use.
Section 1: Physicochemical and Hazardous Properties
A foundational understanding of a reagent's intrinsic properties is the cornerstone of a robust safety assessment. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 937046-95-2 | [5] |
| Molecular Formula | C₉H₁₄N₂O₂ | [6] |
| Molecular Weight | 182.22 g/mol | [6] |
| Appearance | White solid | [6] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [7] |
The primary hazards associated with this compound are skin and eye irritation, with the potential for respiratory irritation upon inhalation of dust.[8]
GHS Hazard Identification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation |
Source:[8]
The "Warning" signal word is appropriate for this compound based on these classifications.
Section 2: Risk Assessment and Exposure Control
Effective risk management hinges on a clear understanding of potential exposure scenarios and the implementation of appropriate control measures. For researchers and drug development professionals, this extends beyond personal safety to ensuring the integrity of their experiments.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, as with most solid chemical reagents, is a well-ventilated chemical fume hood.[9] This is crucial to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[8] The causality here is straightforward: the fume hood creates a negative pressure environment, drawing airborne particulates away from the user's breathing zone. For reactions that may be sensitive to air or moisture, a glove box or Schlenk line provides a more controlled inert atmosphere.[10]
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are paramount, a comprehensive PPE strategy is essential for mitigating the risk of direct contact.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[11] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[11] This is because the compound is a known serious eye irritant.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory.[12] It is crucial to inspect gloves for any signs of degradation or perforation before use. The rationale for using nitrile gloves lies in their broad resistance to a range of chemicals and their ability to provide a durable barrier against solid particulates.
-
Body Protection: A standard laboratory coat, buttoned to the neck, is required to protect against skin contact.[12] For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.[9]
Section 3: Safe Handling, Storage, and Disposal
The principles of safe handling are rooted in the chemical reactivity and stability of the compound. The Boc (tert-butyloxycarbonyl) protecting group is generally stable but can be sensitive to strong acids and high temperatures.
Handling Procedures
-
Weighing and Transfer: All weighing and transfer operations should be conducted within a chemical fume hood to minimize inhalation exposure.[9] Use of an anti-static weighing dish can help to control the fine powder.
-
Reaction Setup: When setting up reactions, ensure that all glassware is clean and dry, particularly if subsequent steps involve moisture-sensitive reagents. While this compound itself is not overtly water-reactive, good laboratory practice dictates minimizing water content in organic reactions to prevent unforeseen side reactions.
Storage Requirements
Proper storage is critical to maintaining the integrity of the reagent and ensuring a safe laboratory environment.
-
Container: Store in a tightly sealed, clearly labeled container.[10]
-
Atmosphere: While not strictly necessary for short-term storage, for long-term stability, especially in a humid environment, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent gradual hydrolysis of the carbamate.[13]
-
Temperature: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[10] Elevated temperatures can promote the thermal decomposition of the Boc group.[14]
Disposal of Waste
All waste containing this compound, including contaminated consumables, must be treated as hazardous chemical waste.[12][15]
-
Segregation: Do not mix carbamate waste with other waste streams.[9]
-
Containerization: Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[12]
-
Decontamination: All glassware and equipment that have been in contact with the compound should be thoroughly cleaned.
-
Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal.[15] The primary recommended method for the disposal of carbamate waste is incineration at a licensed facility.[15]
Section 4: Emergency Procedures
Preparedness is key to effectively managing any laboratory incident. All personnel handling this compound should be familiar with the following first-aid and spill cleanup procedures.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Source:[7]
Accidental Release Measures
For minor spills of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.2.
-
Contain and Clean: Gently sweep or scoop the solid material into a designated hazardous waste container, avoiding the generation of dust.[16] A wet paper towel can be used to wipe the area after the bulk of the material has been removed.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Seal and label the waste container for proper disposal.
For major spills, or if you are unsure of how to proceed, evacuate the area and contact your institution's emergency response team.
Section 5: Reactivity and Synthetic Applications in Drug Discovery
The utility of this compound in drug discovery stems from the predictable reactivity of the Boc-protected pyrrole ring. The Boc group serves as a robust protecting group that can be removed under specific acidic conditions, allowing for subsequent functionalization of the pyrrole nitrogen.[17][18]
Key Reactions and Mechanistic Considerations
-
Suzuki Coupling: The N-Boc-pyrrole moiety can participate in palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of complex biaryl structures, which are common motifs in pharmaceutical agents.[1][19][20] The Boc group's electron-withdrawing nature can influence the regioselectivity of these reactions.
Caption: Generalized workflow for a Suzuki coupling reaction involving an N-Boc-pyrrole derivative.
-
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[18] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. This selective deprotection is a cornerstone of its utility in multi-step synthesis.[21]
Caption: A typical experimental workflow for the acid-catalyzed deprotection of this compound.
A Self-Validating Experimental Protocol: N-Boc Deprotection
The following protocol for the deprotection of this compound is designed to be self-validating through in-process checks.
Objective: To efficiently and safely deprotect this compound to yield 1-aminopyrrole.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Causality: The reaction is performed under an inert atmosphere to prevent the introduction of atmospheric moisture, which could potentially interfere with the reaction or subsequent steps. Cooling to 0 °C helps to control the initial exotherm upon addition of the strong acid.
-
-
Acid Addition: Slowly add trifluoroacetic acid (2-5 eq) dropwise to the stirred solution.
-
Causality: TFA is a strong acid that effectively protonates the Boc group, initiating the cleavage reaction. The dropwise addition helps to maintain temperature control.
-
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Causality: This in-process check is a critical self-validating step. It ensures that the reaction has gone to completion before proceeding to the workup, preventing the isolation of a mixture of starting material and product.
-
-
Workup - Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C until gas evolution ceases.
-
Causality: This step neutralizes the excess TFA, making the mixture safe to handle and preventing the product from remaining in its protonated, salt form. The slow addition to a cooled solution manages the exothermic neutralization reaction.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Causality: This step isolates the deprotected product, which is more soluble in the organic phase, from the aqueous phase containing salts and other water-soluble byproducts.
-
-
Workup - Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Causality: The brine wash removes residual water from the organic layer. The drying agent removes any remaining traces of water, which is crucial for obtaining a pure, dry product.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
Conclusion: Enabling Innovation Through a Culture of Safety
This compound is a valuable tool in the arsenal of the medicinal chemist. Its effective and safe use is not merely a matter of following a checklist of precautions but is predicated on a deep understanding of its chemical nature. By appreciating the interplay between its structure, reactivity, and potential hazards, researchers can design and execute experiments with confidence and precision. This guide serves as a foundational resource for fostering a culture of safety and scientific excellence in the pursuit of novel therapeutics.
References
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
-
Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PMC. (URL: [Link])
-
Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. (URL: [Link])
- Guidance for Hazardous Waste Spill Cleanup in Labor
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPS. (URL: [Link])
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An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC. (URL: [Link])
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Synthesis of N-Boc-2-phenylprrole through Suzuki coupling. ResearchGate. (URL: [Link])
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One-pot three-component synthesis of tetrasubstituted N-H pyrroles from secondary propargylic alcohols, 1,3-dicarbonyl compounds. ElectronicsAndBooks. (URL: [Link])
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The Emergence of a Key Synthetic Intermediate: A Technical Guide to tert-Butyl 1H-pyrrol-1-ylcarbamate
Abstract
This in-depth technical guide provides a comprehensive overview of tert-Butyl 1H-pyrrol-1-ylcarbamate, a pivotal intermediate in contemporary pharmaceutical research and drug development. While a singular "discovery" paper is not readily identifiable in the public domain, this guide synthesizes available information to present a detailed account of its synthesis, characterization, and critical applications. We will explore the logical underpinnings of its preparation, delve into its spectroscopic signature, and illuminate its role as a versatile building block in the synthesis of complex bioactive molecules, including Janus kinase (JAK) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important compound in their synthetic endeavors.
Introduction: The Strategic Importance of N-Protected Pyrroles
The pyrrole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. The ability to selectively functionalize the pyrrole ring is paramount in medicinal chemistry for establishing structure-activity relationships (SAR). However, the inherent reactivity of the pyrrole nitrogen can complicate synthetic strategies. Consequently, the use of protecting groups for the pyrrole nitrogen is a well-established and critical tactic.
The tert-butoxycarbonyl (Boc) group is one of the most widely employed amine-protecting groups in organic synthesis, lauded for its stability under a range of reaction conditions and its facile cleavage under mild acidic conditions.[1] When applied to the nitrogen of a pyrrole ring, it effectively modulates the electronic properties of the heterocycle, enabling regioselective functionalization. This compound (also known as N-Boc-1-aminopyrrole) has emerged as a valuable intermediate, offering a masked amino group at the 1-position of the pyrrole ring. This structural motif is of significant interest to medicinal chemists for the introduction of nitrogen-based substituents and for the construction of more complex heterocyclic systems.
This guide will provide a detailed exploration of this important synthetic tool, from its logical synthesis to its practical applications.
Synthesis and Mechanism: A Rational Approach to N-Boc-1-aminopyrrole
While a seminal "discovery" publication for this compound is not apparent, its synthesis can be logically derived from established methodologies for N-amination and Boc protection. A highly plausible and efficient route involves the reaction of a suitable carbamate with a 1,4-dicarbonyl equivalent, a strategy that has been successfully employed for the synthesis of various N-substituted pyrroles.
The Paal-Knorr Pyrrole Synthesis: A Foundation for N-Substituted Pyrroles
The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This reaction can be adapted for the synthesis of N-aminopyrroles by utilizing hydrazine or its derivatives. A general and effective method for the preparation of N-alkoxycarbonyl pyrroles involves the reaction of a carbamate with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of acid, typically acetic acid.[2]
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through the reaction of tert-butyl carbazate with 2,5-dimethoxytetrahydrofuran. The likely mechanism for this transformation is outlined below:
Sources
The Synthetic Cornerstone: A Technical Guide to tert-Butyl 1H-pyrrol-1-ylcarbamate for Advanced Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic manipulation of heterocyclic scaffolds is paramount to the development of novel therapeutics. Among these, the pyrrole nucleus is a privileged structure, present in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of tert-Butyl 1H-pyrrol-1-ylcarbamate, a versatile and increasingly pivotal intermediate in pharmaceutical research and development. Moving beyond a simple catalogue of properties, this document elucidates the synthetic nuances, reactivity profile, and practical applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its preparation, spectroscopic signature, and its role as a key building block in the synthesis of complex molecular architectures, thereby providing a comprehensive resource for its effective utilization in the laboratory.
Introduction: The Strategic Importance of a Protected Aminopyrrole
This compound (Figure 1) is a bifunctional molecule that marries the aromaticity of a pyrrole ring with the protective prowess of a tert-butoxycarbonyl (Boc) group. This unique combination makes it a valuable pharmaceutical intermediate in the synthesis of a variety of active compounds.[1][2] The Boc group, a cornerstone of modern organic synthesis, serves to mask the reactivity of the pyrrole nitrogen, allowing for selective transformations on other parts of a molecule.[3] This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and enabling precise molecular construction.
The pyrrole moiety itself is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. The ability to introduce a protected amino group directly onto the pyrrole nitrogen, as is the case with this compound, opens up a vast chemical space for the synthesis of novel pyrrole-based drug candidates. This guide will provide the foundational knowledge and practical protocols necessary to harness the full potential of this important synthetic building block.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Synthesis and Spectroscopic Characterization
A robust and reproducible synthesis, coupled with unambiguous characterization, is the bedrock of any successful chemical research program. This section provides a representative synthetic protocol and a detailed analysis of the spectroscopic data for this compound.
Synthesis: A Representative Protocol
Reaction Scheme:
Caption: General scheme for the Boc-protection of 1-aminopyrrole.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-aminopyrrole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (Et₃N, 1.5 equivalents).
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in anhydrous THF dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
Spectroscopic Data
Accurate spectroscopic data is critical for the unambiguous identification and quality control of synthetic intermediates. The following tables summarize the expected ¹H and ¹³C NMR data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.80 | Triplet (t) | 2H | H-2, H-5 (Pyrrole) |
| ~6.10 | Triplet (t) | 2H | H-3, H-4 (Pyrrole) |
| ~1.50 | Singlet (s) | 9H | -C(CH₃)₃ |
Note: Predicted data. Solvent: CDCl₃. Instrument Frequency: 400 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C=O (Carbamate) |
| ~118.0 | C-2, C-5 (Pyrrole) |
| ~110.0 | C-3, C-4 (Pyrrole) |
| ~82.0 | -C (CH₃)₃ |
| ~28.0 | -C(C H₃)₃ |
Note: Predicted data. Solvent: CDCl₃. Instrument Frequency: 100 MHz.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the predictable reactivity of both the Boc-protected amine and the pyrrole ring.
Deprotection of the Boc Group
The removal of the Boc protecting group is a fundamental transformation that unmasks the N-amino functionality, allowing for subsequent reactions. This deprotection is typically achieved under acidic conditions.
Mechanism of Acid-Catalyzed Deprotection:
Caption: Mechanism of acid-catalyzed deprotection of the Boc group.
Experimental Protocol (TFA Deprotection):
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the consumption of the starting material by TLC.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting crude 1-aminopyrrole salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted.
Reactivity of the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The N-Boc-amino group is an activating group, further enhancing the nucleophilicity of the pyrrole ring, primarily at the C2 and C5 positions.
Electrophilic Aromatic Substitution:
Pyrroles readily undergo electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.[4][5] The presence of the N-Boc-amino group directs incoming electrophiles to the 2- and 5-positions of the pyrrole ring.
Sources
An In-Depth Technical Guide to tert-Butyl 1H-pyrrol-1-ylcarbamate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on tert-Butyl 1H-pyrrol-1-ylcarbamate. It delves into the compound's chemical structure, synthesis, and critical role as a versatile intermediate in modern organic and medicinal chemistry.
Introduction: The Strategic Importance of Protected Pyrroles
In the intricate landscape of pharmaceutical development and complex organic synthesis, the precise control of reactive functional groups is paramount.[1] The pyrrole moiety, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold found in a vast array of biologically active molecules and natural products. However, the inherent reactivity of the pyrrole nitrogen can lead to undesired side reactions during multi-step syntheses.[2] This necessitates the use of protecting groups to temporarily mask its reactivity.
Enter this compound, a molecule where the pyrrole nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under various reaction conditions and, crucially, its facile removal under mild acidic conditions.[3][4] This "on-off" capability allows chemists to selectively unmask the pyrrole nitrogen at the desired stage of a synthetic sequence, making this compound a highly valuable and strategic building block.[1][3] Its application is extensive, serving as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[5][6]
Chemical Structure and Physicochemical Properties
The fundamental characteristics of this compound define its utility and handling in a laboratory setting.
Table 1: Core Physicochemical Data
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol [6] |
| CAS Number | 83702-73-6 |
| Appearance | White solid |
| IUPAC Name | tert-butyl (1H-pyrrol-1-yl)carbamate |
The structure consists of a central pyrrole ring where the nitrogen atom is bonded to a carbamate functional group. The carbamate's nitrogen is, in turn, attached to a bulky tert-butyl group. This steric hindrance contributes to the stability of the protected amine.
Caption: Chemical structure of this compound.
Synthesis and Reaction Mechanism
The synthesis of this compound is a critical process for its application. A common and efficient method involves the reaction of 1-aminopyrrole with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-aminopyrrole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. The base acts as a scavenger for the acidic byproduct generated during the reaction.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Aprotic solvents like DCM or THF are used because they do not participate in the reaction and effectively dissolve both reactants.
-
Non-nucleophilic Base: A bulky, non-nucleophilic base is chosen to prevent it from competing with the 1-aminopyrrole in reacting with Boc₂O.
-
Controlled Temperature: Starting the reaction at 0 °C mitigates the exothermic nature of the acylation, preventing potential side reactions and decomposition of the product.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural integrity of synthesized this compound is confirmed through various spectroscopic techniques. The data presented below are typical and serve as a reference for researchers.
Table 2: Spectroscopic Data
| Technique | Key Features and Interpretations |
| ¹H NMR | - Singlet (~1.5 ppm, 9H): Corresponds to the nine equivalent protons of the tert-butyl group. - Multiplets (~6.0-7.0 ppm, 4H): Aromatic protons of the pyrrole ring. The exact chemical shifts and coupling patterns can vary depending on the solvent. - Broad singlet (~7.5 ppm, 1H): The N-H proton of the carbamate group.[7][8] |
| ¹³C NMR | - ~28 ppm: Methyl carbons of the tert-butyl group. - ~80 ppm: Quaternary carbon of the tert-butyl group. - ~110-125 ppm: Carbons of the pyrrole ring. - ~150 ppm: Carbonyl carbon of the carbamate group. |
| IR (cm⁻¹) | - ~3300-3400: N-H stretching of the carbamate. - ~2980: C-H stretching of the tert-butyl group. - ~1720: C=O stretching of the carbamate carbonyl group. - ~1500-1600: C=C stretching of the pyrrole ring. |
| Mass Spec. | - [M+H]⁺: The molecular ion peak corresponding to the protonated molecule. |
Applications in Drug Development and Organic Synthesis
The utility of this compound stems from the versatile reactivity of the Boc-protected pyrrole ring. The Boc group is stable to a wide range of reagents, allowing for chemical modifications at other positions of the pyrrole ring or on other parts of a larger molecule.
Key Applications:
-
Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[6][9] The pyrrole scaffold is present in drugs targeting a wide range of conditions, including neurological and psychiatric disorders.[5]
-
Cross-Coupling Reactions: The protected pyrrole can undergo various metal-catalyzed cross-coupling reactions to introduce substituents at specific positions on the pyrrole ring.
-
Deprotection and Further Functionalization: The true power of this compound lies in the ability to remove the Boc group under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM), revealing the reactive pyrrole nitrogen for subsequent reactions.[4][10][11] This is a cornerstone of modern peptide synthesis and the construction of complex nitrogen-containing heterocycles.[1][2]
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Methodological & Application
Synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate: A Detailed Protocol and Application Guide
Introduction: The Significance of N-Aminopyrrole Derivatives
tert-Butyl 1H-pyrrol-1-ylcarbamate is a key synthetic intermediate in medicinal chemistry and drug discovery. The presence of the Boc-protected amino group on the pyrrole nitrogen introduces a versatile functional handle for further molecular elaboration, while the pyrrole core is a privileged scaffold found in numerous biologically active compounds. This guide provides a comprehensive, field-tested protocol for the two-step synthesis of this compound, designed for researchers in organic synthesis and drug development. We will delve into the mechanistic rationale behind the chosen synthetic strategy and offer practical insights to ensure a successful and reproducible outcome.
The synthesis is approached in two distinct stages:
-
Formation of the 1-aminopyrrole precursor via the Clauson-Kaas reaction.
-
Boc-protection of 1-aminopyrrole to yield the final carbamate product.
Overall Synthetic Scheme
Application Notes and Protocols: The Strategic Use of tert-Butyl 1H-pyrrol-1-ylcarbamate in Modern Organic Synthesis
Abstract
tert-Butyl 1H-pyrrol-1-ylcarbamate is a versatile and strategically important reagent in organic synthesis, primarily serving as a stable precursor to the N-aminopyrrole synthon and as a competent 4π-electron component in cycloaddition reactions. Its unique electronic properties, conferred by the N-Boc (tert-butyloxycarbonyl) group, enable its participation in dearomative transformations that are otherwise challenging for the parent pyrrole ring. This guide provides an in-depth analysis of its applications, focusing on the mechanistic rationale behind its use, detailed experimental protocols for key transformations, and its role in constructing complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction: A Bifunctional Reagent for Complex Synthesis
The pyrrole nucleus is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The synthesis and functionalization of pyrrole derivatives are therefore of central importance to organic chemistry. This compound (also known as N-(Boc-amino)pyrrole) has emerged as a key building block, valued for two primary reasons:
-
A Protected N-Aminopyrrole Synthon: The Boc group serves as a robust, acid-labile protecting group for the N-amino functionality.[3] This allows the pyrrole nitrogen to be masked during various synthetic steps and then selectively deprotected under controlled conditions to reveal a reactive primary amine for further elaboration.
-
A Modulated Diene for Cycloadditions: The electron-withdrawing nature of the carbamate modifies the aromaticity of the pyrrole ring, making it a more effective diene in pericyclic reactions, particularly in [4+3] cycloadditions for the synthesis of seven-membered ring systems.[4]
This document will explore these two core applications, providing both the theoretical framework and practical, field-proven protocols for researchers.
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided for easy reference.
| Property | Value |
| CAS Number | 937046-95-2[5][6][7] |
| Molecular Formula | C₉H₁₄N₂O₂[5][6][8] |
| Molecular Weight | 182.22 g/mol [5][6][8] |
| Appearance | White to off-white solid |
| Storage | Store at room temperature, sealed in a dry environment.[6] |
Strategic Deprotection: Unveiling the N-Aminopyrrole
The removal of the Boc group is a critical step in leveraging this reagent as an N-aminopyrrole source. The choice of deprotection method is dictated by the overall molecular context, specifically the presence of other acid-sensitive functional groups.
Causality Behind Deprotection Choices
The standard mechanism for Boc deprotection proceeds under acidic conditions, where protonation of the carbamate carbonyl is followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.[3][9] This process is highly efficient but lacks selectivity if other acid-labile groups (e.g., tert-butyl esters, acetals) are present.
For substrates requiring higher selectivity, milder basic conditions can be employed. While less common for carbamates on exocyclic amines, N-Boc groups on certain heterocycles, including pyrroles, can be cleaved using reagents like sodium methoxide (NaOMe) in methanol.[10] This protocol is particularly valuable as it preserves acid-sensitive functionalities, offering an orthogonal deprotection strategy.[10][11]
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Application Notes & Protocols: tert-Butyl 1H-pyrrol-1-ylcarbamate as a Strategic Protecting Group in Modern Synthesis
Abstract
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly for the protection of nitrogen-containing functional groups. When applied to the pyrrole heterocycle, forming tert-butyl 1H-pyrrol-1-ylcarbamate (N-Boc-pyrrole), it becomes a powerful tool for modulating reactivity and enabling selective functionalization. This guide provides an in-depth exploration of N-Boc-pyrrole, moving beyond simple procedural lists to explain the causal chemistry behind its application. We present detailed, field-proven protocols for the protection and deprotection of the pyrrole nitrogen, analyze the stability and reactivity of the protected intermediate, and offer a comparative analysis of various deprotection strategies. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and versatile method for manipulating pyrrole-containing scaffolds in drug discovery and materials science.[1][2]
Introduction: The Strategic Imperative for Pyrrole Protection
Pyrroles are privileged heterocyclic motifs found in a vast array of natural products, pharmaceuticals, and functional materials. The lone pair of electrons on the pyrrole nitrogen participates in the aromatic sextet, rendering the ring electron-rich and highly susceptible to electrophilic substitution, polymerization, and oxidation under acidic or oxidative conditions. This inherent reactivity, while synthetically useful, often necessitates a "masking" or protecting group strategy to achieve desired chemical transformations at other positions of the molecule without compromising the pyrrole core.
The ideal protecting group for the pyrrole nitrogen should:
-
Be introduced efficiently and in high yield under mild conditions.
-
Effectively temper the ring's nucleophilicity and prevent N-deprotonation.
-
Be stable to a wide range of reaction conditions (e.g., organometallic reagents, nucleophiles, mild bases).
-
Be removable selectively and cleanly under conditions that do not degrade the target molecule.
This compound (N-Boc-pyrrole) fulfills these criteria exceptionally well, making it a preferred choice in multi-step synthesis.[1][3] The electron-withdrawing nature of the Boc group significantly deactivates the pyrrole ring, enhancing its stability and directing subsequent functionalization.
Physicochemical Properties
A summary of the key properties of N-Boc-pyrrole is provided below.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₃NO₂ | [2] |
| Molecular Weight | 167.21 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 91-92 °C / 20 mmHg | |
| Density | ~1.0 g/mL at 25 °C | |
| Refractive Index | n20/D ~1.4685 | |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | [2] |
Experimental Protocols: Protection and Deprotection
The following protocols are designed to be self-validating, with clear steps and explanations for key procedural choices.
Protocol 1: N-Boc Protection of Pyrrole
This protocol describes a standard and highly efficient method for the installation of the Boc group onto a pyrrole nitrogen using di-tert-butyl dicarbonate ((Boc)₂O).
Causality: The reaction proceeds via nucleophilic attack of the deprotonated pyrrole nitrogen onto one of the carbonyl carbons of (Boc)₂O. A base is required to deprotonate the pyrrole N-H, increasing its nucleophilicity. While strong bases like sodium hydride can be used, a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient and offers a simpler workup.[5] 4-(Dimethylamino)pyridine (DMAP) is frequently used as a nucleophilic catalyst to accelerate the reaction, especially for less nucleophilic amines.
Caption: Workflow for the N-Boc protection of pyrrole.
Materials:
-
Pyrrole or substituted pyrrole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv)[5]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting pyrrole (1.0 equiv) in the chosen anhydrous solvent (e.g., THF).
-
Base Addition: Add the amine base (e.g., TEA, 3.0 equiv) to the solution and stir for 5 minutes at room temperature.[5]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction upon addition of (Boc)₂O and to minimize potential side reactions.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.5 equiv), either neat or as a solution in the reaction solvent, to the cooled mixture in one portion.[5]
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-12 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. The bicarbonate wash removes any acidic impurities and unreacted (Boc)₂O.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting N-Boc-pyrrole is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.[6]
Protocol 2: Deprotection of N-Boc-Pyrrole
The removal of the Boc group is typically achieved under acidic conditions, but several milder and more selective methods have been developed. The choice of method is dictated by the presence of other acid-sensitive functional groups in the molecule.
Caption: Comparative deprotection pathways for N-Boc-pyrrole.
A. Standard Acidic Deprotection (TFA)
Causality: Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc group, making it a better leaving group. The C-O bond cleaves to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free pyrrole N-H, carbon dioxide, and tert-butanol (from trapping of the cation).[7][8] This method is fast and efficient but harsh, and not suitable for substrates with other acid-labile groups.[5][9]
Materials:
-
N-Boc-pyrrole substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolve the N-Boc-protected substrate in DCM (e.g., 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents, or as a 20-50% solution in DCM) dropwise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully concentrate the mixture under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Neutralize the residue by dissolving it in ethyl acetate and washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to afford the deprotected pyrrole.
B. Mild Basic Deprotection (NaOMe in Methanol)
Causality: For substrates sensitive to acid but stable to base, sodium methoxide provides an alternative. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the Boc group. This leads to the formation of a methyl carbonate intermediate and the pyrrole anion, which is subsequently protonated upon workup. This method is highly selective for N-Boc groups on heterocycles like indoles and pyrroles.[6]
Materials:
-
N-Boc-pyrrole substrate
-
Sodium methoxide (NaOMe) (catalytic amount, e.g., 0.1-0.3 equiv)
-
Anhydrous Methanol (MeOH)
Step-by-Step Procedure:
-
Dissolve the N-Boc-protected substrate in dry methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[6]
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.[6]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.[6]
Comparative Analysis of Deprotection Methodologies
The selection of a deprotection strategy is critical in complex syntheses. The table below summarizes various common and novel methods, highlighting their specific advantages and limitations.
| Method | Reagents & Conditions | Advantages | Limitations & Considerations | Reference(s) |
| Strong Acid | TFA in DCM; or HCl in Dioxane/EtOAc | Fast, efficient, and widely applicable for robust substrates. | Harsh conditions; not compatible with other acid-labile groups (e.g., t-butyl esters, acetonides). | [5][6][10] |
| Lewis Acid | TMSI, TMSOTf, ZnBr₂, AlCl₃ | Can offer different selectivity compared to protic acids. | Stoichiometric amounts often required; workup can be more complex. | [6] |
| Mild Protic Acid | Aqueous Phosphoric Acid; Silica Gel | Milder than TFA/HCl; better functional group tolerance. | Slower reaction times; silica-mediated deprotection can be substrate-dependent. | [5][10] |
| Mild Base | NaOMe (cat.) in MeOH | Excellent for acid-sensitive substrates; highly selective for N-Boc on certain heterocycles. | Substrate must be stable to basic conditions. | [6] |
| Oxalyl Chloride | (COCl)₂ (3 equiv) in MeOH, RT | Very mild and fast (1-4 h); tolerates a wide range of functional groups. | Potential for side reactions; generates CO gas, limiting large-scale use. | [5][11][12][13] |
| Thermolysis | Heating in a high-boiling solvent (e.g., NMP, Dioxane/Water) | Neutral, reagent-free conditions. | Requires high temperatures (e.g., >150 °C), not suitable for thermally sensitive molecules. | [10][14] |
Synthetic Applications & Strategic Value in Drug Discovery
The protection of pyrrole as its N-Boc derivative is not merely a defensive maneuver; it is an enabling strategy that unlocks unique synthetic pathways.
-
Directed Ortho-Metalation (DoM): The carbamate group is a powerful directed metalation group. Treatment of N-Boc-pyrrole with a strong base like n-BuLi or s-BuLi can lead to selective deprotonation at the C2 position. The resulting lithiated species can be trapped with various electrophiles (e.g., boronic esters, aldehydes, alkyl halides) to install functionality with high regioselectivity.[15] This is a cornerstone strategy for building complex substituted pyrroles.
-
Cross-Coupling Reactions: N-Boc-2-pyrrolylboronic acid, synthesized via the DoM strategy, is a versatile intermediate for Suzuki cross-coupling reactions, allowing for the formation of C-C bonds with aryl or vinyl halides.[15] This is a key transformation in the synthesis of many pharmaceutical candidates.
-
Stability Enhancement: In the synthesis of complex natural products or drug candidates containing a pyrrole moiety, the Boc group shields the ring from degradation during multi-step sequences involving acidic, basic, or oxidative reagents that would otherwise destroy an unprotected pyrrole.[16][17]
Conclusion
This compound is an indispensable intermediate in modern organic chemistry. Its utility stems from a well-understood balance of stability and reactivity, coupled with the predictable and versatile chemistry of the Boc protecting group. By understanding the causality behind protection and deprotection protocols—from the mechanism of acid-catalyzed cleavage to the rationale for using milder, selective reagents—researchers can strategically leverage N-Boc-pyrrole to streamline the synthesis of complex molecules. The protocols and comparative data provided herein serve as a practical guide for scientists in drug discovery and chemical development to effectively employ this powerful synthetic tool.
References
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Adegboyega, O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25068-25077. [Link]
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Mouton, J., et al. (2018). Modular Approach to Substituted Boc-Protected 4-(Aminomethyl)pyrroles. Organic Letters, 20(10), 3088–3091. [Link]
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Attanasi, O. A., et al. (2001). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][5][16][18]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1, (21), 2846-2851. [Link]
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Attanasi, O. A., et al. (2001). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][5][16][18]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Adegboyega, O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 78(23), 11746–11753. [Link]
-
Adegboyega, O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
ResearchGate. (n.d.). Protection of Poorly Nucleophilic Pyrroles. ResearchGate. [Link]
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Pipzine Chemicals. (n.d.). N-Boc-pyrrole. Pipzine Chemicals. [Link]
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Adegboyega, O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Reddy, M. S., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
-
Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
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Guisán, J. M. (n.d.). Mild and selective deprotection of carbamates with Bu4NF. ResearchGate. [Link]
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van der Hest, J. C. M., et al. (1995). Synthesis and characterization of N-t-BOC protected pyrrole-sulfur oligomers and polymers. Macromolecular and Organic Chemistry. [Link]
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Adegboyega, O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
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Babu, B. S., et al. (1999). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Tetrahedron Letters, 40(39), 7055-7057. [Link]
-
ResearchGate. (n.d.). The preliminary exploration of N-deletion reaction of N-Boc pyrrole... ResearchGate. [Link]
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Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]
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Meikem. (n.d.). MC011959 this compound. . [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(1), 389–407. [Link]
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Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
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SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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PubChem. (n.d.). tert-butyl 1H-pyrrole-1-carboxylate. PubChem. [Link]
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Application Notes and Protocols for the Deprotection of tert-Butyl 1H-pyrrol-1-ylcarbamate
Abstract: The tert-butyloxycarbonyl (Boc) group is a prevalent nitrogen-protecting group in organic synthesis, valued for its stability and predictable cleavage under specific conditions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of tert-Butyl 1H-pyrrol-1-ylcarbamate. It details various methodologies, including classical acidic cleavage, thermal methods, and milder, chemoselective alternatives. Each section offers not just a protocol but also an in-depth explanation of the underlying chemical principles to empower the user to make informed decisions tailored to their specific synthetic context, particularly when dealing with sensitive substrates.
Introduction: The Strategic Role of N-Boc Pyrrole in Synthesis
The pyrrole nucleus is a fundamental heterocyclic motif present in a vast array of pharmaceuticals, natural products, and functional materials. Its synthesis and functionalization often necessitate the protection of the nitrogen atom to modulate its reactivity and prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group for the pyrrole nitrogen due to its steric bulk and its ability to withdraw electron density, thus stabilizing the pyrrole ring to certain electrophilic conditions.
However, the strategic removal of the Boc group is a critical step to unveil the N-H pyrrole for subsequent transformations or to arrive at the final target molecule. The choice of deprotection method is paramount, as the pyrrole ring is susceptible to degradation under harsh acidic or thermal conditions. This guide provides a detailed exploration of the primary methods for the deprotection of this compound, balancing reaction efficiency with the preservation of molecular integrity.
The Mechanism of Acid-Catalyzed Boc Deprotection
The most common method for the removal of a Boc group is acid-catalyzed hydrolysis. The generally accepted mechanism involves a few key steps that lead to the release of the free amine, in this case, pyrrole.
The process begins with the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). This initial step increases the electrophilicity of the carbonyl carbon. Subsequently, the protonated carbamate undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid of pyrrole is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide and the desired N-H pyrrole. The liberated tert-butyl cation can be quenched by a nucleophilic scavenger or can eliminate a proton to form isobutylene gas.[1]
Below is a visual representation of this mechanistic pathway.
Caption: Acid-catalyzed deprotection of N-Boc pyrrole.
Deprotection Protocols and Methodologies
The selection of a deprotection protocol is dictated by the stability of the substrate and the presence of other acid-labile functional groups. Below are detailed protocols for common and alternative methods.
Strong Acidic Cleavage: Trifluoroacetic Acid (TFA)
This is the most robust and widely used method for Boc deprotection. TFA is highly effective and volatile, which simplifies its removal during workup.[1] However, its strong acidity can be detrimental to sensitive functional groups.
Rationale: The high acidity of TFA ensures rapid and complete protonation of the Boc group, driving the reaction to completion, often at room temperature. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds.
Protocol:
-
Dissolve the this compound (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv., often used as a 20-50% solution in DCM) dropwise to the stirred solution.[2][3]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1H-pyrrole.
-
Purify the product by flash column chromatography if necessary.
Strong Acidic Cleavage: Hydrogen Chloride (HCl) in Dioxane
A solution of HCl in an organic solvent like dioxane is another common and potent reagent for Boc deprotection.[4][5] This method can sometimes offer better selectivity compared to TFA for certain substrates.
Rationale: Anhydrous HCl in dioxane provides a strongly acidic environment necessary for cleavage, while avoiding the potential for water-mediated side reactions.[6][7] The product is typically isolated as the hydrochloride salt, which can be advantageous for purification or storage.
Protocol:
-
Dissolve the this compound (1.0 equiv) in anhydrous 1,4-dioxane (approx. 0.1-0.2 M solution).
-
To the stirred solution, add a 4 M solution of HCl in dioxane (4-10 equiv.) at room temperature.[5]
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue is the hydrochloride salt of the deprotected amine. To obtain the free base, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup as described in the TFA protocol.
-
Isolate and purify the 1H-pyrrole as needed.
Thermal Deprotection
For substrates that are thermally stable but sensitive to strong acids, thermal cleavage of the Boc group can be an effective alternative.[8] This method avoids the use of corrosive reagents and can simplify the workup procedure.
Rationale: At elevated temperatures (typically >150 °C), the Boc group can be cleaved through a thermolytic elimination mechanism, releasing isobutylene and carbon dioxide.[9] The choice of a high-boiling, inert solvent is crucial.
Protocol:
-
Dissolve the this compound in a high-boiling solvent such as toluene, xylene, or N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (or to a specific high temperature, e.g., 150-180 °C) and maintain for several hours.[10] Monitoring by TLC is essential to determine the optimal reaction time.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography.
Mild and Selective Deprotection Methods
For complex molecules with multiple acid-sensitive functionalities, milder deprotection conditions are necessary.
Silica gel, a common stationary phase in chromatography, can act as a mild solid acid catalyst for Boc deprotection, particularly for thermally sensitive heterocycles like pyrroles.[11][12][13]
Rationale: The acidic silanol groups on the surface of silica gel can facilitate the cleavage of the Boc group under relatively mild heating, often in a non-polar solvent.[12]
Protocol:
-
To a solution of this compound in a solvent like toluene, add an equal or greater weight of silica gel.[12][13]
-
Heat the suspension to reflux and monitor the reaction by TLC. The reaction may take several hours.
-
After completion, cool the mixture and filter off the silica gel.
-
Wash the silica gel thoroughly with a polar solvent (e.g., ethyl acetate or methanol) to recover all the product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product for further purification.
A recently reported mild method involves the use of oxalyl chloride in methanol, which offers a selective way to deprotect N-Boc groups at room temperature.[14][15][16]
Rationale: This method is thought to proceed through a mechanism that is broader than simple in situ generation of HCl, potentially involving an electrophilic attack by oxalyl chloride on the carbamate carbonyl.[15][17] It is particularly useful for substrates with other acid-labile groups.[14][18]
Protocol:
-
Dissolve the this compound (1.0 equiv) in methanol (MeOH, approx. 0.1 M).
-
At room temperature, add oxalyl chloride (3.0 equiv.) dropwise to the solution.[15] An exotherm and gas evolution may be observed.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with deionized water.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify as necessary.
Comparative Summary of Deprotection Methods
The following table provides a comparative overview of the discussed methods to aid in selecting the most appropriate protocol.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Yields |
| TFA | TFA, DCM | 0 °C to RT, 1-3 h | Fast, efficient, volatile reagents | Harshly acidic, not chemoselective | Generally >90%[3] |
| HCl in Dioxane | 4 M HCl in Dioxane | RT, 1-4 h | Strong, efficient, product as HCl salt | Corrosive, anhydrous conditions needed | Generally >90%[5][6] |
| Thermal | High-boiling solvent | 150-180 °C, several hours | Reagent-free, neutral conditions | High temperatures, potential for decomposition | Variable, substrate-dependent[8][10] |
| Silica Gel | Silica gel, Toluene | Reflux, several hours | Mild, inexpensive, simple workup | Slower reaction times, may require heat | 75-98%[12][13] |
| Oxalyl Chloride | (COCl)₂, MeOH | RT, 1-4 h | Very mild, highly selective, room temp. | Reagent is toxic and moisture-sensitive | Up to 90%[14][15] |
General Experimental Workflow
A typical workflow for the deprotection of this compound involves the reaction itself, followed by workup and purification. The diagram below outlines these general steps.
Caption: General workflow for N-Boc deprotection.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after the recommended time, consider increasing the amount of acid, raising the reaction temperature (for thermal methods), or extending the reaction time.
-
Product Degradation: The pyrrole ring can be sensitive to strong acids. If degradation is observed (e.g., charring, multiple spots on TLC), switch to a milder method such as silica gel or oxalyl chloride.[13][14] Performing the reaction at a lower temperature (e.g., 0 °C) can also mitigate decomposition.
-
Formation of Byproducts: The tert-butyl cation generated during acidic deprotection can alkylate electron-rich aromatic rings or other nucleophiles. The addition of a scavenger like anisole or thioanisole can trap the cation and prevent side reactions.
-
Isolation of Hydrochloride Salts: When using HCl, the product is an amine salt. While this can be beneficial for stability and handling, the free base is often required for subsequent steps. Ensure complete neutralization during workup by checking the pH of the aqueous layer.
Conclusion
The deprotection of this compound is a critical transformation that can be achieved through several effective methods. While traditional strong acid cleavage with TFA or HCl remains a reliable choice for robust substrates, the development of milder protocols using reagents like silica gel or oxalyl chloride has provided essential tools for chemists working with complex and sensitive molecules. By understanding the mechanistic underpinnings and practical considerations of each method presented in this guide, researchers can confidently select and execute the optimal deprotection strategy for their synthetic needs, ensuring high yields and preserving the integrity of their target compounds.
References
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-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. Available at: [Link]
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-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
- Rawal, V. H., & Cava, M. P. (1985). Thermolytic removal of t-butyloxycarbonyl (BOC) protecting group on indoles and pyrroles. Tetrahedron Letters, 26(50), 6141-6142.
-
Cole, K. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1243. Available at: [Link]
-
ResearchGate. (n.d.). Selective deprotection of N-Boc catalyzed by silica gel. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
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-
ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of oxalyl-chloride mediated deprotection of N-Boc group. Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
-
Daniels, R. N., et al. (2008). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 73(18), 7266-7269. Available at: [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
-
Cinelli, M. A., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(21), 6433. Available at: [Link]
-
O'Brien, A. G., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13693-13702. Available at: [Link]
-
O'Brien, A. G., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC. Available at: [Link]
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Application Notes and Protocols: Electrophilic Reactions of tert-Butyl 1H-pyrrol-1-ylcarbamate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the electrophilic reactions of tert-butyl 1H-pyrrol-1-ylcarbamate. This versatile building block, often utilized as a synthetic intermediate, exhibits unique reactivity patterns governed by the interplay between the electron-rich pyrrole ring and the N-Boc (tert-butyloxycarbonyl) protecting group. This guide elucidates the underlying principles of its reactivity, offering detailed, field-proven protocols for key electrophilic substitution reactions, including acylation, alkylation, halogenation, and nitration. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are central pillars of this work.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable intermediate in organic synthesis, providing a protected form of 1-aminopyrrole.[1] The reactivity of this molecule towards electrophiles is a subject of significant interest. The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.[2] In comparison to benzene, pyrrole is significantly more reactive, akin to highly activated benzene derivatives like phenols and anilines.[3] This enhanced reactivity stems from the participation of the nitrogen lone pair in the aromatic π-system, which increases the electron density of the ring carbons.[2]
Electrophilic substitution on the pyrrole ring typically occurs at the C2 position (α-position) due to the greater stabilization of the cationic intermediate (arenium ion) through resonance, which can delocalize the positive charge over three atoms, including the nitrogen. Attack at the C3 position (β-position) results in a less stable intermediate with only two resonance structures.[3][4]
The N-Boc group, while primarily a protecting group, also influences the reactivity. It can exert a modest electron-withdrawing effect, slightly deactivating the pyrrole ring compared to an unsubstituted pyrrole. However, the dominant effect is the steric hindrance it provides, which can influence the regioselectivity of incoming electrophiles.
This guide will explore the practical applications of these principles in directing electrophilic reactions on this compound.
General Considerations for Electrophilic Reactions
Due to the high reactivity and acid sensitivity of the pyrrole ring, electrophilic substitutions often require milder conditions than those used for benzene.[3] Strong acids can lead to polymerization of the pyrrole ring.[3] Therefore, modified electrophilic reagents and carefully controlled reaction conditions are crucial for successful outcomes. The N-Boc group is also acid-labile and can be cleaved under strongly acidic conditions, a property that can be exploited for deprotection when necessary.[5][6]
Deprotection of the N-Boc Group
Understanding the conditions for N-Boc deprotection is essential, both for planned deprotection steps and to avoid unintentional cleavage during electrophilic reactions.
Table 1: Common Reagents for N-Boc Deprotection
| Reagent | Conditions | Notes |
| Trifluoroacetic acid (TFA) | DCM, rt | A standard and effective method. The resulting t-butyl cation is typically scavenged by the solvent or forms isobutylene.[7] |
| Hydrochloric acid (HCl) | Dioxane or Ether, rt | Another common acidic condition for deprotection. |
| Ytterbium triflate (Yb(OTf)₃) | Nitromethane, 45-50°C | A mild Lewis acid catalyst for selective deprotection of tert-butyl esters, which can also be applied to carbamates. |
| Oxalyl chloride/Methanol | Room temperature | A mild method tolerant of various functional groups.[5][6] |
| Tetrabutylammonium fluoride (Bu₄NF) | Refluxing THF | A non-acidic method for deprotection.[8] |
Acylation Reactions
Friedel-Crafts acylation and related reactions introduce an acyl group onto the pyrrole ring, typically at the C2 position. Due to the reactivity of pyrrole, strong Lewis acids like AlCl₃ are often unnecessary and can lead to decomposition. Milder conditions are preferred.
Mechanism of Acylation
The acylation of this compound with an acyl halide or anhydride proceeds through a typical electrophilic aromatic substitution mechanism. The electrophile, an acylium ion or a polarized complex, is attacked by the electron-rich pyrrole ring to form a resonance-stabilized cationic intermediate, which then loses a proton to restore aromaticity.
Protocol: Acylation with Acyl Halides in the Presence of a Mild Base
This protocol describes a general procedure for the C2-acylation of this compound using an acyl chloride and a non-nucleophilic base like pyridine or triethylamine to scavenge the generated HCl.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Acylation
Caption: Workflow for the acylation of this compound.
Alkylation Reactions
Alkylation of the pyrrole ring can be achieved using various alkylating agents. Friedel-Crafts alkylation with alkyl halides and a Lewis acid catalyst is a common method, although, as with acylation, milder conditions are often necessary.[9]
Considerations for Alkylation
A significant challenge in Friedel-Crafts alkylation is the potential for overalkylation, as the introduction of an electron-donating alkyl group further activates the aromatic ring.[9] Additionally, carbocation rearrangements can occur with primary and secondary alkyl halides. Using tertiary alkyl halides or reaction conditions that minimize carbocation formation can mitigate these issues.[9]
Protocol: Alkylation with a Tertiary Alkyl Halide
This protocol details the alkylation using tert-butyl chloride, where the stable tert-butyl cation is the electrophile.
Materials:
-
This compound
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or another mild Lewis acid (e.g., FeCl₃, ZnCl₂)
-
Anhydrous nitroethane or dichloromethane
-
Crushed ice or ice-water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the Lewis acid (e.g., AlCl₃, 0.2 eq) in anhydrous nitroethane at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) and tert-butyl chloride (1.5 eq) in anhydrous nitroethane.
-
Slowly add the solution of the pyrrole and alkyl halide to the stirred suspension of the Lewis acid at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the aqueous layer with saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the alkylated product.
Halogenation Reactions
Halogenation of pyrroles is typically rapid and does not require a Lewis acid catalyst. In fact, the reaction often needs to be controlled to prevent polyhalogenation.
Protocol: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a mild and convenient source of electrophilic bromine, allowing for controlled monobromination at the C2 position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF) or carbon tetrachloride (CCl₄)
-
Round-bottom flask, magnetic stirrer, light protection (aluminum foil)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask, protected from light.
-
Cool the solution to 0 °C.
-
Add NBS (1.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Once the reaction is complete, filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can often be used without further purification, or it can be purified by recrystallization or column chromatography if necessary.
Nitration Reactions
Direct nitration of pyrrole with strong acids like a mixture of nitric and sulfuric acid leads to decomposition.[10] Therefore, milder nitrating agents are required.
Protocol: Nitration with Acetyl Nitrate
Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a milder nitrating agent suitable for sensitive substrates like pyrroles.[11]
Materials:
-
This compound
-
Acetic anhydride
-
Fuming nitric acid
-
Anhydrous dichloromethane (DCM)
-
Ice-salt bath
-
Ice-water
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Prepare the nitrating agent: Carefully add fuming nitric acid (1.1 eq) to acetic anhydride (5 eq) at a temperature below 10 °C. Allow the mixture to stand at room temperature for 15 minutes before use.
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to -10 °C using an ice-salt bath.
-
Slowly add the freshly prepared acetyl nitrate solution to the stirred pyrrole solution, maintaining the temperature below -5 °C.
-
Stir the reaction mixture at -10 °C to 0 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it into a mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash them carefully with cold water and then with cold saturated aqueous sodium bicarbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid decomposition of the product.
-
Purify the crude nitro-pyrrole derivative by flash chromatography.
Reaction Mechanism Schematic
Caption: Simplified mechanism of nitration of this compound.
Conclusion
This compound is a reactive and versatile substrate for electrophilic aromatic substitution. Successful functionalization of the pyrrole ring hinges on the careful selection of reagents and reaction conditions to accommodate the high reactivity and acid sensitivity of the heterocyclic core. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the chemistry of this valuable synthetic intermediate in the pursuit of novel molecular architectures for drug discovery and development.
References
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Application Notes and Protocols: tert-Butyl 1H-pyrrol-1-ylcarbamate in Cross-Coupling Reactions
Introduction: A Gateway to Novel N-Aryl-N'-aminopyrroles
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is of paramount importance. N-arylpyrrole derivatives, in particular, have garnered significant attention due to their prevalence in biologically active compounds, exhibiting a range of therapeutic properties including antimicrobial and anti-inflammatory activities.[1][2] The strategic introduction of an N-amino group to the pyrrole core, and its subsequent arylation, opens up new avenues for exploring chemical space and developing next-generation therapeutics.
tert-Butyl 1H-pyrrol-1-ylcarbamate serves as a versatile and stable precursor to the N-aminopyrrole moiety. The tert-butyloxycarbonyl (Boc) protecting group offers robustness during synthetic manipulations and can be readily cleaved under acidic conditions to unveil the reactive primary amine.[3][4] This application note provides a comprehensive guide to the utilization of this compound in palladium-catalyzed cross-coupling reactions, with a primary focus on the Buchwald-Hartwig amination for the synthesis of N-aryl-N'-Boc-aminopyrroles. While direct literature protocols for this specific substrate are nascent, the methodologies presented herein are built upon well-established principles for the N-arylation of pyrroles and other challenging amine nucleophiles, offering a robust starting point for researchers.[5][6]
Core Application: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][7] It enables the coupling of amines with aryl halides or pseudohalides. In the context of our target molecule, this compound acts as the amine component, coupling with an aryl halide to furnish the corresponding N-aryl-N'-Boc-aminopyrrole.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that involves three key steps: oxidative addition, association of the amine and deprotonation, and reductive elimination.[8]
-
Oxidative Addition: A low-valent Palladium(0) complex, typically bearing bulky, electron-rich phosphine ligands, undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile (this compound) coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl bond, which forms the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Protocol 1: Palladium-Catalyzed N-Arylation of this compound
This protocol is adapted from established procedures for the N-arylation of pyrrole and other carbamates.[5][9] Optimization of the ligand, base, and temperature may be necessary for specific aryl halide substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or SPhos)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, weigh out the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%).
-
Addition of Reagents: Add the catalyst/ligand mixture to the Schlenk flask. Then, add the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-N'-Boc-aminopyrrole.
Data Presentation: N-Arylation of Pyrrole with Aryl Chlorides
The following table summarizes representative conditions for the N-arylation of unprotected pyrrole, which serves as a valuable reference for optimizing the coupling of its N-Boc-amino derivative.[9]
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Chlorobenzene | Pd₂(dba)₃ (0.8) | keYPhos (0.8) | tBuOLi (1.0) | n-Heptane | 50 | 12 | 81 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (0.8) | keYPhos (0.8) | tBuOLi (1.0) | n-Heptane | 50 | 12 | 85 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (0.8) | keYPhos (0.8) | tBuOLi (1.0) | n-Heptane | 50 | 12 | 83 |
| 4 | 2-Chlorotoluene | Pd₂(dba)₃ (0.8) | keYPhos (0.8) | tBuOLi (1.0) | n-Heptane | 50 | 12 | 75 |
Post-Coupling Deprotection
Following the successful synthesis of the N-aryl-N'-Boc-aminopyrrole, the Boc group can be readily removed to yield the corresponding N-aryl-N-aminopyrrole, a valuable building block for further functionalization.
Protocol 2: Boc Deprotection
The Boc group is typically removed under acidic conditions.[3] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation.
Materials:
-
N-aryl-N'-Boc-aminopyrrole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the N-aryl-N'-Boc-aminopyrrole (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aryl-N-aminopyrrole.
-
Purification: If necessary, the product can be purified by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the synthesis of novel N-aryl-N-aminopyrroles via palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note, derived from established methodologies for similar substrates, provide a solid foundation for researchers to explore this chemistry. The resulting N-aryl-N-aminopyrroles are valuable intermediates, poised for further derivatization in the pursuit of new chemical entities with potential therapeutic applications. Further research into the direct cross-coupling of this specific carbamate will undoubtedly refine these methods and expand their utility in the field of drug discovery.
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Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Yin, Y., et al. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
Vinogradova, E. V., et al. (2013). Palladium-catalyzed synthesis of N-aryl carbamates. Organic Letters, 15(6), 1394–1397. Available at: [Link]
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Watson, D. A., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(47), 8975-8978. Available at: [Link]
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Bhagwanth, S., et al. (2009). Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides Using tert-Butyl Carbamate. The Journal of Organic Chemistry, 74(12), 4634–4637. Available at: [Link]
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Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis. Angewandte Chemie International Edition, 47(37), 7100-7129. Available at: [Link]
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Bourne-Branchu, Y., et al. (2019). N‐Boc‐Amides in Cross‐Coupling Reactions. Chemistry – A European Journal, 25(11), 2663-2674. Available at: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Lipshutz, B. H., et al. (2015). Installation of protected ammonia equivalents onto aromatic & heteroaromatic rings in water enabled by micellar catalysis. Chemical Science, 6(11), 6339-6344. Available at: [Link]
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Yin, Y., et al. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
Qin, C., et al. (2011). Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. Synlett, 2011(10), 1433-1436. Available at: [Link]
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Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. Available at: [Link]
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Thiault, G. A., et al. (1984). [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model]. Il Farmaco; edizione scientifica, 39(9), 765–780. Available at: [Link]
-
Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Boronic Acids. Angewandte Chemie International Edition, 46(29), 5553-5557. Available at: [Link]
-
Maes, B. U. W., et al. (2007). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-1. Available at: [Link]
-
Maes, B. U. W., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]
-
Buchwald, S. L., et al. (2019). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 52(4), 1011-1025. Available at: [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Lewis Acid-Promoted, Palladium-Catalyzed α-Arylation of Esters and Amides. Journal of the American Chemical Society, 128(43), 14056–14057. Available at: [Link]
-
Jensen, M. T., et al. (2016). Palladium-Catalyzed Carbonylative α-Arylation of tert-Butyl Cyanoacetate with (Hetero)aryl Bromides. The Journal of Organic Chemistry, 81(4), 1358–1366. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. Available at: [Link]
-
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. Available at: [Link]
-
Slanina, T. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Rawat, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835–23842. Available at: [Link]
-
Dorel, R., & Grugel, C. P. (2019). Palladium-catalyzed Buchwald-Hartwig amination. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
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Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
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Organic Chemistry with Lluís Llorens Palomo. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
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Zhang, D., et al. (2022). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 27(23), 8235. Available at: [Link]
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Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118. Available at: [Link]
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Knapp, D. M., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5860–5864. Available at: [Link]
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Zhang, Y., et al. (2014). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry, 10, 2561–2568. Available at: [Link]
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Zhang, H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 20(21), 6794–6798. Available at: [Link]
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Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Available at: [Link]
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Rossi, R., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Current Organic Chemistry, 15(1), 108-143. Available at: [Link]
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Volkov, P. A., et al. (2022). Pd/Cu‐Catalyzed Cross‐Coupling of Densely Substituted Propargylamines with Aromatic Acyl Chlorides Followed by the Treatment with a Base: Access to Dihydro‐3H‐Pyrrol‐3‐Ones. Advanced Synthesis & Catalysis, 365(1). Available at: [Link]
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Zhang, H., et al. (2018). Table 3 . Hetero-aromatic substrates for Buchwald-Hartwig coupling. ResearchGate. Retrieved from [Link]
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Smith, A. B., et al. (2023). New Routes to α-Arylated N-Boc Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
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D'Amico, C., et al. (2022). Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. Organic Letters, 24(30), 5521–5525. Available at: [Link]
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Le, T. H. D., et al. (2024). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 14(1), 313-322. Available at: [Link]
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Topczewski, J. J., & Sanford, M. S. (2024). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. Organic Letters. Available at: [Link]
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Morken, J. P., et al. (2021). Transition-Metal-Catalyzed Suzuki–Miyaura-Type Cross-Coupling Reactions of π-Activated Alcohols. The Journal of Organic Chemistry. Available at: [Link]
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Skarupskis, D., et al. (2023). Facile synthesis of new N-(aminocycloalkylene) amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(13), 21570-21581. Available at: [Link]
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Application Notes and Protocols: Asymmetric Synthesis Leveraging tert-Butyl 1H-pyrrol-1-ylcarbamate Derivatives
Introduction: The Strategic Role of Pyrrole-Based Ligands in Asymmetric Catalysis
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Asymmetric catalysis stands as the most elegant and efficient methodology to achieve this, relying on the transfer of chirality from a catalyst to a prochiral substrate. The heart of this process is the chiral ligand, a molecule that coordinates to a metal center and creates a precisely defined three-dimensional environment, dictating the stereochemical outcome of the reaction.
Among the myriad of ligand scaffolds, those derived from pyrrolic structures have garnered significant attention. The pyrrole moiety, a five-membered aromatic heterocycle, offers a unique combination of electronic properties and structural rigidity. When functionalized with a chiral directing group, such as a protected amino group, it becomes a versatile precursor for a new class of powerful ligands. tert-Butyl 1H-pyrrol-1-ylcarbamate (also known as N-Boc-1-aminopyrrole) and its derivatives serve as strategic starting materials for the synthesis of such ligands. The Boc-protecting group provides stability and solubility, while the N-amino pyrrole core allows for diverse functionalization pathways to generate novel chiral architectures.
This guide provides an in-depth exploration of the application of a chiral phosphine ligand derived from a functionalized N-aminopyrrole scaffold in a cornerstone of asymmetric synthesis: the palladium-catalyzed asymmetric allylic alkylation (AAA). We will delve into the causality behind the experimental design, provide detailed, field-proven protocols, and present a mechanistic framework to empower researchers, scientists, and drug development professionals to leverage this chemistry in their synthetic endeavors.
Core Concept: From a Simple Pyrrole to a Powerful Chiral Ligand
The transformation of a simple, achiral starting material like this compound into a potent chiral ligand involves a series of strategic synthetic steps. A key approach is the construction of a C₂-symmetric bis(phosphine) ligand, a design principle that has proven highly effective in asymmetric catalysis. The symmetry reduces the number of possible transition states, often leading to higher enantioselectivity.
A representative and highly effective ligand in this class is (S,S)-1,1'-[Pyridine-2,6-diylbis(1H-pyrrole-1,2-diyl)]bis(diphenylphosphane), often used in conjunction with a palladium precursor. The synthesis of such ligands, while not starting directly from the unsubstituted this compound, relies on the core chemical principles of the N-aminopyrrole scaffold. The following sections will focus on the application of a closely related and well-documented chiral phosphine ligand in the palladium-catalyzed asymmetric allylic alkylation, a reaction of broad synthetic utility.
Application Focus: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed AAA is a powerful carbon-carbon bond-forming reaction that creates a new stereocenter. The reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. The enantioselectivity of the reaction is critically dependent on the ability of the chiral ligand to differentiate between the two enantiotopic faces of the π-allylpalladium intermediate.
Experimental Workflow: A Visual Guide
The overall process, from catalyst preparation to the final chiral product, can be visualized as follows:
The Strategic Role of tert-Butyl 1H-pyrrol-1-ylcarbamate in Modern Medicinal Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic deployment of versatile building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, tert-Butyl 1H-pyrrol-1-ylcarbamate has emerged as a pivotal intermediate, offering a unique combination of a protected amino group directly attached to a pyrrole ring. This guide provides an in-depth exploration of its synthesis, reactivity, and diverse applications in medicinal chemistry, underpinned by detailed protocols and the scientific rationale for its use.
Introduction: The Significance of the N-Aminopyrrole Scaffold
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] The introduction of a protected amino group at the N-1 position, as seen in this compound, bestows unique chemical reactivity and allows for its use as a versatile synthon in the construction of more complex heterocyclic systems and as a bioisosteric replacement for other common functionalities in drug candidates.[4][5]
The tert-butyloxycarbonyl (Boc) protecting group in this molecule is crucial. It renders the otherwise reactive amino group stable to a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for sequential and controlled synthetic transformations.[6] This feature makes this compound an invaluable tool for medicinal chemists.
Synthesis of this compound: The Paal-Knorr Approach
The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or a hydrazine derivative.[7][8][9] For the preparation of this compound, the readily available 2,5-dimethoxytetrahydrofuran serves as a stable precursor to the required 1,4-dicarbonyl species, and tert-butyl carbazate acts as the nitrogen source.
Caption: Paal-Knorr synthesis of the target compound.
Detailed Synthetic Protocol
This protocol outlines the synthesis of this compound from 2,5-dimethoxytetrahydrofuran and tert-butyl carbazate.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
tert-Butyl carbazate
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl carbazate (1.0 equivalent) in ethanol, add glacial acetic acid (catalytic amount).
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 937046-95-2 | [10][11] |
| Molecular Formula | C₉H₁₄N₂O₂ | [12] |
| Molecular Weight | 182.22 g/mol | [12] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in most common organic solvents |
Applications in Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of a variety of medicinally relevant compounds. Its utility stems from the ability to act as a masked hydrazine equivalent and as a scaffold for bioisosteric replacement.
Role in the Synthesis of Kinase Inhibitors: The Upadacitinib Case Study
A prominent example of the application of a similar N-Boc-aminopyrrole derivative is in the synthesis of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several inflammatory diseases.[4][7] In the synthesis of Upadacitinib, a related compound, tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate, is utilized as a key intermediate. This highlights the importance of the N-Boc-aminopyrrole moiety in constructing the core of complex kinase inhibitors.
Caption: General synthetic utility in kinase inhibitors.
The N-Boc-aminopyrrole fragment can be strategically incorporated to interact with key residues in the ATP-binding pocket of kinases, contributing to the potency and selectivity of the inhibitor.
A Masked Hydrazine Equivalent
The N-N bond in this compound allows it to function as a masked or protected hydrazine. After deprotection of the Boc group, the resulting N-aminopyrrole can participate in reactions characteristic of hydrazines, such as the formation of hydrazones or the construction of other nitrogen-containing heterocycles. This reactivity is particularly useful in the synthesis of pyrazole-containing compounds, which are also prevalent in medicinal chemistry.
Application in Bioisosteric Replacement Strategies
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to retain or enhance biological activity, is a cornerstone of modern drug design.[3][13] The this compound moiety can be considered a bioisostere for other common groups, such as anilines or other substituted aromatic rings.[14][15]
Table 2: Comparison of Physicochemical Properties for Bioisosteric Replacement
| Moiety | Key Features | Potential Advantages of N-Boc-aminopyrrole Replacement |
| Aniline | Aromatic, planar, basic nitrogen | Modulated basicity, altered metabolic profile, novel IP space |
| Substituted Phenyl Ring | Aromatic, provides steric bulk and electronic interactions | Different vector for substitution, improved solubility |
Replacing an aniline or a substituted phenyl ring with the N-Boc-aminopyrrole scaffold can lead to several advantages:
-
Modulation of Physicochemical Properties: It can alter the lipophilicity, polarity, and hydrogen bonding capacity of a molecule, potentially improving its pharmacokinetic profile.
-
Altered Metabolic Stability: The pyrrole ring has a different metabolic profile compared to a benzene ring, which can be exploited to overcome issues with metabolic instability.
-
Novel Chemical Space: It allows for the exploration of new chemical space and the generation of novel intellectual property.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Paal-Knorr reaction, coupled with the unique reactivity of the N-Boc-aminopyrrole moiety, provides medicinal chemists with a powerful tool for the synthesis of complex, biologically active molecules. Its application in the synthesis of kinase inhibitors and its potential as a masked hydrazine and a bioisostere underscore its strategic importance in modern drug discovery and development. A thorough understanding of its properties and reactivity will continue to facilitate the design and creation of the next generation of therapeutics.
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Application Notes and Protocols: Synthesis of Heterocyclic Compounds from tert-Butyl 1H-pyrrol-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of tert-Butyl 1H-pyrrol-1-ylcarbamate as a precursor for the generation of 1-aminopyrrole, a versatile intermediate in the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. This document outlines detailed experimental protocols, mechanistic insights, and practical considerations for the synthesis of pyrazoles, triazoles, and pyridazines, as well as its application in Diels-Alder reactions. The methodologies presented are designed to be robust and reproducible, offering valuable tools for researchers in medicinal chemistry and drug discovery.
Introduction: The Versatility of this compound
This compound is a stable, commercially available starting material that serves as a convenient and safe precursor to 1-aminopyrrole.[1][2][3][4] The Boc (tert-butyloxycarbonyl) protecting group provides stability for storage and handling, and its facile removal under acidic conditions liberates the reactive 1-aminopyrrole intermediate. This in situ generation of 1-aminopyrrole is crucial, as the free amine is often unstable. The resulting 1-aminopyrrole is a valuable building block in heterocyclic synthesis due to the presence of a nucleophilic amino group attached to the pyrrole ring, enabling a variety of cyclization and cycloaddition reactions.
This guide will delve into the practical applications of this reagent, providing detailed protocols for its conversion into several important classes of heterocyclic compounds. The causality behind experimental choices and the logic of the synthetic routes are emphasized to provide a deeper understanding beyond simple step-by-step instructions.
Core Synthesis: Generation of the 1-Aminopyrrole Intermediate
The critical first step in utilizing this compound is the deprotection of the Boc group to generate the reactive 1-aminopyrrole. This is typically achieved under acidic conditions.[5][6][7][8][9] Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a common and effective method.
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature.[6]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude 1-aminopyrrole is often used immediately in the subsequent reaction without further purification due to its potential instability.
Causality and Insights: The use of TFA in DCM is a standard and efficient method for Boc deprotection.[6] The reaction is typically clean and proceeds at a reasonable rate at room temperature. Cooling the initial addition of TFA helps to control any potential exotherm. The aqueous workup is essential to remove the TFA and any salts formed. The immediate use of the generated 1-aminopyrrole is recommended to avoid decomposition or side reactions.
Synthesis of Fused Pyrazole Systems
1-Aminopyrrole, acting as a hydrazine equivalent, can readily undergo condensation and cyclization reactions with 1,3-dicarbonyl compounds or their equivalents to form fused pyrazole heterocycles. This approach is an adaptation of classical pyrazole syntheses like the Knorr synthesis.[10][11]
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyridines
This protocol describes a one-pot reaction where the deprotected 1-aminopyrrole reacts with a β-ketoester to form a pyrazolo[1,5-a]pyridine derivative.
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ethanol or acetic acid
-
Trifluoroacetic acid (TFA)
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the β-ketoester (1.1 eq) in ethanol or acetic acid.
-
Add TFA (1.2 eq) to the mixture to facilitate the in situ deprotection of the Boc group.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Reaction Scheme:
Caption: Synthesis of Pyrazolo[1,5-a]pyridines.
Synthesis of Fused 1,2,4-Triazole Derivatives
1-Aminopyrrole can also be utilized in the synthesis of fused 1,2,4-triazole systems. One common method involves the reaction with an acyl isothiocyanate followed by cyclization.
Protocol 3: Synthesis of Pyrrolo[1,2-d][10][11][12]triazoles
Materials:
-
1-Aminopyrrole (generated in situ from Protocol 1)
-
Acyl isothiocyanate (e.g., benzoyl isothiocyanate)
-
Anhydrous solvent (e.g., THF or acetonitrile)
-
Mercury(II) oxide (HgO) or other desulfurizing agent (optional, for cyclization)
Procedure:
-
To a solution of freshly prepared 1-aminopyrrole (1.0 eq) in anhydrous THF, add the acyl isothiocyanate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to form the intermediate thiourea derivative.
-
For the cyclization step, add a desulfurizing agent like HgO (1.1 eq) and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off any inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Reaction Pathway:
Caption: Synthesis of Pyrrolo[1,2-d][10][11][12]triazoles.
Synthesis of Fused Pyridazine Systems
The reaction of 1-aminopyrrole with 1,4-dicarbonyl compounds or their synthetic equivalents provides a route to fused pyridazine heterocycles.[13][14][15]
Protocol 4: Synthesis of Pyrrolo[1,2-b]pyridazines
Materials:
-
1-Aminopyrrole (generated in situ from Protocol 1)
-
1,4-dicarbonyl compound (e.g., 2,5-hexanedione)
-
Acetic acid
-
Reflux condenser
Procedure:
-
To a solution of freshly prepared 1-aminopyrrole (1.0 eq) in acetic acid, add the 1,4-dicarbonyl compound (1.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize with a base (e.g., solid NaHCO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in Diels-Alder Reactions
The pyrrole ring can act as a diene in Diels-Alder reactions, although its aromatic character can reduce its reactivity compared to non-aromatic dienes.[16][17][18] The amino group on 1-aminopyrrole can influence the electronic properties of the pyrrole ring, potentially affecting its reactivity as a diene. In some cases, it participates in inverse-electron-demand Diels-Alder reactions.[19]
Protocol 5: [4+2] Cycloaddition with a Dienophile
Materials:
-
1-Aminopyrrole (generated in situ from Protocol 1)
-
Dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate)
-
Anhydrous toluene or xylene
-
High-pressure reaction vessel (optional)
Procedure:
-
In a suitable reaction vessel, dissolve freshly prepared 1-aminopyrrole (1.0 eq) and the dienophile (1.2 eq) in anhydrous toluene or xylene.
-
Heat the reaction mixture to a high temperature (typically 110-140 °C) for 12-24 hours. For less reactive dienophiles, conducting the reaction in a sealed tube or a high-pressure vessel may be necessary to achieve a reasonable reaction rate and yield.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate the solvent.
-
Purify the resulting cycloadduct by column chromatography or recrystallization.
Experimental Workflow:
Caption: Diels-Alder Reaction Workflow.
Data Summary
| Heterocycle | Reagents | Key Conditions | Typical Yields (%) |
| Pyrazolo[1,5-a]pyridine | β-ketoester | TFA, Ethanol, Reflux | 60-85 |
| Pyrrolo[1,2-d][10][11][12]triazole | Acyl isothiocyanate | THF, HgO, Reflux | 50-75 |
| Pyrrolo[1,2-b]pyridazine | 1,4-dicarbonyl | Acetic acid, Reflux | 55-80 |
| Diels-Alder Adduct | Dienophile | Toluene, High Temp. | 40-70 |
Yields are approximate and can vary depending on the specific substrates and reaction conditions.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of N-fused heterocyclic compounds. The straightforward deprotection to the reactive 1-aminopyrrole intermediate opens up numerous possibilities for constructing complex molecular architectures relevant to pharmaceutical and materials science research. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important building block.
References
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- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
- (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- (2023).
- (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- (n.d.). synthesis of 1,2,4 triazole compounds. ISRES.
- (n.d.).
- (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
- (2024).
- De Rosa, M., Arnold, D., & Hartline, D. (2013). Four mechanisms in the reactions of 3-aminopyrrole with 1,3,5-triazines: inverse electron demand Diels-Alder cycloadditions vs S(N)Ar reactions via uncatalyzed and acid-catalyzed pathways. The Journal of Organic Chemistry, 78(17), 8614–8623.
- Bogolyubsky, A. V., Savych, O., Khomenko, A. V., Brovarets, V. S., Moroz, Y. S., & Vybornyi, M. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles.
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- (n.d.). Boc Deprotection - TFA. Common Organic Chemistry.
- (2024).
- (n.d.). tert-Butyl (1H-pyrrol-1-yl)
- (n.d.). tert-Butyl (1H-pyrrol-1-yl)
- (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.
- (n.d.). Synthesis of Aminotriazoles | Download Table.
- (n.d.). Synthesis of pyridazines. Organic Chemistry Portal.
- (n.d.). Application Note – N-Boc deprotection. Sigma-Aldrich.
- (2022).
- (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- (n.d.). Horner−Wadsworth−Emmons Reagents as Azomethine Ylide Analogues: Pyrrole Synthesis via (3 + 2) Cycloaddition.
- (2022). Synthesis of Pyrrole via Formal Cycloaddition of Allyl Ketone and Amine under Metal-Free Conditions. The Journal of Organic Chemistry.
- (2012).
- (n.d.). Molbank | Topical Collection : Heterocycle Reactions. MDPI.
- (n.d.). Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. PubMed Central.
- (n.d.). tert-Butyl (1H-pyrrol-1-yl)
- (n.d.). Typical cycloaddition methods for the synthesis of pyrroles.
- (n.d.). Diene Derivative with High Reactivity for Diels-Alder Reaction. Tokyo Chemical Industry Co., Ltd.(APAC).
- (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH.
- (n.d.). tert-Butyl(1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals. Benchchem.
- (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)
- (2025). Synthesis of 9-Substituted Derivatives of Tert-butyl 6-(9H-purin-6-ylthio)
- (n.d.). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Asian Journal of Research in Chemistry.
- Jung, M. E., & Rohloff, J. C. (1984). Intramolecular Diels-Alder Chemistry of Pyrroles. J. CHEM. SOC., CHEM. COMMUN., 630.
- (n.d.).
- (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)
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Application Note & Protocol: A Robust and Scalable Synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive, scalable, and validated protocol for the synthesis of tert-butyl 1H-pyrrol-1-ylcarbamate, a critical intermediate in the development of various active pharmaceutical ingredients (APIs).[1][2] The presented methodology is designed for robustness and efficiency, addressing common challenges encountered during scale-up from laboratory to pilot plant production. We will delve into the mechanistic rationale behind the synthetic strategy, offer a detailed step-by-step protocol, discuss critical process parameters for optimization, and outline essential safety considerations. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.
Introduction and Strategic Importance
This compound is a key building block in medicinal chemistry. Its structure, featuring a Boc-protected 1-aminopyrrole moiety, makes it a versatile precursor for introducing the N-amino pyrrole scaffold into more complex molecular architectures. This functional group is integral to a range of biologically active compounds, underscoring the need for a reliable and economically viable large-scale synthesis.
The primary challenge in synthesizing this intermediate lies in achieving high purity and yield while maintaining a process that is both safe and scalable. This guide outlines a procedure centered on the direct N-acylation of 1-aminopyrrole with di-tert-butyl dicarbonate (Boc₂O), a widely adopted and well-understood transformation for amine protection.[3][4]
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route is the reaction between 1-aminopyrrole and di-tert-butyl dicarbonate. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism: The lone pair of electrons on the nitrogen atom of 1-aminopyrrole acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating tert-butoxycarbonyl and a proton to form the stable carbamate product, this compound, along with byproducts tert-butanol and carbon dioxide.
Choice of Reagents and Conditions:
-
1-Aminopyrrole: The starting material. Its purity is crucial for the final product quality.
-
Di-tert-butyl dicarbonate (Boc₂O): The protecting group source. It is favored for its high reactivity under mild conditions and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed.[5]
-
Solvent (Tetrahydrofuran - THF): Anhydrous THF is selected as the reaction solvent due to its ability to dissolve both the polar starting material and the less polar Boc anhydride, its relatively low boiling point for easy removal, and its inertness under the reaction conditions.[6]
-
Base (Triethylamine - TEA): While this reaction can sometimes proceed without a base, the inclusion of a non-nucleophilic base like triethylamine is recommended during scale-up. It acts as a scavenger for any acidic impurities and can help drive the reaction to completion by neutralizing the in-situ formed carbonic acid mono-tert-butyl ester, preventing potential side reactions or degradation of the acid-labile product.[3]
-
Temperature: The reaction is initiated at a reduced temperature (0 °C) to control the initial exotherm and minimize potential side reactions. It is then allowed to warm to room temperature to ensure complete conversion.[3]
Process Workflow and Visualization
The overall synthetic process can be visualized as a sequence of distinct operational units, each with critical control points.
Caption: Workflow for the scale-up synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100g scale of the final product. Adjustments may be necessary based on available equipment.
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Density | Amount | Moles | Equivalents |
| 1-Aminopyrrole | 6128-83-2 | 82.10 | ~1.0 g/mL | 50.0 g | 0.609 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | Solid | 146.7 g | 0.672 | 1.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.726 g/mL | 92.5 mL | 0.669 | 1.1 |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | 0.889 g/mL | 1000 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 0.902 g/mL | 1500 mL | - | - |
| n-Hexane | 110-54-3 | 86.18 | 0.659 g/mL | 1000 mL | - | - |
| Saturated NaCl (Brine) | 7647-14-5 | - | ~1.2 g/mL | 500 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 1.0 g/mL | 500 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Solid | 50 g | - | - |
Equipment
-
5 L, 3-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
1 L dropping funnel.
-
Ice-water bath.
-
Rotary evaporator with a suitable vacuum source.
-
Separatory funnel (4 L).
-
Büchner funnel and filtration flask.
-
Vacuum oven.
Experimental Procedure
-
Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, temperature probe, and nitrogen inlet. Purge the vessel with dry nitrogen for 15 minutes.
-
Reagent Charging: To the flask, add 1-aminopyrrole (50.0 g, 0.609 mol), anhydrous THF (500 mL), and triethylamine (92.5 mL, 0.669 mol). Begin stirring to form a clear solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Boc Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (146.7 g, 0.672 mol) in anhydrous THF (500 mL). Transfer this solution to the dropping funnel.
-
Add the Boc₂O solution dropwise to the stirred reaction mixture over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (CO₂) will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system until the starting 1-aminopyrrole spot is no longer visible.
-
Quenching and Solvent Removal: Once complete, carefully add deionized water (200 mL) to quench any unreacted Boc anhydride. Concentrate the mixture under reduced pressure on a rotary evaporator to remove the bulk of the THF.
-
Extraction: Transfer the remaining aqueous slurry to a 4 L separatory funnel. Add ethyl acetate (500 mL) and shake vigorously. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic layers and wash with deionized water (250 mL) followed by saturated brine (250 mL) to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (50 g), filter, and concentrate the filtrate to dryness under reduced pressure to yield a crude oil or semi-solid.
-
Purification by Crystallization/Trituration: Add n-hexane (~500 mL) to the crude product and stir vigorously. The product should precipitate as a solid. If it remains oily, a minimal amount of ethyl acetate can be added to dissolve the oil, followed by slow addition of hexane to induce crystallization.[6]
-
Isolation and Drying: Collect the solid product by vacuum filtration through a Büchner funnel, washing the cake with cold n-hexane (2 x 100 mL). Dry the solid in a vacuum oven at 40 °C to a constant weight.
-
Yield and Characterization: The typical yield is 85-95%. The final product should be a white to off-white solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.
Scale-Up Considerations and Safety
Process Optimization
-
Temperature Control: The addition of Boc anhydride is exothermic due to gas evolution. On a larger scale, efficient heat exchange is critical. Ensure the cooling bath and reactor jacket have sufficient capacity to maintain the target temperature range.
-
Stirring: Inadequate stirring can lead to localized "hot spots" and reduced yield. Mechanical stirring is essential, and the impeller should be appropriately sized for the reactor volume to ensure good mixing.
-
Purification: While lab-scale purifications might use chromatography, crystallization is the preferred method for industrial production due to its efficiency and lower cost.[7] Solvent ratios for crystallization (e.g., EtOAc/hexane) may need to be optimized to maximize yield and purity.
Safety and Hazard Management
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Reagent Handling:
-
Triethylamine: Is corrosive and has a strong, irritating odor. Handle only in a well-ventilated fume hood.
-
THF: Is highly flammable and can form explosive peroxides. Use from a freshly opened container or test for peroxides before use.
-
Boc Anhydride: Can cause skin and eye irritation. Avoid inhalation of dust.[8]
-
-
Reaction Hazards: The reaction releases carbon dioxide. Ensure the system is not sealed and is adequately vented to prevent pressure buildup.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
Conclusion
The protocol described provides a reliable and scalable pathway to high-purity this compound. By understanding the underlying chemical principles and paying close attention to critical process parameters such as temperature control and purification methodology, this synthesis can be efficiently transitioned from the laboratory to pilot-scale production, supporting the advancement of drug development programs.
References
- TargetMol. tert-Butyl (1H-pyrrol-1-yl)
- AK Scientific, Inc.
- Google Patents. CN105461690A - Preparation method of high-purity ((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)
- BenchChem. tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals.
- BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
- JoVE.
- Angene Chemical.
- MedChemExpress. tert-Butyl (1H-pyrrol-1-yl)
- ResearchGate. High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)
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- 7. CN105461690A - Preparation method of high-purity ((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate tert-butyl ester - Google Patents [patents.google.com]
- 8. angenechemical.com [angenechemical.com]
Application Notes and Protocols: Mechanistic Studies of tert-Butyl 1H-pyrrol-1-ylcarbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 1H-pyrrol-1-ylcarbamate, commonly referred to as N-Boc-pyrrole, is a pivotal intermediate in modern organic synthesis, particularly within pharmaceutical and materials science development.[1] Its structure incorporates a pyrrole ring, a fundamental N-heterocyclic motif in numerous biologically active molecules, protected by the tert-butyloxycarbonyl (Boc) group. This protection strategy is essential for modulating the reactivity of the pyrrole nitrogen, preventing undesired side reactions, and enabling selective functionalization of the heterocyclic core.[2]
This technical guide provides an in-depth analysis of the reaction mechanisms associated with the synthesis, functionalization, and deprotection of N-Boc-pyrrole. By elucidating the causality behind experimental choices and providing validated, step-by-step protocols, this document serves as a comprehensive resource for professionals engaged in complex molecule synthesis.
Section 1: The Strategic Role of the Boc Group in Pyrrole Chemistry
The pyrrole nitrogen atom possesses both nucleophilic and acidic character, which can complicate multi-step synthetic sequences. The Boc group serves as an effective protecting group, offering several distinct advantages:
-
Reactivity Masking: It temporarily converts the N-H group into a less reactive carbamate, preventing its participation in reactions targeting other functional groups.
-
Stability: The Boc group is robust and stable under a wide array of reaction conditions, including those involving nucleophiles, bases, and hydrogenolysis.[3]
-
Facile Cleavage: Despite its stability, it can be readily removed under mild acidic conditions, which are often orthogonal to the cleavage conditions for other common protecting groups.[2]
-
Modified Reactivity: As an electron-withdrawing group, the Boc moiety decreases the electron density of the pyrrole ring, influencing its susceptibility to electrophilic attack and enabling alternative reaction pathways such as directed metalation.
Section 2: Synthesis of this compound (N-Protection)
The standard synthesis of N-Boc-pyrrole involves the acylation of pyrrole with di-tert-butyl dicarbonate (Boc₂O). Due to the relatively low nucleophilicity of the pyrrole nitrogen compared to aliphatic amines, this transformation is significantly accelerated by a nucleophilic catalyst, most commonly 4-(Dimethylamino)pyridine (DMAP).[2]
Reaction Mechanism: DMAP-Catalyzed N-Boc Protection
The catalytic cycle of DMAP is a classic example of nucleophilic catalysis. Instead of a direct, slow reaction between pyrrole and Boc₂O, DMAP intervenes to create a more reactive acylating agent.
-
Activation of Boc₂O: The highly nucleophilic pyridine nitrogen of DMAP attacks one of the carbonyl carbons of Boc₂O.
-
Formation of a Reactive Intermediate: This attack leads to the displacement of a tert-butoxide group and the formation of a highly electrophilic 1-(tert-butoxycarbonyl)-4-(dimethylamino)pyridinium salt. This intermediate is significantly more reactive towards weak nucleophiles than Boc₂O itself.
-
Nucleophilic Attack by Pyrrole: The pyrrole nitrogen attacks the carbonyl carbon of the activated pyridinium intermediate.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, forming the N-Boc-pyrrole product and regenerating the DMAP catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle for the DMAP-mediated N-protection of pyrrole.
Experimental Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Pyrrole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
To a solution of pyrrole (1.0 eq) in anhydrous THF, add DMAP (0.05 eq).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of Boc₂O (1.1 eq) in anhydrous THF dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring completion by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction with the careful addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield pure this compound as a liquid.
| Parameter | Value |
| Purity | ≥98% |
| Form | Liquid |
| Boiling Point | 91-92 °C / 20 mmHg |
| Density | ~1.0 g/mL at 25 °C |
Section 3: Key Reaction Pathways of N-Boc-pyrrole
The Boc group enables specific synthetic transformations that are otherwise challenging with unprotected pyrrole. A prime example is directed ortho-metalation.
Mechanism: C2-Lithiation and Borylation
The N-Boc group is an effective directed metalation group (DMG). The carbonyl oxygen of the Boc group can coordinate to an organolithium reagent, such as n-butyllithium (n-BuLi). This chelation brings the base into close proximity to the C2 proton of the pyrrole ring, facilitating its abstraction over other protons.
-
Coordination: The lithium atom of n-BuLi coordinates to the carbonyl oxygen of the N-Boc group.
-
Directed Deprotonation: This proximity directs the butyl anion to selectively deprotonate the C2 position, forming a 2-lithiated pyrrole intermediate.
-
Electrophilic Quench: The resulting nucleophilic anion can be trapped with a suitable electrophile. For instance, reaction with trimethyl borate, B(OMe)₃, followed by an acidic workup, yields the versatile 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid, a key building block for Suzuki cross-coupling reactions.
Caption: C2-lithiation of N-Boc-pyrrole followed by borylation.
Section 4: Deprotection Mechanisms
The removal of the Boc group is a critical step, and its mechanism is well-understood, typically proceeding under acidic conditions.
Mechanism: Acid-Catalyzed Deprotection
The standard deprotection method employs a strong acid, such as trifluoroacetic acid (TFA), in a non-nucleophilic solvent like dichloromethane (DCM). The mechanism is analogous to an E1 elimination.[4]
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group.
-
C-O Bond Cleavage: The tertiary C-O bond cleaves heterolytically to generate two stable species: the resonance-stabilized tert-butyl cation and an unstable N-pyrrolylcarbamic acid.
-
Fragmentation: The carbamic acid rapidly decarboxylates (loses CO₂) to yield the deprotected pyrrole.
-
Cation Quenching: The tert-butyl cation eliminates a proton to form isobutylene gas, driving the reaction to completion.
Sources
Harnessing the Synthetic Potential of tert-Butyl 1H-pyrrol-1-ylcarbamate: A Guide for Natural Product Synthesis
Introduction: In the intricate tapestry of natural product synthesis, the strategic selection of building blocks is paramount to the elegant and efficient construction of complex molecular architectures. Among the arsenal of synthons available to the modern organic chemist, tert-butyl 1H-pyrrol-1-ylcarbamate has emerged as a versatile and powerful tool, particularly for the introduction of the pyrrole and functionalized pyrrolidine moieties that are prevalent in a vast array of bioactive natural products. This comprehensive guide provides an in-depth exploration of this valuable building block, offering detailed application notes, field-proven protocols, and a mechanistic understanding of its reactivity to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The unique reactivity of this compound stems from the electronic nature of the N-Boc (tert-butoxycarbonyl) protected aminopyrrole system. The Boc group serves a dual purpose: it modulates the aromaticity and reactivity of the pyrrole ring, making it a more amenable diene in cycloaddition reactions, and it provides a handle for further functionalization or deprotection to reveal a primary amine. This guide will delve into the practical applications of this reactivity, with a particular focus on its utility in the synthesis of pyrrolizidine alkaloids, a class of natural products with diverse and potent biological activities.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 937046-95-2 |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 38-40 °C[1] |
| Solubility | Soluble in most common organic solvents (e.g., CH₂Cl₂, THF, EtOAc) |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.05 (t, J = 2.2 Hz, 2H), 6.15 (t, J = 2.2 Hz, 2H), 1.50 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 152.0, 118.9, 110.2, 82.5, 28.2.
-
IR (KBr, cm⁻¹): 3280, 2978, 1735, 1595, 1450, 1365, 1250, 1150.
-
Mass Spectrometry (EI): m/z (%) = 182 (M⁺, 15), 126 (10), 82 (100), 57 (85).
Note: Spectroscopic data should always be acquired for the specific batch of material being used to confirm identity and purity.
Core Application: [4+2] Cycloaddition Reactions in Alkaloid Synthesis
The N-Boc protection of 1-aminopyrrole significantly enhances its utility as a diene in [4+2] cycloaddition (Diels-Alder) reactions. The electron-withdrawing nature of the carbamate group reduces the aromaticity of the pyrrole ring, thereby lowering the energy barrier for cycloaddition. This strategy has been elegantly employed in the asymmetric synthesis of various natural products, most notably the pyrrolizidine alkaloid family.
Case Study: Asymmetric Total Synthesis of (+)-Preussin
The pyrrolizidine alkaloid (+)-Preussin, isolated from the fungus Preussia sp., exhibits interesting antifungal and antibacterial activity. Its synthesis provides an excellent example of the application of this compound in a key stereochemistry-defining step. The following protocol is adapted from the work of Padwa and colleagues and showcases a tandem [4+2]/[3+2] cycloaddition strategy.
Workflow for the Asymmetric Synthesis of (+)-Preussin:
Caption: Key stages in the asymmetric synthesis of (+)-Preussin.
Detailed Experimental Protocol: Asymmetric [4+2] Cycloaddition
This protocol details the crucial first step in the synthesis of the core of (+)-Preussin, the asymmetric Diels-Alder reaction between this compound and a chiral N-acylnitroso dienophile.
Materials:
-
This compound
-
(1R)-(+)-Camphor-10-sulfonyl chloride
-
Hydroxylamine hydrochloride
-
Sodium periodate (NaIO₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chiral Hydroxamic Acid: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) in a mixture of CH₂Cl₂ and water. Cool the solution to 0 °C and add (1R)-(+)-camphor-10-sulfonyl chloride (1.0 eq) portion-wise, maintaining the pH at ~8 by the dropwise addition of aqueous NaOH (1 M). Stir vigorously at 0 °C for 2 hours. After completion, extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the chiral hydroxamic acid.
-
In Situ Generation of the Chiral N-Acylnitroso Dienophile and [4+2] Cycloaddition:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.5 eq) in anhydrous CH₂Cl₂.
-
In a separate flask, dissolve the chiral hydroxamic acid (1.0 eq) in CH₂Cl₂.
-
Cool both solutions to -78 °C using a dry ice/acetone bath.
-
To the solution of the hydroxamic acid, add a solution of sodium periodate (1.1 eq) in water dropwise over 15 minutes. The solution should turn a deep blue or green, indicating the formation of the N-acylnitroso species.
-
Immediately transfer the cold solution of the in situ generated dienophile to the solution of this compound via a cannula.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cycloadduct.
-
Causality Behind Experimental Choices:
-
In Situ Generation: N-acylnitroso compounds are highly reactive and unstable. Generating them in the presence of the diene at low temperatures maximizes their trapping via the Diels-Alder reaction and minimizes decomposition.
-
Chiral Auxiliary: The camphor-derived sulfonyl chloride provides the chiral scaffold necessary to induce facial selectivity in the cycloaddition, leading to an enantiomerically enriched product.
-
Low Temperature: The reaction is conducted at -78 °C to enhance the stereoselectivity of the cycloaddition and to minimize side reactions.
Table 2: Representative Results for the Asymmetric Diels-Alder Reaction
| Dienophile Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) |
| (1R)-(+)-Camphor-10-sulfonyl | >95:5 | >98% | 75-85 |
Safety and Handling
As a prudent laboratory practice, it is imperative to be fully aware of the potential hazards associated with all reagents.
-
This compound: May cause skin, eye, and respiratory irritation.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Sodium Periodate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
Conclusion and Future Outlook
This compound has proven to be a cornerstone building block for the synthesis of nitrogen-containing natural products. Its application in [4+2] cycloaddition reactions, as exemplified by the asymmetric synthesis of (+)-Preussin, highlights its capacity to facilitate the construction of complex, stereochemically rich scaffolds. The Boc protecting group not only activates the pyrrole ring for cycloaddition but also offers a versatile handle for subsequent transformations.
Future applications of this building block will likely involve its use in other types of pericyclic reactions, as well as in the development of novel cascade reactions to further streamline the synthesis of complex natural products. As the demand for enantiomerically pure, biologically active molecules continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of organic synthesis and drug discovery.
References
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Flow Chemistry Applications of tert-Butyl 1H-pyrrol-1-ylcarbamate: An Application Note and Protocol
Introduction: The Strategic Value of Functionalized Pyrroles and Flow Chemistry
Pyrrole, a fundamental nitrogen-containing aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are core components of numerous blockbuster pharmaceuticals, including atorvastatin. The ability to precisely functionalize the pyrrole ring is therefore of paramount importance in drug discovery and development. tert-Butyl 1H-pyrrol-1-ylcarbamate serves as a key starting material in this endeavor. The N-Boc (tert-butoxycarbonyl) group acts as a directing group and stabilizes reactive intermediates, facilitating regioselective substitution on the pyrrole ring.
However, many of the most powerful reactions for pyrrole functionalization, such as metalation with organolithium reagents, are fraught with challenges when performed in traditional batch reactors. These reactions are often highly exothermic, kinetically fast, and involve thermally unstable intermediates, making them difficult to control and scale up safely.[2]
Continuous flow chemistry offers a transformative solution to these challenges.[3][4] By conducting reactions in small-volume, high-surface-area microreactors or coils, flow systems provide superior control over mixing, heat transfer, and reaction time.[5][6] This precise control enables safer operation, higher yields, improved selectivity, and seamless scalability, making it an ideal platform for harnessing the synthetic potential of reactive intermediates derived from this compound.[7][8] This guide details a robust flow chemistry protocol for the lithiation and subsequent electrophilic trapping of this key pyrrole synthon.
Core Application: Flow Metalation and Electrophilic Quench
The primary application of this compound in flow chemistry is its regioselective C2-lithiation followed by reaction with an electrophile. The N-Boc-amino group directs the deprotonation to the adjacent C2 position and stabilizes the resulting organolithium species. In a batch process, this intermediate can be unstable even at low temperatures, leading to degradation. Flow chemistry mitigates this by generating and immediately consuming the lithiated intermediate in a continuous stream.[8]
Causality and Mechanistic Rationale
The choice of a flow process is dictated by the need to manage the kinetics and thermodynamics of the lithiation reaction.
-
Enhanced Safety & Thermal Control : The lithiation of aromatic C-H bonds is highly exothermic. The high surface-area-to-volume ratio of a flow reactor allows for near-instantaneous heat dissipation, preventing the formation of thermal hotspots that would degrade the starting material or the unstable lithiated intermediate.[2]
-
Precise Residence Time Control : The lithiated intermediate of this compound is prone to decomposition over time. A flow reactor allows for precise control over the residence time—the time the intermediate exists before reacting with the electrophile—typically on the order of seconds. This minimizes degradation and maximizes the yield of the desired product.[7][9]
-
Superior Mass Transfer : Rapid, efficient mixing is crucial for ensuring homogeneous reaction conditions, especially when dealing with fast reactions like lithiation. Micromixers in flow systems achieve this far more effectively than mechanical stirring in a flask, preventing localized excesses of the organolithium reagent.[9]
The overall transformation is a two-step continuous process, as illustrated in the workflow diagram below.
Experimental Workflow Diagram
Caption: General workflow for the continuous flow lithiation and electrophilic quench of this compound.
Detailed Application Protocol: C2-Silylation
This protocol describes the continuous flow synthesis of tert-butyl (2-(trimethylsilyl)-1H-pyrrol-1-yl)carbamate. The principles can be readily adapted for a wide range of other electrophiles.
Materials and Reagents
-
This compound (FW: 182.22 g/mol )
-
sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Equipment Setup
-
A continuous flow reactor system (e.g., Vapourtec R-Series, Syrris Asia) equipped with:
-
Three independent pump channels capable of handling organolithium reagents.
-
Two T-micromixers (e.g., glass or PFA).
-
Two temperature-controlled coil reactors (PFA tubing, e.g., 1/16" OD). A 1.0 mL coil for lithiation and a 2.0 mL coil for quenching are recommended for the specified flow rates.
-
A back-pressure regulator (BPR), set to 5-10 bar to prevent solvent outgassing.
-
Inert gas supply (Nitrogen or Argon).
-
Reagent Preparation (Under Inert Atmosphere)
-
Solution A (Substrate): Dissolve this compound (3.64 g, 20.0 mmol) in anhydrous THF to a final volume of 100 mL to create a 0.2 M solution.
-
Solution B (Base): Prepare a solution of s-BuLi in anhydrous THF. For example, to a cooled (-20 °C) flask containing 50 mL of anhydrous THF, slowly add s-BuLi (1.4 M in cyclohexane, 15.7 mL, 22.0 mmol, 1.1 eq) while stirring. Make up the final volume to 100 mL with anhydrous THF. Caution: Highly exothermic addition. The final concentration of s-BuLi will be approximately 0.22 M.
-
Solution C (Electrophile): Dissolve trimethylsilyl chloride (3.8 mL, 3.26 g, 30.0 mmol, 1.5 eq) in anhydrous THF to a final volume of 100 mL to create a 0.3 M solution.
Step-by-Step Flow Procedure
-
System Priming: Purge the entire flow system with the inert gas for at least 30 minutes. Prime all pump channels with anhydrous THF until the system is free of air and moisture.
-
Cooling: Set the temperature for both coil reactors to -20 °C. Allow the system to equilibrate for 15-20 minutes.
-
Initiate Flow:
-
Pump Solution A (Substrate) at a flow rate of 1.0 mL/min .
-
Pump Solution B (Base) at a flow rate of 1.0 mL/min .
-
This results in a combined flow rate of 2.0 mL/min entering the first reactor coil (1.0 mL volume), corresponding to a residence time of 30 seconds for the lithiation step . Note: The protocol from the saturated analog suggests a very short residence time of 5 seconds is possible; this longer time is a conservative starting point for optimization.[7]
-
-
Electrophilic Quench:
-
Pump Solution C (Electrophile) at a flow rate of 1.0 mL/min into the second T-mixer, where it combines with the stream of the lithiated intermediate.
-
The total flow rate entering the second reactor coil (2.0 mL volume) is now 3.0 mL/min, corresponding to a residence time of 40 seconds for the quench reaction .
-
-
Collection & Quenching: Collect the reactor output into a flask containing a rapidly stirred, cooled (0 °C) solution of saturated aqueous NH₄Cl (50 mL). Continue collection until all reagent solutions are consumed.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% Ethyl Acetate in Hexanes) to yield the pure tert-butyl (2-(trimethylsilyl)-1H-pyrrol-1-yl)carbamate.
Data Presentation: Optimization Parameters
The following table presents representative parameters for optimizing the C2-silylation reaction. Yields are hypothetical and based on typical outcomes for similar flow lithiation procedures.[7][8]
| Entry | Base (eq) | Temp (°C) | Lithiation Time (s) | Quench Time (s) | Isolated Yield (%) |
| 1 | s-BuLi (1.1) | -20 | 30 | 40 | 78 |
| 2 | s-BuLi (1.1) | 0 | 5 | 10 | 85 |
| 3 | s-BuLi (1.1) | -40 | 60 | 60 | 72 |
| 4 | n-BuLi (1.1) | -20 | 30 | 40 | 75 |
| 5 | s-BuLi (1.3) | 0 | 5 | 10 | 88 |
Analysis of Results:
-
Entry 2 vs. 1 & 3: Higher temperatures (0 °C) coupled with significantly shorter residence times can improve yield by accelerating the desired reaction while minimizing the time for thermal degradation of the intermediate.[7] This is a key advantage of flow chemistry.
-
Entry 5 vs. 2: A slight excess of the organolithium base can improve conversion, leading to a higher isolated yield.
Conclusion and Future Outlook
The protocol detailed herein demonstrates the power of continuous flow chemistry to enable the safe, efficient, and scalable functionalization of this compound. By leveraging precise control over temperature and residence time, this method successfully tames the challenges associated with unstable organolithium intermediates. This flow platform is highly versatile and can be readily adapted for a broad range of electrophiles, opening the door to the rapid synthesis of diverse libraries of functionalized pyrroles for applications in drug discovery and materials science. Future work will focus on integrating in-line analytical technologies (e.g., IR, NMR) for real-time reaction monitoring and optimization, further accelerating the development of novel pyrrole-based molecules.
References
- Dwomoh, K. (2024). The Continuous Flow Synthesis of Polyfunctionalized Pyrroles. Honors Theses. 1744.
- BenchChem.
- Ley, S. V. Research Group. Flow Chemistry - The Synthesis. University of Cambridge.
- Kwong, A., Firth, J. D., Farmer, T. J., & O'Brien, P. (2021). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. Tetrahedron, 81, 131899.
- Otte, D. A. L., et al. (2023). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Organic Process Research & Development.
- Ramirez, E. (2024). Continuous Flow Synthesis of Polysubstituted Pyrroles. UR Scholarship Repository.
- Kwong, A., Firth, J. D., Farmer, T. J., & O'Brien, P. (2021). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. White Rose Research Online.
- Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185.
- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris.
- Nagaki, A., et al. (2018). A Catalyst-Free Amination of Functional Organolithium Reagents by Flow Chemistry.
- Gupton, B. F., et al. (2022). Continuous flow chemistry implementation of high yield, regiospecific, synthesis of unsymmetrical polysubstituted pyrroles. Morressier.
- Li, Y., et al. (2019). Recent Advancements in Pyrrole Synthesis. Molecules, 24(21), 3945.
- Herath, A., & Cosford, N. D. P. (2010). One-step Continuous Flow Synthesis of Highly Substituted pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Butyl Esters. PubMed.
- Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. CORA.
- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
- Wang, X., et al. (2021). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers, 8(1), 59-65.
- Palmieri, G., et al. (2011). Synthesis of functionalized pyrroles via catalyst- and solvent-free sequential three-component enamine-azoene annulation. The Journal of Organic Chemistry, 76(8), 2860–2866.
- Gemoets, H. P. L., et al. (2020). Continuous flow synthesis of arylhydrazines via nickel/photoredox coupling of tert-butyl carbazate with aryl halides.
Sources
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- 4. "Continuous Flow Synthesis of Polysubstituted Pyrroles" by Evelyn Ramirez [scholarship.richmond.edu]
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- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: tert-Butyl 1H-pyrrol-1-ylcarbamate in the Synthesis of Functional Polymeric Materials
For: Researchers, materials scientists, and drug development professionals exploring advanced functional polymers.
Introduction: A Strategic Monomer for Advanced Polypyrrole Architectures
tert-Butyl 1H-pyrrol-1-ylcarbamate, an N-substituted pyrrole derivative, is emerging as a critical monomer in materials science for the synthesis of functionalized polypyrroles (PPy). The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen offers a versatile platform for creating well-defined, modifiable conductive polymers. This approach circumvents the inherent processing challenges of unsubstituted polypyrrole, such as poor solubility, while introducing a reactive handle for post-polymerization functionalization.[1][2]
The core utility of this monomer lies in a two-stage process:
-
Polymerization: The Boc-protected pyrrole is polymerized, typically through electrochemical or chemical oxidative methods, to form a soluble and processable poly(N-Boc-pyrrole). The bulky Boc group disrupts interchain interactions, enhancing solubility in common organic solvents.[2]
-
Deprotection and Functionalization: The Boc groups are subsequently cleaved, usually under acidic conditions, to yield a polypyrrole backbone with reactive N-H moieties.[3][4] These sites are then available for the covalent attachment of a wide range of functional molecules, enabling the tailoring of the polymer's properties for specific applications in areas such as biosensors, drug delivery, and organic electronics.[5][6]
This guide provides an in-depth exploration of the applications and detailed protocols for the use of this compound in the synthesis of advanced functional materials.
Part 1: Electrochemical Polymerization of this compound
Electrochemical polymerization is a powerful technique for generating thin, uniform, and adherent polymer films directly onto an electrode surface.[7] This method offers precise control over film thickness and morphology by modulating electrochemical parameters.[1][7]
Underlying Principles
The electropolymerization of pyrrole derivatives proceeds via the oxidative coupling of monomer units.[8] The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation. This radical cation then couples with another, leading to the formation of a dimer and the elimination of two protons. This process continues, extending the polymer chain which deposits onto the electrode surface.[8] For N-substituted pyrroles, polymerization still occurs at the α-positions of the pyrrole ring.[1]
Experimental Protocol: Electropolymerization
This protocol describes the deposition of a poly(this compound) film onto an indium tin oxide (ITO) coated glass electrode.
Materials and Equipment:
-
This compound (monomer)
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) (supporting electrolyte)
-
Acetonitrile (anhydrous)
-
ITO-coated glass slides (working electrode)
-
Platinum wire or mesh (counter electrode)
-
Ag/AgCl reference electrode
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Nitrogen or Argon gas source
Procedure:
-
Electrolyte Solution Preparation: In a clean, dry electrochemical cell, prepare a 0.1 M solution of TBAPF6 in anhydrous acetonitrile. Add this compound to a final concentration of 0.05 M.
-
Cell Assembly: Assemble the three-electrode cell with the ITO-coated glass slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference. Ensure the electrodes are properly immersed in the electrolyte solution.
-
Deoxygenation: Purge the electrolyte solution with dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere above the solution throughout the experiment.
-
Cyclic Voltammetry (CV) Analysis: Perform an initial cyclic voltammogram to determine the oxidation potential of the monomer. Scan the potential from 0 V to approximately +1.8 V vs. Ag/AgCl at a scan rate of 50 mV/s. An irreversible oxidation peak corresponding to the formation of the radical cation should be observed.
-
Potentiostatic Deposition: Hold the potential at a value slightly above the onset of the oxidation peak (e.g., +1.6 V vs. Ag/AgCl) for a specified duration (e.g., 300 seconds) to grow the polymer film. The charge passed during deposition can be used to estimate the film thickness.
-
Film Characterization: After deposition, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The film can then be characterized using techniques such as FTIR, UV-Vis spectroscopy, and scanning electron microscopy (SEM).
Visualization of the Electropolymerization Workflow
Caption: Workflow for the chemical oxidative polymerization of this compound.
Part 3: Post-Polymerization Deprotection and Functionalization
The key advantage of using this compound is the ability to deprotect the Boc group post-polymerization, exposing the N-H functionality for further reactions.
Underlying Principles
The Boc group is labile under acidic conditions. [3]The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which typically forms isobutylene gas, and the release of carbon dioxide, leaving the free amine (or in this case, the N-H of the pyrrole ring). [3]A variety of acids can be used, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), and phosphoric acid (H3PO4). [3][4]The choice of acid and reaction conditions is critical to ensure complete deprotection without degrading the polypyrrole backbone.
Protocol: Boc Deprotection of Poly(N-Boc-pyrrole)
This protocol is for the deprotection of a poly(N-Boc-pyrrole) film on an electrode or of the polymer powder.
Materials and Equipment:
-
Poly(this compound) film or powder
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol
-
Beaker or vial
-
Magnetic stirrer (for powder)
Procedure:
-
Deprotection Solution: Prepare a solution of 20% TFA in DCM (v/v). Handle TFA with care in a fume hood.
-
Deprotection (Film): Immerse the polymer-coated electrode in the TFA/DCM solution for 30-60 minutes at room temperature.
-
Deprotection (Powder): Suspend the polymer powder in the TFA/DCM solution and stir at room temperature for 1-2 hours.
-
Washing:
-
Film: Remove the electrode from the acidic solution and rinse thoroughly with DCM, followed by methanol, and then dry under a stream of nitrogen.
-
Powder: Dilute the reaction mixture with methanol, collect the polymer by vacuum filtration, and wash extensively with methanol to remove all traces of acid.
-
-
Drying (Powder): Dry the deprotected polymer powder in a vacuum oven at 40°C.
-
Characterization: Confirm the removal of the Boc group using FTIR spectroscopy by monitoring the disappearance of the characteristic C=O stretching vibration of the carbamate (around 1700-1750 cm-1) and the appearance of an N-H stretching band. [9][10]
Data Summary: Expected FTIR Spectral Shifts
| Functional Group | Wavenumber (cm-1) - Poly(N-Boc-pyrrole) | Wavenumber (cm-1) - Deprotected PPy | Change upon Deprotection |
| C=O Stretch (Boc) | ~1712 | Absent | Disappearance |
| N-H Stretch | Absent | ~3400 | Appearance |
| Pyrrole Ring C-N | ~1370 | Shifted | Shift in position/intensity |
| Pyrrole C-H Bending | ~780 | Shifted | Shift in position/intensity |
Note: Specific wavenumbers can vary based on polymer conformation and sample preparation.
Post-Deprotection Functionalization
The resulting N-H functionalized polypyrrole is a versatile platform for further modification. The N-H proton is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic nitrogen, which can then react with various electrophiles. This allows for the covalent attachment of:
-
Biomolecules: Peptides, proteins, or DNA for biosensor applications. [11]* Small Molecules: Fluorescent dyes, redox-active species, or drug molecules.
-
Polymer Chains: Grafting of other polymers to create block or graft copolymers with unique properties.
Conclusion and Future Outlook
This compound serves as a highly strategic monomer for the development of advanced, functional polypyrrole-based materials. The ability to polymerize this monomer and subsequently deprotect the nitrogen allows for a level of chemical control and versatility not achievable with unsubstituted pyrrole. This opens up a vast design space for creating materials with tailored properties for a wide array of applications in materials science, from biocompatible coatings for medical devices to novel components for organic electronic systems. Future research will likely focus on optimizing polymerization conditions to achieve higher molecular weights and greater control over polymer architecture, as well as exploring the vast library of functional molecules that can be grafted onto the deprotected polypyrrole backbone.
References
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American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: Acids. WordPress. [Link]
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Zhang, L., et al. (2022). Polypyrrole Derivatives: Preparation, Properties and Application. Molecules, 27(9), 2996. [Link]
-
El-Faham, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10247. [Link]
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- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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Lee, J. Y., & Schmidt, C. E. (2015). Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer. Journal of biomedical materials research. Part A, 103(6), 2126–2132. [Link]
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Lee, J. Y., & Schmidt, C. E. (2015). Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer. Journal of biomedical materials research. Part A, 103(6), 2126–2132. [Link]
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Guimard, N. K., Gomez, N., & Schmidt, C. E. (2007). Conducting polymers in biomedical engineering. Progress in polymer science, 32(8-9), 876-921. [Link]
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Lee, J. W., Serna, F., Hayword, J., & Schmidt, C. E. (2006). Carboxy-endcapped conductive polypyrrole: biomimetic conducting polymer for cell scaffolds and electrodes. Langmuir, 22(23), 9816–9823. [Link]
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ResearchGate. (n.d.). Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... [Image]. ResearchGate. [Link]
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Zhang, L., et al. (2022). Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. [Link]
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Arsad, A., & Ahmadipour, M. (2021). Synthesis and factor affecting on the conductivity of polypyrrole: a short review. Polymers for Advanced Technologies, 32(4), 1355-1381. [Link]
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Nan, A., et al. (2008). Synthesis and characterization of new functionalised pyrrole copolymers. Journal of Optoelectronics and Advanced Materials, 10(9), 2268-2271. [Link]
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Pechenkin, A., et al. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 13(21), 3792. [Link]
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ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). [Image]. ResearchGate. [Link]
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Troubleshooting & Optimization
Improving yield of tert-Butyl 1H-pyrrol-1-ylcarbamate synthesis
An In-Depth Guide to the Synthesis and Purification of tert-Butyl 1H-pyrrol-1-ylcarbamate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields and final product purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for your experimental work.
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the N-protection of 1-aminopyrrole with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the tert-butyloxycarbonyl (Boc) protecting group onto a primary amine. The reaction is typically performed in an aprotic solvent in the presence of a suitable base.[1][2]
Q2: Can you explain the reaction mechanism for the Boc protection of 1-aminopyrrole?
A2: Certainly. The mechanism involves the nucleophilic attack of the primary amino group of 1-aminopyrrole on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of a tert-butoxide group and carbon dioxide (which forms from the unstable tert-butoxycarboxylic acid), and the formation of the stable tert-butyl carbamate product. A base is used to neutralize the protonated amine and facilitate the initial nucleophilic attack.[3]
Caption: Mechanism of Boc protection of 1-aminopyrrole.
Q3: How critical is the quality of the 1-aminopyrrole starting material?
A3: The purity and stability of the 1-aminopyrrole precursor are paramount. 1-Aminopyrrole can be unstable and prone to degradation, which can significantly impact the yield and purity of the final product.[4] It is often prepared from 2,5-dimethoxytetrahydrofuran and hydrazine or via the Gabriel synthesis from phthalimide derivatives.[5][6] Using freshly prepared or high-purity 1-aminopyrrole (≥98%) is crucial for achieving predictable and reproducible results.[4]
Q4: What are the key reaction parameters to control for optimal yield?
A4: Several parameters must be carefully controlled:
-
Stoichiometry: A slight excess of Boc₂O (typically 1.05-1.2 equivalents) is often used to ensure complete consumption of the starting amine.[7]
-
Base Selection: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. Stronger bases like NaH are generally avoided as they can deprotonate the pyrrole nitrogen, leading to potential side reactions.[7]
-
Solvent: Anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) are preferred to prevent hydrolysis of the Boc anhydride.[1]
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction and improve selectivity, then allowed to warm to room temperature to ensure completion.[7][8]
Troubleshooting Guide
This guide is structured to provide direct answers to specific experimental issues.
Caption: General workflow for the synthesis of the target compound.
Issue 1: Low or No Yield
Q: My reaction has resulted in a very low yield of this compound. What are the likely causes?
A: A low yield is a common issue that can often be traced back to the quality of your reagents or the reaction conditions. Here is a systematic approach to diagnosing the problem:
-
1-Aminopyrrole Quality: This is the most frequent culprit. 1-Aminopyrrole is not exceptionally stable and can degrade upon storage.
-
Recommendation: Use freshly prepared 1-aminopyrrole or a commercially sourced high-purity grade.[4] If you suspect degradation, consider purifying your starting material before use.
-
-
Boc₂O Inactivity: Di-tert-butyl dicarbonate can hydrolyze over time if exposed to moisture.
-
Recommendation: Use a fresh bottle of Boc₂O or verify the activity of your current stock. Ensure it is handled under anhydrous conditions.
-
-
Improper Reaction Conditions:
-
Temperature: If the temperature is too high, it can promote the degradation of the starting material or the product.[9]
-
Base: An inappropriate or insufficient amount of base will prevent the reaction from proceeding efficiently.
-
Recommendation: Start the reaction at 0 °C and allow it to warm to room temperature. Ensure at least one equivalent of a non-nucleophilic base like triethylamine is used.[10]
-
Issue 2: Incomplete Reaction
Q: My TLC/LC-MS analysis shows a large amount of unreacted 1-aminopyrrole. How can I drive the reaction to completion?
A: An incomplete reaction suggests that the reaction has stalled. Consider the following adjustments:
-
Reagent Stoichiometry: You may have an insufficient amount of the protecting agent.
-
Recommendation: Increase the equivalents of Boc₂O to 1.2-1.5 relative to the 1-aminopyrrole. Add the Boc₂O solution dropwise to maintain a slight excess throughout the reaction.[1]
-
-
Reaction Time and Temperature: The reaction may simply need more time or energy.
-
Solubility Issues: If the 1-aminopyrrole is not fully dissolved, the reaction will be slow.
-
Recommendation: Ensure all reagents are fully dissolved. If solubility is an issue in your chosen solvent (e.g., DCM), consider a more polar aprotic solvent like THF or a mixture of solvents.[7]
-
Issue 3: Formation of Side Products
Q: I am observing significant impurities in my crude product. What are these side products and how can I avoid them?
A: The formation of side products complicates purification and reduces yield. The most common side products are related to over-protection or reactions with impurities.
-
Di-Boc Product: While the pyrrole nitrogen is significantly less nucleophilic than the exocyclic amine, forcing conditions (strong base, high temperature, large excess of Boc₂O) could potentially lead to a di-protected species.
-
Recommendation: Use a mild, non-nucleophilic base (e.g., TEA, NaHCO₃) instead of strong bases like NaH.[7] Use a modest excess of Boc₂O (1.1 equivalents) and add it slowly to the reaction mixture.
-
-
Urea Byproducts: If your Boc₂O has degraded or if there are isocyanate impurities, urea-type byproducts can form.
-
Recommendation: Use high-purity Boc₂O. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can prevent side reactions with atmospheric components.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Degraded 1-aminopyrrole | Use fresh, high-purity starting material. |
| Inactive Boc₂O | Use a new bottle of Boc₂O; handle under anhydrous conditions. | |
| Incomplete Reaction | Insufficient Boc₂O | Increase stoichiometry to 1.2-1.5 equivalents. |
| Short reaction time | Extend reaction time to 12-18 hours at room temperature. | |
| Side Product Formation | Use of a strong base | Switch to a mild, non-nucleophilic base like TEA or NaHCO₃.[7] |
| Large excess of Boc₂O | Reduce Boc₂O to ~1.1 equivalents and add it slowly. |
Issue 4: Purification Challenges
Q: My crude product is proving difficult to purify by standard column chromatography. What other methods can I try?
A: If silica gel chromatography is not providing adequate separation, you can explore these alternatives:
-
Trituration/Recrystallization: this compound is a solid.[11]
-
Recommendation: Try triturating the crude solid with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can effectively wash away less polar impurities.[12] Alternatively, recrystallization from a suitable solvent system can yield highly pure material.
-
-
Acid-Base Wash: You can selectively remove basic impurities.
-
Recommendation: During the aqueous work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted 1-aminopyrrole and the base. Follow this with a wash with saturated sodium bicarbonate solution and then brine.[9] Be cautious not to use excessively acidic conditions for prolonged periods, as this could lead to the cleavage of the Boc group.[9]
-
Caption: Troubleshooting decision tree for synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 1-Aminopyrrole
This protocol is adapted from established procedures for the synthesis of 1-aminopyrrole.[6]
-
To a solution of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione (1 equivalent) in methanol, add hydrazine monohydrate (1.3 equivalents).
-
Heat the reaction mixture to 65 °C and maintain for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Wash the collected solid with a small amount of cold methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 1-aminopyrrole, which is often obtained as a brown oil or low-melting solid. Use immediately in the next step.
Protocol 2: Synthesis of this compound
This protocol follows standard Boc-protection procedures.[1][8]
-
Dissolve freshly prepared 1-aminopyrrole (1.0 equivalent) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (Argon or N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.2 equivalents) dropwise to the stirred solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in a small amount of the same anhydrous solvent.
-
Add the Boc₂O solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with 1M HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a silica gel slurry in hexane and pack a column.
-
Dissolve the crude product in a minimal amount of DCM.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.[11]
References
-
Flitsch, W., & Krämer, U. (1969). 1,1′-Bipyrrole. Synthesis and Stereochemistry. Justus Liebigs Annalen der Chemie, 735(1), 35-47. (Note: While this reference focuses on bipyrrole, it describes the synthesis of the 1-aminopyrrole precursor.) [Link]
- Google Patents. (2016). CN105461690A - Preparation method of high-purity ((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)
-
Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10. [Link]
-
Autech Industry Co.,Limited. (n.d.). Mastering Organic Synthesis with High-Purity 1-Aminopyrrole. autechindustry.com. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. organic-chemistry.org. [Link]
-
Li, J. J. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(21), 6437. [Link]
-
Albericio, F., & Carpino, L. A. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(32), 13057-13085. [Link]
-
Meikem. (n.d.). MC011959 this compound. meikem.com. [Link]
-
Cocco, M. T., Congiu, C., & Onnis, V. (2000). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][5][6][13]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1, (11), 1675-1680. [Link]
- Google Patents. (2011).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
Long, H., et al. (2024). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. ResearchGate. [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 266. [Link]
-
Kumar, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1330-1341. [Link]
-
ResearchGate. (2016). How to purify p-amino tert butyl benzamide?. ResearchGate. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. 1,1′-BIPYRROLE. SYNTHESIS AND STEREOCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-AMINOPYRROLE | 765-39-9 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 11. meikem.com [meikem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of tert-Butyl 1H-pyrrol-1-ylcarbamate
Welcome to the dedicated technical support guide for the synthesis and purification of tert-Butyl 1H-pyrrol-1-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and isolation of this key intermediate. Here, we will delve into common byproducts, their formation mechanisms, and provide robust, field-tested troubleshooting strategies to ensure the successful isolation of your target compound with high purity.
I. Overview of the Synthesis and Potential Impurities
The synthesis of this compound typically involves the reaction of 1-aminopyrrole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or under neutral conditions. While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts that complicate purification. Understanding the genesis of these impurities is the first step toward effective troubleshooting.
The primary synthetic route is as follows:
1-aminopyrrole + (Boc)₂O → this compound
However, side reactions can lead to the formation of undesired compounds. The most commonly encountered byproduct is the di-Boc protected hydrazine derivative, resulting from the high reactivity of the starting materials. Other potential impurities include unreacted starting materials and decomposition products.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how" for effective problem-solving.
Question 1: My TLC analysis shows multiple spots, even after the reaction appears complete. What are these byproducts and how can I minimize their formation?
Answer: The presence of multiple spots on your TLC plate is a common observation and typically indicates the formation of byproducts alongside your desired product.
-
Likely Byproducts:
-
Di-Boc protected hydrazine derivative: This is a likely byproduct, appearing as a less polar spot on the TLC plate compared to the product. It can arise from the reaction of the product with another molecule of Boc₂O or from side reactions involving the hydrazine moiety of 1-aminopyrrole.
-
Unreacted 1-aminopyrrole: A polar spot that may be difficult to visualize without specific stains.
-
Unreacted Boc₂O: This may not be UV active but can sometimes be visualized with certain stains like permanganate.
-
-
Minimizing Byproduct Formation:
-
Control Stoichiometry: Use a slight excess of 1-aminopyrrole (1.1 to 1.2 equivalents) relative to Boc₂O to minimize the formation of over-protected species.
-
Temperature Control: Run the reaction at a controlled temperature, typically 0 °C to room temperature. Exothermic reactions can lead to increased byproduct formation.
-
Slow Addition: Add the Boc₂O solution dropwise to the solution of 1-aminopyrrole. This maintains a low concentration of the electrophile and favors the desired mono-Boc protected product.
-
Question 2: I'm having difficulty separating the main byproduct from my desired product using column chromatography. Are there any tricks to improve separation?
Answer: Co-elution of the desired product and byproducts is a frequent purification challenge. Here are several strategies to enhance separation:
-
Optimize Your Solvent System:
-
A common eluent system is a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The less polar byproducts should elute first.[1]
-
For challenging separations, consider a different solvent system, such as dichloromethane/methanol, or using an alternative stationary phase like alumina.
-
-
Column Chromatography Best Practices:
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can lead to a much sharper separation.
-
Column Dimensions: Use a long, thin column rather than a short, wide one to increase the theoretical plates and improve resolution.
-
-
Alternative Purification Technique: Recrystallization
-
If chromatography proves inefficient, recrystallization can be an excellent alternative.
-
Recommended Solvent System: A mixture of hexanes and ethyl acetate is a good starting point. Dissolve the crude material in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to promote the formation of pure crystals.[2]
-
Question 3: My final product is an oil, but the literature reports it as a solid. What could be the reason, and how can I induce crystallization?
Answer: Obtaining the product as an oil is often due to the presence of residual solvent or minor impurities that inhibit crystallization.
-
Troubleshooting Steps:
-
High Vacuum Drying: Ensure your product is thoroughly dried under high vacuum for an extended period to remove all traces of solvent.
-
Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The imperfections on the glass surface can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, adding a tiny crystal to the oil can induce crystallization.
-
Trituration: Add a non-polar solvent in which the product is insoluble (e.g., cold hexanes) to the oil and stir vigorously. This can often cause the product to precipitate as a solid. A detailed protocol for trituration can be found in various organic synthesis resources.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reaction?
A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are both commonly used and effective solvents for this reaction. DCM is often preferred for its ease of removal during workup.
Q2: Is a base necessary for this reaction?
A2: While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be beneficial. The base scavenges the acidic byproduct generated during the reaction, which can help to drive the reaction to completion and prevent potential side reactions.
Q3: How can I effectively monitor the reaction progress?
A3: Thin-layer chromatography (TLC) is the most convenient method. Use a UV lamp to visualize the spots, as the pyrrole ring is UV active. Staining with potassium permanganate can also be used to visualize non-UV active components. The reaction is typically complete when the 1-aminopyrrole spot is no longer visible.
IV. Experimental Protocols
A. Synthesis of this compound
-
Dissolve 1-aminopyrrole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the 1-aminopyrrole solution over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC until the 1-aminopyrrole is consumed.[3][4]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[5]
B. Purification by Column Chromatography
-
Prepare a silica gel slurry in hexanes and pack a column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed material and load it onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).[1]
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.
V. Data Summary
| Parameter | Typical Value | Notes |
| Yield | 70-85% | Highly dependent on reaction conditions and purification. |
| Purity (Post-Column) | >98% | As determined by ¹H NMR and LC-MS. |
| TLC Rf (Product) | ~0.4 | In 20% Ethyl Acetate/Hexanes. |
| TLC Rf (Byproduct) | ~0.6 | In 20% Ethyl Acetate/Hexanes (less polar). |
VI. Visual Workflow and Reaction Schematics
Caption: Workflow for the synthesis and purification of this compound.
Caption: Reaction scheme showing the formation of the desired product and a potential di-Boc byproduct.
VII. References
-
Organic Syntheses, Coll. Vol. 5, p.194 (1973); Vol. 48, p.25 (1968). Link
-
Organic Syntheses, Coll. Vol. 10, p.184 (2004); Vol. 78, p.23 (2002). Link
-
Pope, B. M.; Yamamoto, Y.; Tarbell, D. S. Org. Synth.1977 , 57, 45. Link
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
-
BenchChem. (2025). tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals. Link
-
Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978 , 43(14), 2923–2925. Link
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Link
-
SciSpace. (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Link
-
Organic Syntheses, Coll. Vol. 9, p.24 (1998); Vol. 72, p.19 (1995). Link
-
Royal Society of Chemistry. (1998). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles. Link
Sources
Technical Support Center: Reactions of tert-Butyl 1H-pyrrol-1-ylcarbamate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 1H-pyrrol-1-ylcarbamate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and unexpected outcomes during its use in organic synthesis. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of reaction side products, ensuring the integrity and success of your experiments.
Section 1: Understanding the Reactivity of this compound
This compound is a valuable intermediate in medicinal chemistry and organic synthesis. The presence of the Boc-protected amino group on the pyrrole nitrogen introduces unique reactivity. While the Boc group offers a convenient handle for protection and deprotection, its interplay with the electron-rich pyrrole ring can lead to a variety of side reactions. This guide will walk you through the most common issues and their solutions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the acid-catalyzed deprotection of this compound?
A1: The most prevalent side reaction during acidic deprotection is the polymerization or oligomerization of the pyrrole ring .[1][2] The electron-rich pyrrole is highly susceptible to protonation under acidic conditions, which initiates a chain reaction leading to insoluble, often dark-colored, polymeric materials.[1]
Another common side product arises from the tert-butyl cation generated during the cleavage of the Boc group. This electrophilic cation can alkylate other nucleophiles present in the reaction mixture, including the deprotected 1-aminopyrrole itself or solvent molecules.[3]
Q2: I am observing a complex mixture of products after my electrophilic substitution reaction (e.g., Friedel-Crafts acylation) on this compound. What could be the cause?
A2: Electrophilic substitution on the N-Boc-protected aminopyrrole can lead to a mixture of regioisomers. The pyrrole ring is activated towards electrophilic attack, with a preference for substitution at the C2 and C5 positions.[4] Depending on the reaction conditions and the nature of the electrophile, you may observe a mixture of mono-substituted (at C2 or C3) and di-substituted products. Over-acylation or alkylation is also a possibility if the reaction is not carefully controlled. In some cases, the acidic conditions of the reaction can lead to partial deprotection of the Boc group, further complicating the product mixture.
Q3: My reaction is clean by TLC, but after work-up and purification, the yield is very low and I see new spots. What might be happening?
A3: This issue often points to the instability of the product or starting material to the work-up conditions. If your work-up involves an acidic or basic wash, you might be inducing decomposition or side reactions. For instance, even mild acidic conditions can initiate the polymerization of any unprotected pyrrole species.[5] It is also possible that your product is volatile or water-soluble, leading to losses during extraction and concentration steps.[5]
Q4: Can the Boc group itself participate in side reactions?
A4: Yes, although less common, the carbonyl oxygen of the Boc group can act as a nucleophile, especially in the presence of strong electrophiles. This can lead to unexpected rearrangements or the formation of adducts.[6]
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered in reactions involving this compound.
Problem 1: Formation of a Dark, Insoluble Precipitate During Boc Deprotection
-
Symptom: The reaction mixture turns dark brown or black, and a solid precipitate forms upon addition of acid (e.g., TFA, HCl).
-
Probable Cause: Acid-catalyzed polymerization of the pyrrole ring.[1][2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pyrrole polymerization.
-
Detailed Solutions:
-
Modify Reaction Conditions:
-
Lower the Temperature: Perform the deprotection at 0 °C or even -20 °C to reduce the rate of polymerization.
-
Dilute the Reaction: Use a higher volume of solvent to decrease the concentration of reactive species.
-
Slow Acid Addition: Add the acid dropwise to the reaction mixture with vigorous stirring to avoid localized high concentrations of acid.
-
-
Use a Scavenger: The tert-butyl cation formed during deprotection can act as a Lewis acid and promote polymerization. Adding a cation scavenger like triethylsilane or thioanisole can trap the tert-butyl cation and prevent this side reaction.[3]
-
Alternative Deprotection Methods:
-
Thermal Deprotection: In some cases, heating the N-Boc pyrrole in a high-boiling point solvent can effect deprotection without the need for strong acids.[7] However, the thermal stability of the substrate must be considered.[8]
-
Milder Acidic Conditions: Consider using weaker acids like zinc bromide in an appropriate solvent system.
-
-
Problem 2: Low Yield and Multiple Products in Electrophilic Substitution Reactions
-
Symptom: TLC and NMR analysis show a mixture of products, including starting material, and the desired product is obtained in low yield.
-
Probable Cause: Competing electrophilic attack at different positions of the pyrrole ring, di-substitution, or partial deprotection of the Boc group.
-
Troubleshooting Workflow:
Caption: Workflow for optimizing electrophilic substitution.
-
Detailed Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the electrophile. Start with 1.0 equivalent and incrementally increase if the conversion is low.
-
Temperature Management: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to improve regioselectivity.
-
Choice of Lewis Acid: For Friedel-Crafts type reactions, use a milder Lewis acid (e.g., ZnCl₂, FeCl₃) instead of stronger ones like AlCl₃ to minimize side reactions and Boc-group cleavage.
-
Table 1: Common Side Products and Their Identification
| Side Product | Identification Method | Key Spectroscopic Features |
| Pyrrole Polymer | Insoluble in common organic solvents. | Broad, unresolved peaks in ¹H NMR. |
| tert-Butylated Pyrrole | GC-MS, LC-MS | Mass peak corresponding to the addition of a C₄H₉ group. |
| Di-substituted Pyrrole | ¹H and ¹³C NMR, Mass Spectrometry | Complex aromatic region in NMR, higher mass peak. |
| 1-Aminopyrrole (Deprotected) | LC-MS, ¹H NMR | Absence of the tert-butyl signal in ¹H NMR. |
Section 4: Experimental Protocols
Protocol 1: Optimized Boc Deprotection to Minimize Polymerization
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).
-
Add triethylsilane (1.5 eq) as a cation scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise over 15 minutes with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Analysis of Side Products by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identify peaks corresponding to the expected mass of the starting material, product, and potential side products listed in Table 1.
Section 5: Mechanistic Insights
Diagram 1: Acid-Catalyzed Polymerization of Pyrrole
Caption: Initiation and propagation steps of pyrrole polymerization.
References
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
The preliminary exploration of N-deletion reaction of N-Boc pyrrole... ResearchGate. [Link]
-
Protection of Poorly Nucleophilic Pyrroles. ResearchGate. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][5][6][9]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. [Link]
-
One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. National Institutes of Health. [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. [Link]
-
Synthesis and characterization of N-t-BOC protected pyrrole-sulfur oligomers and polymers. Eindhoven University of Technology Research Portal. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Acid-catalyzed efficient Friedel-Crafts reaction of indoles with N-Boc aminals. ResearchGate. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. [Link]
-
Asymmetric Friedel-Crafts reaction of N-heterocycles and nitroalkenes catalyzed by imidazoline-aminophenol-Cu complex. PubMed. [Link]
-
Pyrrole Protection. ResearchGate. [Link]
-
An enantioselective aza-Friedel–Crafts reaction of 5-aminoisoxazoles with isatin-derived N-Boc ketimines. Royal Society of Chemistry. [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. [Link]
-
chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]
-
Proline-Catalyzed Mannich Reaction of Aldehydes with N-Boc-Imines. ResearchGate. [Link]
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- 3. Boc-Protected Amino Groups [organic-chemistry.org]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of tert-Butyl 1H-pyrrol-1-ylcarbamate Synthesis
Welcome to the technical support center for the synthesis and optimization of tert-Butyl 1H-pyrrol-1-ylcarbamate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block in their synthetic endeavors. This compound serves as a key intermediate in the development of various pharmaceutical compounds and agrochemicals.[1][2][3] Its synthesis, primarily involving the N-Boc protection of 1-aminopyrrole, appears straightforward but is often plagued by challenges related to yield, purity, and reproducibility.
This document provides in-depth, experience-driven answers to frequently encountered problems, detailed troubleshooting guides, and validated protocols to help you navigate the complexities of this reaction and achieve optimal outcomes in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a standard N-protection reaction where the primary amino group of 1-aminopyrrole acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is required to neutralize the protonated amine intermediate and the acidic co-product (t-butanol and CO₂). The general transformation is a nucleophilic acyl substitution.[4]
Q2: How do I select the appropriate base for the reaction?
Base selection is critical and depends on the reactivity of the substrate and the desired reaction conditions.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common, non-nucleophilic organic bases suitable for most applications. They effectively scavenge the acid formed during the reaction.[5]
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH): Inorganic bases are often used in biphasic (e.g., DCM/water) or aqueous solvent systems. They are inexpensive and effective but can sometimes lead to hydrolysis of the Boc anhydride if not controlled.[6][7]
-
4-(Dimethylaminopyridine) (DMAP): DMAP is a highly effective acylation catalyst, often used in small (catalytic) amounts alongside a stoichiometric base like TEA. It significantly accelerates the reaction but should be used judiciously, as it can promote side reactions if used in excess or with sensitive substrates.[7]
Q3: Which solvent system is optimal?
The reaction is versatile and can be performed in various solvents.[6]
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are excellent choices for anhydrous reactions.[5] They offer good solubility for both the amine and Boc₂O.
-
Biphasic/Aqueous Systems: A mixture of an organic solvent (like THF or chloroform) with water can be effective, especially if starting with a salt form of the amine.[6][7]
-
Solvent-Free: Some Boc protections can be run neat, offering a greener alternative, though this may not be suitable for all scales.[4][8]
Q4: What is the ideal temperature range for this reaction?
The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature (20-25 °C).[5] For less reactive amines or to push a sluggish reaction to completion, gentle heating (e.g., to 40 °C) can be beneficial.[6] However, excessive heat should be avoided as the Boc group can be thermally labile.[9]
Q5: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) typically provides good separation.
-
Visualization:
-
The starting material, 1-aminopyrrole, being a primary amine, will stain vividly with a ninhydrin solution upon heating.
-
The product, a carbamate, will not react with ninhydrin. This difference provides a clear and unambiguous way to track the consumption of the starting material.[5]
-
Both starting material and product can often be visualized under UV light (254 nm) or by using an iodine chamber.
-
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common issues encountered during the synthesis. The following workflow provides a logical approach to diagnosing and solving experimental problems.
Caption: A troubleshooting decision tree for the synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Scientific Explanation | Recommended Solution |
| Degraded Boc Anhydride (Boc₂O) | Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze over time, rendering it inactive. This is a very common cause of failure.[5] | Always use a fresh bottle of Boc₂O or one that has been stored properly under anhydrous conditions in a desiccator. If in doubt, open a new bottle. |
| Impure 1-Aminopyrrole | 1-Aminopyrrole can degrade upon storage, especially if exposed to air or light. Impurities can interfere with the reaction or consume the anhydride. | If the starting amine is colored (anything beyond pale yellow), consider purification by distillation under reduced pressure before use. |
| Incorrect Stoichiometry | An insufficient amount of Boc₂O will result in incomplete conversion of the starting amine. | Ensure accurate weighing and use a slight excess of Boc₂O (typically 1.1 to 1.2 molar equivalents) to drive the reaction to completion.[5] |
| Insufficient Basicity | The chosen base may not be strong enough to efficiently deprotonate the intermediate, especially if the reaction is run at low temperatures, causing the reaction to stall. | Switch to a stronger base system. If using TEA, consider adding a catalytic amount of DMAP (0.05-0.1 eq). If using NaHCO₃, consider switching to NaOH or K₂CO₃. |
| Presence of Moisture (Anhydrous reactions) | Water can compete with the amine in reacting with Boc₂O, leading to its consumption and lower yields.[5] | For anhydrous reactions, ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
Problem 2: Formation of Multiple Products / Impurities
| Potential Cause | Scientific Explanation | Recommended Solution |
| Formation of Di-Boc Protected Amine | If a large excess of Boc₂O is used, or if reaction conditions are too harsh (strong base, high temperature), a second Boc group can add to the nitrogen, forming an imidodicarbonate byproduct. This is often seen as a less polar spot on TLC. | Use a controlled stoichiometry of Boc₂O (≤1.2 equivalents). Add the Boc₂O solution slowly to the amine solution at 0 °C to maintain control. Avoid using DMAP in stoichiometric amounts. |
| Pyrrole Ring Side Reactions | The pyrrole ring is an electron-rich heterocycle and can be sensitive to strongly acidic or oxidative conditions. Unwanted side reactions can occur if the workup or reaction conditions are not controlled. | Maintain a neutral or slightly basic pH during the reaction and workup. Avoid exposure to strong acids. The Boc group itself is acid-labile and can be cleaved by strong acids like HCl or TFA.[7] |
| Degradation during Workup/Purification | Prolonged exposure to silica gel during column chromatography can sometimes lead to the degradation of sensitive compounds. | Minimize the time the product spends on the silica column. Use a less acidic grade of silica gel or neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 0.5%). |
Data Summary: Recommended Reaction Conditions
The following table summarizes typical conditions for Boc protection of amines, which can be adapted for the synthesis of this compound.
| Base (eq.) | Solvent | Catalyst (eq.) | Temperature | Typical Reaction Time | Notes |
| TEA (1.5) | DCM or THF | None | 0 °C to RT | 4-12 h | Standard, reliable conditions for many amines. |
| NaHCO₃ (2.0) | DCM/H₂O (1:1) | None | RT | 12-18 h | Good for large-scale reactions; easy workup.[7] |
| NaOH (1.2) | H₂O/THF (1:1) | None | 0 °C to RT | 2-6 h | Faster than bicarbonate but risk of Boc₂O hydrolysis.[6] |
| TEA (1.2) | Acetonitrile | DMAP (0.1) | RT | 1-4 h | Highly efficient and fast; monitor carefully to avoid side reactions.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a robust starting point for optimization.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. tert-Butyl (1H-pyrrol-1-yl)carbamate_TargetMol [targetmol.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: tert-Butyl 1H-pyrrol-1-ylcarbamate Deprotection
Welcome to the technical support center for troubleshooting the deprotection of tert-Butyl 1H-pyrrol-1-ylcarbamate (N-Boc-pyrrole). This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during this critical synthetic step. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and critical problems observed during the N-Boc deprotection of pyrrole systems.
Question 1: My reaction mixture turned dark brown/black and formed an insoluble tar upon adding acid. What happened and how can I fix it?
Answer:
This is the most common failure mode and is almost certainly due to the acid-catalyzed polymerization of the pyrrole ring.[1]
The Chemical Rationale: Pyrrole is an electron-rich aromatic heterocycle.[1] While the N-Boc group reduces this reactivity, once it is cleaved, the newly exposed N-H pyrrole is highly susceptible to protonation by the strong acid (e.g., Trifluoroacetic Acid - TFA) in the medium. Protonation disrupts the aromaticity of the ring, making it a potent electrophile.[1][2] This protonated pyrrole is then rapidly attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that results in the formation of insoluble, dark-colored polypyrrole tars.[1][3]
Caption: Competing pathways during acidic deprotection of N-Boc-pyrrole.
Recommended Solutions:
-
Lower the Temperature Drastically: Perform the reaction at 0 °C or even -78 °C (dry ice/acetone bath).[1] Add the acid very slowly to a diluted solution of your substrate to dissipate heat and avoid localized high concentrations of acid.
-
Use a Scavenger: The tert-butyl cation generated during deprotection is a potent electrophile that can also contribute to side reactions.[4][5] More importantly for pyrroles, scavengers can help quench reactive intermediates. Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective.[4][6]
-
Change the Protecting Group: If the substrate must be subjected to strong acid for other reasons, the Boc group is inappropriate. Consider a more acid-stable protecting group like a tosyl (Ts) or a group that can be removed under orthogonal conditions, such as a benzyl (Bn) or benzyloxycarbonyl (Cbz) group (removed by hydrogenolysis).[1]
Question 2: My reaction is very slow or appears incomplete by TLC/LC-MS analysis. How can I drive it to completion?
Answer:
Incomplete deprotection is a common issue that can arise from several factors, often related to insufficient acid strength or steric hindrance.[5][7]
The Chemical Rationale: The deprotection mechanism relies on the protonation of the carbamate's carbonyl oxygen.[8] If the acid concentration is too low, the reaction kinetics will be slow. Similarly, if bulky substituents near the pyrrole nitrogen hinder the approach of the acid, the reaction rate can be significantly reduced.[6]
Recommended Solutions:
-
Increase Acid Stoichiometry/Concentration: For a standard deprotection in dichloromethane (DCM), a 1:1 ratio of TFA to DCM (v/v) is often effective.[4] If the reaction is still slow, using neat TFA may be necessary. For substrates sensitive to TFA, 4M HCl in dioxane is a powerful alternative.[5][9]
-
Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS. If it is proceeding cleanly but slowly, extend the reaction time. Gentle warming to room temperature (if starting at 0 °C) or up to 40 °C can accelerate the reaction, but this must be done cautiously as it also increases the risk of polymerization.[5]
-
Ensure Anhydrous Conditions: Water can compete with the substrate for the acid, potentially slowing the reaction. Ensure your solvent and reagents are dry.
Question 3: My mass spectrometry analysis shows an unexpected peak with a mass of +56 Da. What is this side product?
Answer:
A +56 Da adduct is the classic signature of tert-butylation, where the reactive tert-butyl cation has alkylated your product or starting material.[4][6]
The Chemical Rationale: The Boc group is cleaved to generate the free amine, CO₂, and a tert-butyl cation (C₄H₉⁺, mass = 57, but results in a net addition of 56 Da after loss of H⁺).[8] This carbocation is a powerful electrophile. While the deprotected pyrrole nitrogen is no longer highly nucleophilic under the strong acidic conditions, other nucleophilic sites on your molecule (e.g., tryptophan, methionine, or even the pyrrole ring itself at the C2/C5 positions) can be attacked by this cation.[4][5][6]
Caption: Role of scavengers in preventing tert-butylation side reactions.
Recommended Solutions:
This problem is solved by adding a scavenger to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your substrate, effectively "scavenging" it from the solution.[5]
| Scavenger | Target Function | Typical Concentration (v/v) | Reference |
| Triisopropylsilane (TIS) | General carbocation scavenger. Highly effective. | 2.5 - 5% | [4][10] |
| Triethylsilane (TES) | Similar to TIS, also a very effective carbocation scavenger. | 2.5 - 5% | [5] |
| Water | Can act as a scavenger and helps suppress side reactions with tryptophan. | 2.5 - 5% | [4][10] |
| Anisole / Thioanisole | Effective for protecting tryptophan and other electron-rich aromatic systems. | 2.5 - 5% | [6] |
Experimental Protocols
Protocol 1: Standard Deprotection of N-Boc-Pyrrole with TFA
This protocol is a starting point for robust substrates where polymerization is less of a concern.
-
Preparation: Dissolve the N-Boc-pyrrole substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath (0 °C) and stir for 10-15 minutes.
-
Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the stirring solution. A typical ratio is 20-50% TFA in DCM (v/v).[11] For resistant substrates, a 1:1 mixture of TFA:DCM may be used.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The deprotected pyrrole salt will have a much lower Rf on silica gel.
-
Work-up: Once the starting material is consumed, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate or DCM. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA salt. Caution: CO₂ gas will evolve. Vent the separatory funnel frequently. Wash subsequently with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected pyrrole. Further purification by column chromatography may be necessary.[12]
Protocol 2: Deprotection with a Scavenger Cocktail
This is the recommended method for sensitive substrates prone to polymerization or tert-butylation.
-
Preparation: Dissolve the N-Boc-pyrrole substrate in anhydrous DCM (0.1 M).
-
Scavenger Addition: To the solution, add the chosen scavenger(s). A standard, robust cocktail is the "Reagent K" type: 95% TFA, 2.5% Water, 2.5% TIS.[4] For a 10 mL reaction, you would prepare a fresh mixture of 9.5 mL TFA, 0.25 mL H₂O, and 0.25 mL TIS.
-
Cooling: Cool the substrate solution to 0 °C in an ice bath.
-
Acid/Scavenger Addition: Add the premixed TFA/scavenger cocktail dropwise to the cold, stirring substrate solution.
-
Reaction & Monitoring: Allow the reaction to proceed at 0 °C, warming to room temperature only if necessary. Monitor by TLC or LC-MS.
-
Work-up & Isolation: Follow steps 5-7 from Protocol 1. Note that removing silane byproducts may require careful column chromatography or precipitation of the product from a solvent like cold diethyl ether.[4]
Frequently Asked Questions (FAQs)
Q1: Why is the N-H of pyrrole acidic (pKa ~17.5) but the ring is basic (pKa of conjugate acid ~ -3.8)? A: The lone pair on the nitrogen atom is integral to the 6 π-electron aromatic system of the pyrrole ring.[13] Donating this lone pair to form a bond with a proton (acting as a base) would destroy the aromaticity, which is energetically very unfavorable.[3] Conversely, a strong base can abstract the N-H proton, and the resulting negative charge on the nitrogen is delocalized around the aromatic ring, making the pyrrolide anion relatively stable.[2]
Q2: Are there non-acidic methods for Boc deprotection? A: Yes, although they are less common for pyrroles. Thermal deprotection, sometimes assisted by solvents like 2,2,2-trifluoroethanol (TFE) or under microwave conditions, can be effective.[14][15] Methods using Lewis acids or other specialized reagents like oxalyl chloride in methanol have also been reported for general Boc deprotection and may be applicable depending on the substrate's functional group tolerance.[14][16][17]
Q3: Can I purify my crude deprotected pyrrole by distillation? A: It is possible but must be done with great care. Unprotected pyrroles can be unstable to heat and traces of residual acid. It is often recommended to treat the crude mixture with a non-volatile acid (like sulfuric acid) to convert basic impurities into non-volatile salts, followed by vacuum distillation.[18] However, for most lab-scale syntheses, purification by flash chromatography on silica gel (often pre-treated with a small amount of triethylamine in the eluent to prevent streaking) is the preferred method.[12]
Q4: How do I choose between TFA and HCl/dioxane? A: TFA is generally easier to remove on a rotary evaporator due to its lower boiling point (72.4 °C) compared to dioxane (101 °C). However, 4M HCl in dioxane is a very strong and effective deprotection agent that can succeed where TFA is slow.[9] The choice often depends on the scale of the reaction and the sensitivity of other functional groups in your molecule to either reagent. If your molecule contains other acid-labile groups (like a t-butyl ester), selective deprotection is challenging and may require significant optimization or a different protecting group strategy altogether.[19]
Caption: Troubleshooting workflow for N-Boc-pyrrole deprotection.
References
- BenchChem. (2025). Preventing polymerization of pyrrole compounds under acidic conditions. BenchChem Tech Support.
-
Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]
-
Quora. (2018). Why is the reaction of pyrrole difficult with acid?. Quora. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions. BenchChem Tech Support.
-
StudySmarter. (2023). Pyrrole: Structure, Acidity & Synthesis. StudySmarter. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds [Table]. ResearchGate. [Link]
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers. BenchChem Tech Support.
-
Scribd. (n.d.). Acidic and Basic Character of Pyrrole. Scribd. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Venugopala, K. N., Prasanna, R. T., & Odhav, B. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 25(15), 8685-8689. [Link]
-
Venugopala, K. N., Prasanna, R. T., & Odhav, B. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 25(15), 8685-8689. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24435-24441. [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
National Institutes of Health. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. PMC. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24435-24441. [Link]
-
ResearchGate. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection [Request PDF]. ResearchGate. [Link]
-
Journal of the American Chemical Society. (2012). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. JACS. [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested [Diagram]. ResearchGate. [Link]
-
Reddit. (2023). Alternative Methods for Boc Deprotection. r/chemistry. [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24435-24441. [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. [Link]
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection. BenchChem Tech Support.
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for N-Boc-D-proline in Peptide Synthesis. BenchChem Tech Support.
- Google Patents. (n.d.). Process for the purification of crude pyrroles.
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Pyrrole Protection [Request PDF]. ResearchGate. [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry. [Link]
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Technical Support Center: Stability and Reaction Troubleshooting for tert-Butyl 1H-pyrrol-1-ylcarbamate
Welcome to the technical support center for tert-Butyl 1H-pyrrol-1-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we address common stability issues and reaction-specific problems in a practical, question-and-answer format, grounded in chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - Storage, Handling, and General Stability
This section covers the fundamental aspects of this compound stability and handling.
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, ideally refrigerated at 2-8°C for long-term stability.[1] It is important to protect it from moisture and strong acids, which can cause decomposition. The compound is a solid at room temperature and should be handled in accordance with good laboratory practices, including the use of personal protective equipment.[2][3]
Q2: My material has developed a slight color over time. Is it still usable?
A2: Slight discoloration can indicate minor degradation, but the material may still be suitable for use depending on the reaction's sensitivity. It is highly recommended to assess the purity of the material by TLC or LC-MS before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. For critical applications, using a fresh, high-purity batch is always the best practice.
Q3: What are the primary decomposition pathways for this compound?
A3: The two primary points of instability in the molecule are the acid-labile tert-butoxycarbonyl (Boc) protecting group and, to a lesser extent, the N-N bond.
-
Acid-Catalyzed Deprotection: The most common decomposition pathway is the cleavage of the Boc group under acidic conditions to generate 1-aminopyrrole, isobutylene, and carbon dioxide.[4][5] The resulting 1-aminopyrrole is less stable than its Boc-protected precursor and can be prone to further reactions or degradation.
-
N-N Bond Cleavage: While the N-Boc group makes the N-N bond more robust than in a simple hydrazine, it can be cleaved under certain reductive conditions (e.g., with strong reducing agents like sodium in liquid ammonia) or potentially under harsh acidic conditions, although this is less common than simple Boc deprotection.[1][2]
Section 2: Troubleshooting Reactions
This section provides detailed guidance on specific experimental challenges you may encounter.
Boc Deprotection Reactions
Q4: I'm trying to deprotect the Boc group with Trifluoroacetic Acid (TFA), but I'm getting a low yield and multiple side products. What's going wrong?
A4: While TFA is a standard reagent for Boc deprotection, several issues can arise with a sensitive substrate like 1-aminopyrrole.
-
Over-alkylation by the tert-Butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation.[4] This cation is an electrophile and can alkylate the electron-rich pyrrole ring of either the starting material or the deprotected 1-aminopyrrole product. This leads to the formation of tert-butylated pyrrole impurities.
-
Degradation of 1-Aminopyrrole: The deprotected 1-aminopyrrole is more sensitive than the starting material and can degrade or polymerize under strong acidic conditions, especially with prolonged reaction times or elevated temperatures during workup.
Troubleshooting Steps & Protocol:
| Symptom | Potential Cause | Recommended Solution & Protocol |
| Multiple spots on TLC/LC-MS, masses corresponding to +56 amu | t-Butylation of the pyrrole ring. | Use a scavenger: Incorporate a scavenger into your reaction to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or thioanisole. Protocol: Perform the deprotection at 0°C using a solution of 20-50% TFA in dichloromethane (DCM) containing 2-5% TIS. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[6] |
| Low yield of desired amine, significant baseline on TLC/LC-MS | Degradation or polymerization of the deprotected 1-aminopyrrole. | Milder Acidic Conditions: Switch to a milder deprotection reagent such as 4M HCl in 1,4-dioxane or p-toluenesulfonic acid (TsOH) in a suitable solvent.[7] Protocol (HCl/Dioxane): Dissolve the substrate in a minimal amount of an appropriate solvent (e.g., methanol or ethyl acetate) and add a 4M solution of HCl in 1,4-dioxane. Stir at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate. |
| Incomplete reaction | Insufficient acid or short reaction time. | Increase the equivalents of acid or the reaction time, but monitor carefully to avoid degradation. If using TFA, ensure it is fresh, as it can absorb water over time. |
Diagram: Boc Deprotection and Side Reaction Pathway
Caption: Acid-catalyzed Boc deprotection and the competing t-butylation side reaction.
Electrophilic Substitution on the Pyrrole Ring
Q5: I want to perform a Friedel-Crafts acylation on this compound. What should I be aware of?
A5: Friedel-Crafts acylation on N-Boc-1-aminopyrrole is challenging due to several factors:
-
Lewis Acid Sensitivity: The Boc group is labile to many Lewis acids (e.g., AlCl₃) typically used to catalyze Friedel-Crafts reactions. This can lead to premature deprotection and subsequent side reactions of the more reactive 1-aminopyrrole.
-
Competing N-Acylation: The exocyclic nitrogen of the carbamate, although protected, can still potentially interact with the acylating agent, leading to undesired byproducts.
-
Deactivation of the Ring: While the pyrrole ring is electron-rich, the N-Boc-amino group is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to an N-alkylpyrrole.
Troubleshooting and Alternative Approaches:
| Challenge | Recommendation | Experimental Protocol |
| Lewis acid-lability of the Boc group | Use milder Lewis acids or alternative acylation methods. | Milder Lewis Acids: Consider using milder Lewis acids like ZnCl₂, Fe(III)Cl₃, or In(III)Cl₃ which may be more compatible with the Boc group. Vilsmeier-Haack Reaction: For formylation (introduction of a -CHO group), the Vilsmeier-Haack reaction is a suitable alternative as it does not typically cleave the Boc group and is effective for electron-rich heterocycles like pyrroles.[1][3][8] |
| Low reactivity of the pyrrole ring | Use more reactive acylating agents or harsher conditions (with caution). | If using a milder Lewis acid, you may need to use a more reactive acylating agent (e.g., an acid anhydride instead of an acid chloride) or increase the reaction temperature. Monitor the reaction carefully for deprotection. |
Diagram: Vilsmeier-Haack Formylation Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Reactions Involving Strong Bases (e.g., Lithiation)
Q6: I am planning a lithiation of the pyrrole ring for subsequent functionalization. Is the N-Boc-amino group stable to reagents like n-BuLi or LDA?
A6: The N-Boc-amino group is generally stable to strong, non-nucleophilic bases like n-BuLi and LDA, especially at low temperatures (-78°C). However, there are some important considerations:
-
Directed Ortho-Metalation (DoM): The carbonyl oxygen of the Boc group can direct lithiation to the C2 position of the pyrrole ring. This can be a synthetically useful strategy for regioselective functionalization.
-
Temperature Stability: While the Boc group is stable at low temperatures, allowing it to warm up in the presence of strong bases can lead to side reactions, including potential cleavage of the Boc group.
-
N-H Acidity: The NH proton of the carbamate is acidic and will be deprotonated by strong bases. This may compete with the desired C-H lithiation of the pyrrole ring if substoichiometric amounts of base are used.
Troubleshooting and Protocol:
| Goal | Recommendation | Experimental Protocol |
| Regioselective C2-lithiation | Use a slight excess of a strong base at low temperature. | Protocol: Dissolve this compound in dry THF under an inert atmosphere and cool to -78°C. Add 1.1-1.2 equivalents of n-BuLi or LDA dropwise and stir for 1-2 hours at -78°C before adding your electrophile. |
| Avoiding side reactions | Maintain low temperatures throughout the reaction and quenching process. | Ensure your cooling bath is stable and quench the reaction at low temperature before allowing it to warm to room temperature for workup. |
Section 3: References
-
Reductive Cleavage of the Nitrogen-Nitrogen Bond in Hydrazine Derivatives. RSC Publishing. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Safety Data Sheet - tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Angene Chemical. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][2][3][9]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. Common Organic Chemistry. Available at: [Link]
-
One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. PMC - NIH. Available at: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC - NIH. Available at: [Link]
-
Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures Above -78 °C. PubMed. Available at: [Link]
-
Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry. Available at: [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Column chromatography purification of tert-Butyl 1H-pyrrol-1-ylcarbamate
An In-Depth Technical Guide to the Column Chromatography Purification of tert-Butyl 1H-pyrrol-1-ylcarbamate
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the column chromatography purification of this N-Boc protected pyrrole derivative. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting strategies to empower you to resolve issues independently.
Compound Profile: this compound
Understanding the physicochemical properties of your target compound is the first step toward a successful purification.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1] |
| CAS Number | 937046-95-2 | [1][2][3] |
| Appearance | White solid | [2] |
| Stability | The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions and can be cleaved.[4][5][6][7] It is generally stable to basic conditions and catalytic hydrogenolysis.[5][7] Thermal deprotection is also possible at high temperatures.[8] |
Core Methodology: A Validated Purification Protocol
This section outlines a robust, step-by-step protocol for the purification of this compound. The process is designed with checkpoints to ensure success.
Experimental Workflow Overview
Caption: Workflow for column chromatography purification.
Step 1: Thin-Layer Chromatography (TLC) for Eluent Selection
The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3.[9] This provides the optimal balance between separation and elution time.
-
Prepare TLC Plates: Spot your crude reaction mixture on a silica gel TLC plate. It is good practice to also spot the starting materials if available (co-spotting) to aid in identification.[9]
-
Test Solvents: Develop the plates in different solvent systems. A good starting point for N-Boc compounds is a mixture of a non-polar solvent and a moderately polar solvent.
-
Visualize: Check the plate under a UV lamp (254 nm). If spots are not UV-active, use a chemical stain such as potassium permanganate or phosphomolybdic acid.[9]
-
Optimize: Adjust the solvent ratio until the desired Rf is achieved. For example, if the Rf is too low in 10% Ethyl Acetate/Hexanes, try increasing the polarity to 15% or 20%.
| Recommended Starting Solvent Systems |
| Hexanes / Ethyl Acetate (e.g., 9:1, 4:1, 2:1) |
| Dichloromethane / Methanol (e.g., 99:1, 95:5) |
Step 2: Column Preparation (Slurry Packing)
-
Select Column Size: Choose a column diameter and length appropriate for the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare Slurry: In a beaker, mix silica gel with the initial, least polar eluent determined by TLC. Create a homogenous slurry that is pourable but not too dilute.[9]
-
Pack the Column: Secure the column vertically. Pour the slurry into the column in one continuous motion. Use gentle air pressure to push the excess solvent through, packing the silica bed uniformly.[9] A uniform packing is crucial to prevent cracking or channeling, which leads to poor separation.[10]
-
Add Sand: Add a thin layer (0.5 cm) of sand on top of the silica bed to prevent it from being disturbed during sample loading.[9]
Step 3: Sample Loading
For compounds not readily soluble in the eluent, dry loading is the preferred method.[9]
-
Dissolve Crude Product: Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or THF).
-
Adsorb onto Silica: Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to the solution.
-
Evaporate: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Load: Carefully add the powdered sample onto the sand layer in the prepared column.
Step 4: Elution and Fraction Collection
-
Elute: Carefully add the eluent to the column and begin applying pressure. Maintain a steady flow rate. A slower flow rate generally improves separation.[10]
-
Collect: Collect the eluate in fractions (e.g., in test tubes). The size of the fractions depends on the column size and the expected separation.
-
Monitor: Monitor the fractions by TLC to determine which ones contain the pure product.
Step 5: Isolation
-
Combine: Combine the fractions that contain only the pure product.
-
Evaporate: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My product is streaking badly on both TLC and the column, resulting in poor separation. What's causing this and how can I fix it?
A: Streaking is often caused by overloading the column or by strong interactions between the compound and the stationary phase, which is common for compounds with amine functionalities.[9][11]
-
Expert Insight: Although the pyrrolic nitrogen is part of an aromatic system and the other nitrogen is a carbamate, the molecule can still exhibit some polar interactions with the acidic silica gel.
-
Solution 1: Reduce Load: Ensure you are not overloading the column. Use a higher ratio of silica gel to crude product.
-
Solution 2: Add a Modifier: Add a small amount of a basic modifier like triethylamine (Et₃N) to your eluent (typically 0.1-1%).[9] This neutralizes the acidic sites on the silica gel, preventing strong ionic interactions and leading to sharper bands. Run a TLC with the modified eluent first to confirm it improves the spot shape.
Q2: After running the column, I see a new, more polar spot on my TLC that wasn't in the crude material. What is it?
A: This is a classic sign of on-column decomposition. The Boc group is notoriously sensitive to acid, and standard silica gel is slightly acidic (pH ≈ 4-5).[4][7] The new spot is very likely the deprotected product, 1-aminopyrrole.
-
Causality: Prolonged contact with the acidic silica surface can catalyze the hydrolysis of the tert-butyl carbamate.[4][12] This process is accelerated if acidic solvents or additives (like TFA, which should be avoided) are used.[4]
-
Solution 1 (Recommended): Deactivate the Silica: Before packing, wash your silica gel with a 1-2% solution of triethylamine in your eluent, then pack the column as usual. Run the column with an eluent containing 0.1-0.5% triethylamine. This neutralizes the silica and protects the Boc group.
-
Solution 2: Use Alumina: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel. You will need to re-optimize your solvent system with TLC on alumina plates.
-
Solution 3: Work Quickly: Do not let the sample sit on the column for an extended period before eluting.[12]
Q3: The separation between my product and a close-running impurity is very poor. How can I improve the resolution?
A: Improving resolution requires optimizing several chromatographic parameters.
-
Expert Insight: A small change in solvent polarity can have a significant impact on separation. The key is to increase the differential migration of the two compounds.
-
Solution 1: Fine-tune the Eluent: If your Rf is ~0.3, try reducing the polarity slightly to bring the Rf down to ~0.15-0.2. This will increase the interaction time with the stationary phase and often improves separation.[9]
-
Solution 2: Change Column Dimensions: Use a longer, narrower column. A longer column provides more theoretical plates for separation to occur.[10]
-
Solution 3: Use Finer Silica: Switching to a smaller particle size silica gel (e.g., from 40-63 µm to 25-40 µm) increases the surface area and can enhance resolution. However, this will also increase the back-pressure.[10]
-
Solution 4: Consider Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. Benchchem.
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. [Link]
- VanVeller, B. (n.d.). VanVeller Lab Resources.
- Google Patents. (2016). CN105461690A - Preparation method of high-purity ((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)
-
Ben-Aroya, S., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
-
Organic Syntheses. (n.d.). Procedure for tert-butyl [1-(tert-butoxycarbonyl)-3-oxo-4-pentenyl]carbamate. [Link]
-
Reddit. (2020). TLC Seperation of N-Boc thiol. r/OrganicChemistry. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]
-
Healy, E. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]
-
Meikem. (n.d.). MC011959 this compound. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
TargetMol. (n.d.). tert-Butyl (1H-pyrrol-1-yl)carbamate (Chinese). [Link]
- Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
-
University of Rochester. (n.d.). Rookie Mistakes: Column Chromatography. Department of Chemistry. [Link]
-
Chemistry For Everyone. (2025). How To Improve Column Chromatography Separation?. YouTube. [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. [Link]
Sources
- 1. tert-Butyl (1H-pyrrol-1-yl)carbamate_TargetMol [targetmol.com]
- 2. meikem.com [meikem.com]
- 3. CAS # 937046-95-2, tert-Butyl (1H-pyrrol-1-yl)carbamate - chemBlink [chemblink.com]
- 4. researchgate.net [researchgate.net]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VanVeller Lab Resources [group.chem.iastate.edu]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Recrystallization of tert-Butyl 1H-pyrrol-1-ylcarbamate
Document ID: TSC-2026-01-A Version: 1.0 Last Updated: January 10, 2026
Introduction
Welcome to the technical support guide for the purification of tert-Butyl 1H-pyrrol-1-ylcarbamate. This compound, a key intermediate in the synthesis of various active pharmaceutical ingredients, often requires high purity, which is typically achieved through recrystallization[1][2]. Recrystallization is a powerful purification technique based on the differential solubility of a compound in a hot versus a cold solvent[3]. However, like any experimental procedure, it can present challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based solutions to common problems encountered during the recrystallization of this specific carbamate. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
A1: There is no single universal solvent, as the ideal choice depends on the specific impurity profile of your crude material. However, a good starting point is a solvent system where the compound is highly soluble when hot but poorly soluble when cold[3][4][5]. For this compound, which has moderate polarity, a mixed-solvent system is often effective. A common approach involves dissolving the compound in a minimal amount of a hot "good" solvent (like ethyl acetate or isopropanol) and then slowly adding a "poor" or "anti-solvent" (like hexanes or heptane) until the solution becomes faintly cloudy. Reheating to clarify and then slow cooling should yield crystals. Single-solvent systems like hexane have also been reported for similar simple carbamates[6].
Q2: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid[7][8][9]. This typically happens for one of two reasons:
-
The melting point of your compound (or the impure mixture) is lower than the boiling point of the solvent. The solute dissolves, but upon cooling, it becomes supersaturated at a temperature where it is still molten, separating as an oil[7][8].
-
The solution is cooled too rapidly or is too concentrated , leading to precipitation rather than controlled crystal growth[10].
To fix this: Reheat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation point, then allow the solution to cool much more slowly. Insulating the flask can promote the slow, ordered crystal lattice formation required[8].
Q3: My final crystals are off-color (e.g., yellow or brown). How can I obtain a pure white solid?
A3: A persistent color often indicates the presence of highly colored, polar impurities that co-crystallize with your product. If a second recrystallization does not remove the color, consider treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields[7].
Q4: My recovery yield is very low. What are the common causes?
A4: Low recovery is a frequent issue in recrystallization. The most common causes are:
-
Using too much solvent: This is the primary reason for low yield, as a significant portion of the compound will remain dissolved in the mother liquor even when cold[8][10].
-
Premature crystallization: If the compound crystallizes during hot filtration, product will be lost on the filter paper. Ensure the funnel and flask are pre-heated[10].
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they have some solubility (even if small) will dissolve the product. Always wash with a minimal amount of ice-cold anti-solvent (e.g., hexane).
Troubleshooting Guides
This section provides a deeper dive into specific experimental failures.
Guide 1: Problem - No Crystal Formation Upon Cooling
You have dissolved your compound, allowed it to cool, and the solution remains clear with no sign of precipitation.
Causality: This is almost always due to one of two reasons: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated but lacks a nucleation point to initiate crystal growth[8].
Solutions:
-
Induce Nucleation (for supersaturated solutions):
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide an ideal surface for nucleation[7][8].
-
Seeding: If you have a pure crystal of this compound, add a tiny speck to the solution. This "seed crystal" acts as a template for further crystal growth[8].
-
-
Increase Concentration:
-
Drastic Cooling:
-
As a last resort, place the flask in an ice-water bath. While rapid cooling can sometimes lead to smaller, less pure crystals, it is often effective at forcing precipitation from a stubborn solution[8].
-
Troubleshooting Workflow: No Crystal Formation
Caption: Decision tree for troubleshooting lack of crystallization.
Guide 2: Problem - The Compound Oiled Out
Upon cooling, instead of a crystalline solid, a second liquid phase (an oil) has formed.
Causality: Oiling out is a common issue with Boc-protected compounds, which can have relatively low melting points or form eutectic mixtures with impurities. The compound precipitates from the solution at a temperature above its melting point[7][8][11]. Impurities can exacerbate this by depressing the melting point of the solid[11].
Solutions:
-
Adjust the Solvent System: The primary goal is to lower the temperature at which the solution becomes saturated.
-
Reheat the mixture to form a homogeneous solution again.
-
Add a small amount more of the "good" solvent (the one the compound dissolves well in). This keeps the compound in solution to a lower temperature, hopefully one below its melting point.
-
Alternatively, if using a solvent/anti-solvent system, try a different anti-solvent with a lower boiling point.
-
-
Promote Slow Cooling: Rapid temperature changes favor oiling out. After re-dissolving, allow the flask to cool to room temperature very slowly by insulating it (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool). This gives the molecules more time to align into a crystal lattice[8].
-
Lower the Initial Temperature: If possible, choose a solvent or solvent mixture with a lower boiling point to begin with, ensuring the maximum temperature of the solution is well below the compound's melting point.
Experimental Protocols & Data
Solvent Selection Data
The first step in any successful recrystallization is choosing the right solvent. The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature or below[4][5].
| Solvent | Polarity Index | Solubility (at 25°C) | Solubility (at Boiling) | Comments |
| Heptane/Hexane | 0.1 | Very Low | Moderate | Excellent anti-solvent. Good for final washing. |
| Toluene | 2.4 | Low | High | Good single solvent candidate, but high boiling point may risk oiling out. |
| Ethyl Acetate | 4.4 | Moderate | Very High | Excellent "good" solvent for a mixed system with hexane/heptane. |
| Isopropanol | 3.9 | Moderate-High | Very High | Good "good" solvent, but higher polarity may dissolve some polar impurities. |
| Water | 10.2 | Insoluble | Insoluble | Not suitable, except for washing away highly polar inorganic impurities. |
Note: This data is compiled based on the general principles of solubility for Boc-protected amines and pyrrole derivatives. Exact quantitative solubility may vary.
Standard Recrystallization Protocol (Mixed-Solvent System)
This protocol uses an Ethyl Acetate / Hexane system, a robust choice for this compound.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. This should be done on a hot plate with stirring. Aim for a concentrated solution[3].
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean flask and a funnel with a small amount of hot ethyl acetate to prevent premature crystallization in the funnel.
-
Addition of Anti-solvent: While the solution is still hot, add hexane dropwise with swirling until a faint, persistent cloudiness appears. This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate to just re-dissolve the cloudiness, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals[3]. Once at room temperature, the flask can be moved to an ice bath for 15-30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Recrystallization Workflow Diagram
Caption: Standard workflow for a mixed-solvent recrystallization.
References
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
Reddit User Discussion. (2019). Picking a recrystallization solvent?. r/chemhelp. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl 1H-pyrrole-1-carboxylate. PubChem. Retrieved from [Link]
-
Reddit User Discussion. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Meikem. (n.d.). MC011959 this compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-Butyl [(1r,3r)-3-(Imidazo[4,5-D]pyrrolo[2,3-B]pyridin-1(6h)-Yl)cyclopentyl]carbamate. PubChem. Retrieved from [Link]
Sources
- 1. tert-Butyl (1H-pyrrol-1-yl)carbamate_TargetMol [targetmol.com]
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- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: A Guide to Scaling the Synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate
Welcome to the technical support center for the synthesis and scale-up of tert-butyl 1H-pyrrol-1-ylcarbamate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental issues.
Introduction to the Synthesis
The target molecule, this compound, is a valuable intermediate in pharmaceutical and materials science.[1][2] Its synthesis is most commonly achieved through the N-acylation of 1-aminopyrrole with di-tert-butyl dicarbonate (Boc₂O). While straightforward on a small scale, scaling up this reaction introduces challenges related to reagent stability, reaction control, product isolation, and purity. This guide will address these critical aspects to ensure a safe, efficient, and reproducible scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the reaction of 1-aminopyrrole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction falls under the general category of N-Boc protection of an amine.[3][4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns include:
-
Thermal Runaway: The reaction of Boc₂O with 1-aminopyrrole is exothermic. On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, potentially causing solvent boiling and pressure buildup.
-
Gas Evolution: The reaction produces carbon dioxide and tert-butanol as byproducts. In a large, sealed, or inadequately vented reactor, this can lead to a dangerous pressure increase.
-
Reagent Handling: While 1-aminopyrrole itself is not acutely toxic, it is a reactive amine and should be handled with appropriate personal protective equipment (PPE).[5] Boc₂O is a moisture-sensitive solid that can decompose over time.
Q3: What are the typical impurities encountered in this reaction?
A3: Common impurities may include:
-
Unreacted 1-aminopyrrole.
-
Di-tert-butyl carbonate, a byproduct of Boc₂O decomposition.
-
Over-acylated products, though less common with the sterically hindered Boc group.
-
Impurities from the starting 1-aminopyrrole.
Troubleshooting Guide: From Bench to Pilot Plant
Section 1: Starting Materials and Reagents
Q1.1: My reaction yield is inconsistent, and I suspect the quality of my 1-aminopyrrole. What should I look for?
Cause: 1-aminopyrrole can be unstable and prone to oxidation or polymerization, especially if not stored properly.[6] Impurities can significantly affect the reaction outcome.
Solution:
-
Purity Verification: Always verify the purity of your 1-aminopyrrole by ¹H NMR and GC-MS before use. The expected purity should be >98%.[5]
-
Visual Inspection: The compound should be a colorless to light-brown oil.[6] A dark brown or black color indicates significant degradation.
-
Purification: If the purity is low, consider purification by vacuum distillation.
-
Storage: Store 1-aminopyrrole under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (2-8 °C).
Q1.2: I am observing a significant amount of side products, possibly from the decomposition of Boc₂O. How can I mitigate this?
Cause: Di-tert-butyl dicarbonate can decompose, especially in the presence of moisture or nucleophiles, to form di-tert-butyl carbonate and other byproducts.
Solution:
-
Reagent Quality: Use high-purity Boc₂O.
-
Moisture Control: Ensure all solvents and glassware are thoroughly dried before use. The reaction should be run under an inert atmosphere.
-
Controlled Addition: On a larger scale, add the Boc₂O solution portion-wise or via an addition funnel to control the reaction temperature and minimize its decomposition.
Section 2: Reaction Conditions and Control
Q2.1: I am experiencing a significant exotherm during the addition of Boc₂O, making the reaction difficult to control on a larger scale. What are my options?
Cause: The acylation of the amine is an exothermic process. Inadequate cooling and rapid addition of reagents can lead to a loss of temperature control.
Solution:
-
Solvent Choice and Concentration: Use a solvent with a good heat capacity and a sufficiently high boiling point to absorb the heat generated. A more dilute reaction mixture will also help to manage the exotherm.
-
Slow Addition: Add the Boc₂O solution slowly to the solution of 1-aminopyrrole. Monitor the internal temperature closely throughout the addition.
-
Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). Pre-cool the 1-aminopyrrole solution before starting the addition.
dot
Caption: Workflow for managing exotherms during scale-up.
Q2.2: The reaction seems to stall before completion, even with a slight excess of Boc₂O. What could be the cause?
Cause: Inefficient mixing or a weak base can lead to incomplete reactions.
Solution:
-
Mixing: Ensure adequate agitation in the reactor to maintain a homogeneous reaction mixture.
-
Base Selection: While the reaction can proceed without a base, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction and scavenge the acidic byproducts. Use 1.1-1.2 equivalents of the base.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. If it stalls, consider extending the reaction time.
Section 3: Work-up and Purification
Q3.1: I am having difficulty isolating the product. It seems to be an oil, and extraction is leading to emulsions.
Cause: The product, this compound, can be an oil or a low-melting solid.[7] Emulsions during aqueous work-up are common when dealing with amine-containing compounds and certain solvents.
Solution:
-
Solvent Selection for Extraction: Use a solvent that is immiscible with water and has a good solubility for your product, such as ethyl acetate or dichloromethane.
-
Brine Wash: After the aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This helps to break emulsions and remove residual water from the organic layer.
-
Phase Separator: On a larger scale, consider using a phase separator for more efficient separation of aqueous and organic layers.
Q3.2: My isolated product has a low purity, and I am struggling with purification. What are the best methods for scale-up?
Cause: Residual reagents and byproducts can be difficult to remove. Column chromatography, while effective in the lab, is often not practical for large-scale production.
Solution:
-
Crystallization: Attempt to crystallize the product. A solvent screen with solvents like hexanes, heptane, or mixtures with a more polar solvent like ethyl acetate or isopropyl ether may yield a crystalline solid.[8]
-
Trituration/Slurrying: If the product is an oil or a waxy solid, trituration or slurrying with a non-polar solvent like cold hexanes can help to remove non-polar impurities and potentially induce crystallization.[9]
-
Acid/Base Wash: A dilute acid wash (e.g., 1M HCl) can remove any unreacted 1-aminopyrrole and basic impurities. Follow this with a wash with saturated sodium bicarbonate solution to remove acidic impurities.
| Purification Method | Pros | Cons | Scale-up Feasibility |
| Column Chromatography | High resolution, good for complex mixtures. | High solvent consumption, time-consuming, costly. | Low |
| Crystallization | High purity, scalable, cost-effective. | Product must be a solid, requires solvent screening. | High |
| Trituration/Slurrying | Simple, removes some impurities, can induce crystallization. | Lower resolution than crystallization. | High |
| Distillation | Good for volatile impurities. | Product must be thermally stable. | Medium |
dot
Caption: Decision tree for purification strategy.
Section 4: Product Stability and Storage
Q4.1: Is this compound thermally stable? I am considering vacuum distillation for purification.
Cause: Carbamates can undergo thermal decomposition. The Boc group, in particular, is known to be thermally labile, which can lead to deprotection at elevated temperatures.[10][11]
Solution:
-
Thermal Analysis: Before attempting distillation, perform a thermal stability study using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of your product.[12]
-
High Vacuum Distillation: If distillation is necessary, use a high-vacuum system to lower the boiling point and minimize thermal stress on the molecule.
-
Alternative Purification: Prioritize non-thermal purification methods like crystallization or trituration if the product shows limited thermal stability.
Q4.2: What are the recommended long-term storage conditions for the final product?
Solution:
-
Inert Atmosphere: Store the product under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.
-
Low Temperature: Store at a low temperature (2-8 °C) to minimize decomposition.
-
Protection from Light: Store in an amber-colored container or in a dark place to prevent photochemical degradation.
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
-
To a solution of 1-aminopyrrole (1.0 g, 12.2 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triethylamine (2.0 mL, 14.6 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (3.2 g, 14.6 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, wash the reaction mixture with water (2 x 20 mL), 1M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or crystallization.
Scale-Up Considerations
-
Reactor: Use a jacketed glass reactor with an overhead stirrer and a condenser.
-
Reagent Addition: Use a calibrated addition funnel for the controlled addition of the Boc₂O solution.
-
Temperature Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature.
-
Work-up: Use a larger separatory funnel or a reactor with a bottom outlet valve for the aqueous washes.
References
- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
-
Falcone, S. J., & Harding, M. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 249–253.[13][14]
-
Google Patents. (2016). CN105461690A - Preparation method of high-purity ((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate tert-butyl ester. Retrieved from [8]
-
Shaikh, A. A., & Gevorgyan, V. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46865–46872.[15][16]
-
Agbofah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10248.[17]
-
Request PDF. (n.d.). Protection of Poorly Nucleophilic Pyrroles. Retrieved from [Link][3]
-
Autech Industry Co.,Limited. (n.d.). Mastering Organic Synthesis with High-Purity 1-Aminopyrrole. Retrieved from [Link][5]
-
Yang, J. W., Pan, S. C., & List, B. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 149.[9]
-
Pathak, T. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.[10]
-
Request PDF. (n.d.). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Retrieved from [Link][11]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link][4]
-
Wang, Y., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Chemistry Central Journal, 17(1), 223.[12]
-
MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Retrieved from [Link][7]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. tert-Butyl (1H-pyrrol-1-yl)carbamate_TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 1-AMINOPYRROLE | 765-39-9 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. CN105461690A - Preparation method of high-purity ((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate tert-butyl ester - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Managing exothermic reactions with tert-Butyl 1H-pyrrol-1-ylcarbamate
Technical Support Center: tert-Butyl 1H-pyrrol-1-ylcarbamate
Subject: Proactive Management and Troubleshooting of Exothermic Events in Reactions Involving this compound
Introduction: Welcome to the technical support guide for this compound. This versatile intermediate is frequently employed in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical and materials science applications[1]. Its structure, an N-Boc protected N-amino pyrrole, presents unique reactivity profiles. The pyrrole ring is susceptible to rapid, and often highly exothermic, electrophilic substitution, while the N-Boc (tert-butoxycarbonyl) group can also be a source of thermal energy upon cleavage. This guide is designed to provide researchers, scientists, and drug development professionals with the critical insights and practical troubleshooting steps necessary to manage these potential exotherms safely and effectively, ensuring both experimental integrity and operator safety.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal hazards associated with this compound.
Q1: What are the primary reactions involving this compound that pose an exothermic risk?
A1: There are two main classes of reactions that require careful thermal management:
-
Electrophilic Substitution on the Pyrrole Ring: Pyrrole is an electron-rich aromatic heterocycle, making it significantly more reactive than benzene towards electrophiles[2]. While the N-Boc group is electron-withdrawing and slightly deactivates the ring, reactions with potent electrophiles (e.g., nitrating agents, sulfonating agents, certain acylating or alkylating agents) can still be extremely rapid and generate substantial heat. The reaction rate, and thus heat output, can lead to a thermal runaway if not controlled. Electrophilic attack typically occurs at the C2 position due to the superior stabilization of the resulting cationic intermediate[3][4].
-
Deprotection of the N-Boc Group: The removal of the Boc protecting group is a common synthetic step that can proceed via two primary pathways, both with exothermic potential:
-
Acid-Catalyzed Cleavage: Treatment with strong acids (e.g., trifluoroacetic acid, HCl) causes rapid decomposition of the carbamate. The formation of the stable tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas, is a thermodynamically favorable and exothermic process. Uncontrolled addition of acid to a concentrated solution can cause a rapid temperature and pressure increase.
-
Thermal Deprotection: Heating the compound, particularly in a suitable solvent, can induce thermolytic cleavage of the Boc group without the need for reagents[5][6]. This process can be highly exothermic and requires precise temperature control to prevent a runaway reaction. Continuous flow reactors are particularly well-suited for this type of transformation due to their superior heat transfer capabilities[5].
-
Q2: What are the immediate dangers of an uncontrolled exothermic reaction?
A2: An uncontrolled exotherm, or "thermal runaway," occurs when the rate of heat generation exceeds the rate of heat removal. This leads to a rapid increase in reaction temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop[7]. The primary hazards are:
-
Pressure Buildup & Explosion: Rapid temperature increases can boil low-boiling point solvents. Furthermore, decomposition or gas-evolving side reactions (like the formation of isobutylene during deprotection) can rapidly pressurize a sealed or poorly vented vessel, leading to rupture or explosion.
-
Release of Toxic Fumes: At elevated temperatures, the compound and solvents can decompose, releasing toxic or flammable gases[8].
-
Reduced Product Quality: Runaway reactions often lead to a loss of selectivity, increased impurity formation, and degradation of the desired product, compromising the experiment's outcome.
Q3: How can I perform a preliminary thermal hazard assessment for my reaction?
A3: Before running a new reaction, especially on a larger scale, a thorough hazard assessment is crucial.
-
Literature Review: Search for the specific transformation or similar reactions to understand their reported thermal profiles. Pay close attention to any noted exotherms, recommended cooling procedures, or special precautions.
-
Calorimetry (If available): For industrial scale-up, Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) are invaluable tools to quantify the total heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).
-
Small-Scale Pilot Experiment: Always conduct the reaction on a small, manageable scale first (e.g., 50-100 mg). Use a thermometer to monitor the internal temperature closely during reagent addition and throughout the reaction. This provides a practical indication of the reaction's exothermic potential.
Section 2: Troubleshooting Guide for Exothermic Events
This section provides actionable steps for specific scenarios you may encounter during your experiment.
Scenario 1: The reaction temperature is rising uncontrollably during the addition of an electrophile.
-
Immediate Action Plan:
-
Stop Reagent Addition: Immediately cease adding the electrophile[9].
-
Enhance Cooling: Ensure the cooling bath has sufficient capacity (e.g., add more ice, switch to a dry ice/acetone bath if appropriate for the solvent) and that the flask is adequately immersed[9].
-
Increase Stirring Rate: Improve heat transfer from the reaction mixture to the flask wall and into the cooling bath by increasing the stirring speed. This helps prevent the formation of localized hot spots[9].
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, have a pre-planned quenching agent ready. This could be a cold, inert solvent or a reagent that will safely neutralize the added electrophile. This action will sacrifice the experiment but is essential for safety.
-
-
Root Cause Analysis & Prevention:
-
Problem: The rate of heat generation is exceeding the cooling system's capacity.
-
Solution: Modify the protocol. Decrease the rate of addition of the electrophile. Dilute the reaction mixture with more solvent to increase the thermal mass. Perform the reaction at a lower initial temperature to create a larger temperature gradient between the reaction and the cooling bath, improving the heat transfer rate.
-
Scenario 2: A sudden temperature and pressure spike occurs during N-Boc deprotection with acid.
-
Immediate Action Plan:
-
Vent Pressure: If the system is closed, carefully and safely vent the pressure through a needle or by loosening a joint away from your person.
-
Cool the Vessel: Immerse the reaction flask in an ice bath to slow the reaction rate.
-
Stop Acid Addition: Ensure no more acid is being added.
-
-
Root Cause Analysis & Prevention:
-
Problem: The deprotection reaction is extremely fast, and the co-produced isobutylene gas is evolving rapidly.
-
Solution: The protocol must be adjusted for controlled gas evolution and heat management.
-
Cool the solution of this compound to 0 °C before adding the acid.
-
Add the acid (e.g., TFA) dropwise via an addition funnel, monitoring the internal temperature and rate of gas evolution.
-
Ensure the reaction is performed in an open or well-vented system to prevent pressure buildup.
-
-
Section 3: Protocols and Best Practices
Adherence to robust experimental design is the most effective way to manage exothermic reactions.
Experimental Protocol: General Procedure for Controlled Electrophilic Substitution
This protocol provides a framework for safely performing an electrophilic substitution on this compound.
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a digital thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel for reagent addition.
-
Place the flask in a cooling bath of appropriate size and temperature (e.g., ice-water).
-
-
Reagent Preparation:
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., THF, DCM) in the reaction flask and cool to the desired starting temperature (e.g., 0 °C or -78 °C).
-
Prepare a solution of the electrophile in the same solvent in the dropping funnel.
-
-
Controlled Addition:
-
Begin stirring the solution in the flask.
-
Add the electrophile solution dropwise from the dropping funnel at a rate that maintains a stable internal temperature (e.g., a rise of no more than 2-3 °C).
-
-
Monitoring and Completion:
-
Maintain the low temperature for a set period after the addition is complete to ensure the reaction goes to completion.
-
Monitor the reaction progress by TLC or LC-MS before proceeding with the workup.
-
Data Presentation: Cooling Bath Selection
The choice of cooling bath is critical for establishing effective thermal control.
| Cooling Bath Mixture | Typical Temperature Range (°C) | Notes |
| Ice / Water | 0 to 5 | Most common; good for moderately exothermic reactions. |
| Ice / NaCl | -10 to -20 | Provides lower temperatures than ice/water alone. |
| Dry Ice / Acetone | -78 | Standard for very low-temperature chemistry. Use with caution due to flammability of acetone. |
| Dry Ice / Isopropanol | -77 | A slightly less volatile alternative to acetone. |
Section 4: Visualization of Safety Workflows
Visual aids can clarify complex decision-making processes during critical events.
Diagram 1: Troubleshooting a Thermal Runaway Event
Caption: Decision tree for immediate actions during a thermal runaway.
Diagram 2: Workflow for Safe Reaction Planning
Caption: A phased workflow for planning potentially exothermic reactions.
References
- BenchChem. (n.d.). Managing exothermic reactions during cyclopropylbenzene synthesis.
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.
- AK Scientific, Inc. (n.d.). Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate Safety Data Sheet.
- Kockmann, N., et al. (n.d.). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. ACS Publications.
- Fisher Scientific. (2023). tert-Butyl carbamate SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate Safety Data Sheet.
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- BenchChem. (n.d.). A Comparative Analysis of N-Substituent Directing Effects in the Electrophilic Substitution of Pyrrole.
- TargetMol. (n.d.). tert-Butyl (1H-pyrrol-1-yl)carbamate.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation).
- Unknown. (n.d.). Pyrrole reaction.
- DC Fine Chemicals. (2024). Pyrrole Safety Data Sheet.
- McAteer, C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications.
- Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. PubMed.
Sources
- 1. tert-Butyl (1H-pyrrol-1-yl)carbamate_TargetMol [targetmol.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in tert-Butyl 1H-pyrrol-1-ylcarbamate Reactions
Welcome to the Technical Support Center for catalyst poisoning in reactions involving tert-Butyl 1H-pyrrol-1-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve common issues related to catalyst deactivation during synthesis. We will delve into the causality behind experimental choices, providing you with the expertise to ensure the success and reproducibility of your reactions.
Introduction to Catalyst Poisoning
Catalyst poisoning is the deactivation of a catalyst by the strong chemisorption of chemical species present in the reaction mixture, which block the active sites of the catalyst.[1][2] This phenomenon can lead to a significant decrease in reaction rate, lower product yield, and altered selectivity. In the context of reactions with this compound, particularly in catalytic hydrogenations, understanding and mitigating catalyst poisoning is crucial for efficient synthesis.
Commonly used catalysts, such as Palladium on carbon (Pd/C), are highly susceptible to various poisons.[3][4] These poisons can originate from the starting materials, solvents, or even the reaction apparatus itself.[4][5] This guide will walk you through identifying the signs of catalyst poisoning, pinpointing the source of the poison, and implementing effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
Q1: My hydrogenation reaction of a derivative of this compound has stalled or is proceeding very slowly. What are the first things I should check?
A1: A stalled or sluggish reaction is a classic sign of catalyst poisoning.[4] Before assuming a poison is present, it's essential to rule out other common experimental issues:
-
Insufficient Catalyst Loading: For many hydrogenations, a 5-10 mol% loading of Pd/C is a good starting point.[6] If your reaction is slow, consider increasing the catalyst loading.
-
Inadequate Hydrogen Pressure: While a hydrogen balloon is often sufficient, some reactions require higher pressure.[6] If possible, transitioning to a Parr hydrogenator to increase the hydrogen pressure can be beneficial.
-
Poor Agitation: Heterogeneous catalytic reactions rely on efficient mixing of the solid catalyst, liquid substrate/solvent, and gaseous hydrogen.[6] Ensure your stirring is vigorous enough to create a good suspension of the catalyst and facilitate gas-liquid mass transfer.
-
Substrate Solubility: Poor solubility of your starting material in the chosen solvent will inherently slow down the reaction.[6] Select a solvent in which your substrate is fully dissolved. Common choices include methanol, ethanol, and ethyl acetate.[7]
-
Catalyst Deactivation: The catalyst itself may be old or have been improperly handled, leading to reduced activity.[6] It is often a good practice to try a fresh batch of catalyst to rule out this possibility.
If you have systematically checked and optimized these parameters and the reaction is still not proceeding as expected, catalyst poisoning is a strong possibility.
Q2: I suspect catalyst poisoning. What are the most common culprits in reactions involving nitrogen-containing compounds like pyrrole derivatives?
A2: Palladium catalysts are particularly sensitive to certain functional groups and impurities.[8] When working with nitrogen-containing heterocycles, you should be aware of the following potential poisons:
-
Sulfur Compounds: These are notorious poisons for palladium catalysts.[9][10] Sources can include residual sulfur-containing reagents from previous steps, contaminated solvents, or even rubber septa. Thiols, sulfides, and thiophenes are particularly potent.[4]
-
Nitrogen Compounds: While your substrate contains nitrogen, certain other nitrogen-containing functional groups can act as inhibitors.[4] Specifically, the pyrrolidine product of a pyrrole hydrogenation can be a stronger poison than the starting pyrrole itself.[11]
-
Heavy Metals: Trace amounts of other metals like lead, mercury, or arsenic can irreversibly poison your catalyst.[4][5] These can be introduced through contaminated reagents or glassware.
-
Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas source, CO can strongly adsorb to the catalyst surface and block active sites.[4]
The following diagram illustrates the general mechanism of catalyst poisoning:
Caption: Mechanism of catalyst deactivation by poisoning.
Q3: How can I identify the specific poison affecting my reaction?
A3: Identifying the specific poison can be challenging but is crucial for effective troubleshooting. Here is a systematic approach:
-
Review the Synthetic History: Carefully examine the reagents and solvents used in previous steps. Were any sulfur-containing compounds used? Could there be carryover?
-
Purity of Starting Materials: Ensure the purity of your this compound derivative and solvents. Impurities are a common source of poisons.[5]
-
Analytical Testing: If you have access to analytical instrumentation, consider the following:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is excellent for detecting trace metal impurities in your starting material or catalyst.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze your solvents for volatile organic poisons.
-
The following workflow can guide your troubleshooting process:
Caption: A logical workflow for troubleshooting catalyst poisoning.
Q4: I've identified sulfur as the likely poison. What are my options?
A4: Sulfur compounds strongly and often irreversibly bind to palladium catalysts.[3][9] Here are some strategies to overcome sulfur poisoning:
-
Pre-treatment of Starting Materials: If the sulfur source is your starting material, consider purification methods like recrystallization or chromatography. You can also pass solutions of your starting material through a guard bed of a material that scavenges sulfur, such as activated carbon or copper-based adsorbents.
-
Use a More Robust Catalyst: While Pd/C is common, other catalysts may show different tolerances. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more active and may perform better in the presence of certain inhibitors.[7]
-
Catalyst Regeneration (with caution): Regeneration of sulfur-poisoned palladium catalysts can be attempted, but success is not guaranteed.
-
Hydrogen Treatment: High-temperature treatment under a hydrogen stream can sometimes partially remove adsorbed sulfur.[12]
-
Oxidative Treatment: In some cases, controlled oxidation followed by reduction can regenerate the catalyst.[13] However, this can also lead to sintering and loss of surface area.
-
Q5: Can the reaction product itself be a poison?
A5: Yes, this is a phenomenon known as product inhibition or self-poisoning. In the hydrogenation of pyrrole derivatives, the resulting pyrrolidine product, being a more basic amine, can bind more strongly to the catalyst's active sites than the starting pyrrole, thereby inhibiting the reaction.[11]
If you suspect product inhibition, you might observe that the reaction starts well but then slows down and eventually stops before reaching full conversion. Strategies to address this include:
-
Using a more acidic solvent: Solvents like acetic acid can protonate the basic amine product, reducing its ability to coordinate to the palladium catalyst.[7]
-
Increasing catalyst loading: A higher concentration of active sites may help to overcome the inhibitory effect of the product.
-
Flow Chemistry: In some cases, using a continuous flow reactor with a packed bed of the catalyst can mitigate product inhibition by continuously removing the product from the catalytic zone.
Data Summary: Common Catalyst Poisons and Their Effects
The table below summarizes common poisons for palladium catalysts and their typical sources.
| Poison Class | Examples | Common Sources | Effect on Catalyst |
| Sulfur Compounds | H₂S, thiols, thiophenes | Contaminated reagents, solvents, rubber septa | Strong, often irreversible deactivation[4][9] |
| Nitrogen Compounds | Amines, amides, pyridines | Reagents, products (e.g., pyrrolidines) | Reversible or irreversible deactivation[4][11] |
| Heavy Metals | Pb, Hg, As | Contaminated reagents, glassware | Irreversible deactivation[4][5] |
| Carbon Monoxide | CO | Impurity in hydrogen gas | Strong but often reversible deactivation[4] |
| Halides | Cl⁻, Br⁻, I⁻ | Residual acids or salts from previous steps | Can modify selectivity or cause deactivation[8] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a this compound Derivative
-
Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve the this compound derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.[6]
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas, such as nitrogen or argon, to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas, either from a balloon or a pressurized vessel.
-
Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature and pressure.[6] Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully purge the system with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric, especially after use. Do not allow the filter cake to dry completely in the air.[14] Wash the filter cake with the reaction solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 2: Test for Sulfur Impurities in a Liquid Reagent
This simple qualitative test can indicate the presence of sulfur compounds.
-
Preparation: In a test tube, add a small, clean piece of sodium metal to a few milliliters of the solvent or a solution of the starting material in a sulfur-free solvent.
-
Fusion: Gently heat the test tube until the sodium melts and the liquid boils. Continue heating until the sample is charred.
-
Extraction: Allow the test tube to cool, then carefully add a few milliliters of distilled water. The excess sodium will react.
-
Filtration: Filter the solution.
-
Detection: To the clear filtrate, add a few drops of freshly prepared sodium nitroprusside solution. A deep violet or purple color indicates the presence of sulfur.
Conclusion
Catalyst poisoning is a multifaceted challenge in the synthesis of this compound and its derivatives. By understanding the common causes and implementing a systematic troubleshooting approach, you can effectively diagnose and mitigate these issues. Always prioritize the purity of your starting materials and solvents, and consider the potential for both external contamination and product inhibition. This guide provides the foundational knowledge to navigate these challenges and achieve successful and reproducible catalytic reactions.
References
-
Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. Retrieved January 9, 2026, from [Link]
-
Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. (2001). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc. Retrieved January 9, 2026, from [Link]
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (2014). National Institutes of Health. Retrieved January 9, 2026, from [Link]
-
Sulfur Poisoning and Regeneration of Palladium-based Catalysts. (1992). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (2022). ChemCatBio. Retrieved January 9, 2026, from [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc. Retrieved January 9, 2026, from [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (1991). Journal of the Chemical Society, Faraday Transactions. Retrieved January 9, 2026, from [Link]
-
Catalyst poison. (n.d.). Britannica. Retrieved January 9, 2026, from [Link]
- Method for reactivating palladium catalysts. (1976). Google Patents.
-
Sulfur Poisoning and Regeneration of Palladium-based Catalysts. (1991). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Retrieved January 9, 2026, from [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. Retrieved January 9, 2026, from [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved January 9, 2026, from [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Hydrogenation reaction tips and tricks. (2022). Reddit. Retrieved January 9, 2026, from [Link]
-
Troubleshooting of Catalytic Reactors. (n.d.). Slideshare. Retrieved January 9, 2026, from [Link]
-
Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. (1992). ResearchGate. Retrieved January 9, 2026, from [Link]
Sources
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. benchchem.com [benchchem.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
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- 13. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on tert-Butyl 1H-pyrrol-1-ylcarbamate Reactivity
Welcome to the technical support center for tert-Butyl 1H-pyrrol-1-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile intermediate. The choice of solvent is a critical parameter that can significantly influence reaction outcomes, from yield and purity to the formation of undesirable byproducts. This document provides in-depth, field-proven insights into optimizing your experiments by understanding and leveraging solvent effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the synthesis and subsequent reactions of this compound, with a focus on the role of the solvent.
Q1: I am seeing low yields in the N-amination of pyrrole to form this compound. Could the solvent be the issue?
A1: Absolutely. The N-amination of pyrroles can be sensitive to the reaction medium. While various methods exist for this transformation, the choice of solvent plays a crucial role in both the solubility of reagents and the stability of intermediates.[1]
-
Troubleshooting Steps:
-
Solvent Polarity: For many N-amination reactions, polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred.[2] These solvents effectively dissolve the pyrrole substrate and the aminating reagent without interfering with the reaction mechanism.
-
Avoid Protic Solvents: Protic solvents like alcohols or water can compete with the pyrrole for the aminating agent, leading to undesired side reactions and reduced yields.
-
Moisture Content: Ensure your solvent is anhydrous. Water can react with many aminating reagents, rendering them inactive.
-
Q2: During the purification of my product, I'm experiencing significant loss. How can I optimize the solvent system for extraction and recrystallization?
A2: Purification is a critical step where solvent selection directly impacts recovery and purity.
-
For Extraction: A common workup involves quenching the reaction with water and extracting the product into an organic solvent.
-
Insight: A mixture of a nonpolar solvent like hexane and a more polar solvent like dichloromethane can be effective for slurrying and washing the crude product.[3] Diethyl ether is also a suitable extraction solvent.[3] The key is to choose a solvent system where your product has high solubility, while impurities and byproducts are either partitioned into the aqueous layer or remain insoluble.
-
-
For Recrystallization:
-
Insight: Finding the ideal recrystallization solvent or solvent pair is often empirical. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For carbamates, hexane or a mixture of hexane and a more polar solvent can be effective.[4] Avoid prolonged heating, as some carbamates can be thermally labile.[4][5]
-
Q3: I am attempting a reaction with this compound and observing decomposition of my starting material. What role does the solvent play in stability?
A3: The tert-butoxycarbonyl (Boc) protecting group on your molecule is known to be sensitive to acidic conditions.[6]
-
Causality: The stability of the Boc group is highly dependent on the pH of the medium. Solvents that are acidic or can generate acidic species upon decomposition can lead to premature deprotection.
-
Recommendation: Use high-purity, neutral, and anhydrous solvents. If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to the reaction mixture to maintain neutrality.
-
Protic vs. Aprotic: While protic solvents themselves may not always cause deprotection at neutral pH, they can facilitate proton transfer and enhance the rate of acid-catalyzed cleavage if acidic impurities are present. Aprotic solvents are generally a safer choice when stability of the Boc group is a concern.
-
Q4: In a subsequent reaction, I am struggling with the deprotection of the Boc group. Is there a solvent-dependent strategy for efficient removal?
A4: Yes, the efficiency of Boc deprotection is significantly influenced by the solvent.
-
Expertise: While strong acids like trifluoroacetic acid (TFA) are commonly used for Boc deprotection, milder and more selective methods are often desirable.[7]
-
Methanol as a Co-solvent: The use of oxalyl chloride in methanol has been reported as a mild and effective method for deprotecting N-Boc groups.[8] The reaction proceeds readily at room temperature.[8]
-
Aqueous Acids: Aqueous phosphoric acid can also be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates.[9]
-
Solvent-Free Conditions: For certain substrates, solvent-free deprotection using ex situ generated hydrogen chloride gas can be a highly efficient and clean alternative.[10]
-
Data Summary: Solvent Effects on Reactivity
| Reaction Type | Recommended Solvents | Solvents to Avoid | Rationale & Key Considerations |
| N-Amination of Pyrrole | THF, DCM | Alcohols, Water | Aprotic solvents prevent side reactions and reagent decomposition.[2] |
| Boc Deprotection (Acidic) | DCM, Methanol (as co-solvent) | Protic solvents (can sometimes interfere) | DCM is a common solvent for TFA-mediated deprotection. Methanol can be used with milder reagents like oxalyl chloride.[8] |
| General Handling & Storage | Anhydrous Aprotic Solvents | Acidic or wet solvents | The Boc group is sensitive to acid-catalyzed hydrolysis.[6] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Utilizing this compound in an Aprotic Solvent
This protocol provides a general workflow for a reaction where the stability of the Boc group is important.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous aprotic solvent (e.g., THF or DCM).
-
Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath. Add the other reactants dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at the designated temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution (e.g., sodium bicarbonate if the reaction is acidic).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is adapted from a literature procedure for mild deprotection.[8]
-
Preparation: In a well-ventilated fume hood, dissolve the N-Boc protected pyrrole derivative in methanol.
-
Reagent Addition: To the stirred solution at room temperature, add oxalyl chloride (typically 3 equivalents) dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify as needed.
Visualizing Experimental Logic
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields.
Reaction Mechanism: Acid-Catalyzed Deprotection of Boc Group
Caption: The mechanism of acid-catalyzed Boc deprotection.
References
-
Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Available at: [Link]
-
Organic Syntheses Procedure. "Carbamic acid, tert-butyl ester". Available at: [Link]
-
Michael Pittelkow, Rasmus Lewinsky, and Jørn B. Christensen. Organic Syntheses Procedure. "(2-Aminoethyl)carbamic acid tert-butyl ester". Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]
-
Meikem. MC011959 this compound. Available at: [Link]
-
N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). PubMed. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Available at: [Link]
-
One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health (NIH). Available at: [Link]
-
Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. ResearchGate. Available at: [Link]
-
Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state. PubMed. Available at: [Link]
-
Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. National Institutes of Health (NIH). Available at: [Link]
-
Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. Available at: [Link]
Sources
- 1. N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to the Stability and Handling of tert-Butyl 1H-pyrrol-1-ylcarbamate
Welcome to our dedicated technical support guide for tert-Butyl 1H-pyrrol-1-ylcarbamate (CAS 937046-95-2). As a key intermediate in the synthesis of various active pharmaceutical ingredients, its stability is paramount to achieving desired reaction outcomes.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate decomposition and optimize your experimental success.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in synthetic protocols.
Q1: My reaction is resulting in low yields and multiple unexpected byproducts. What are the likely causes?
Low yields and the formation of impurities when using this compound are frequently traced back to the inherent instability of the Boc (tert-butyloxycarbonyl) protecting group under certain conditions. The primary culprits are acidic environments and elevated temperatures.
-
Potential Cause 1: Acid-Mediated Decomposition The Boc group is notoriously sensitive to acid.[2][3][4] The presence of even catalytic amounts of acid can initiate the cleavage of the Boc group, leading to the formation of the unprotected 1-aminopyrrole, isobutylene, and carbon dioxide. The newly formed amine can then undergo further undesired side reactions.
Solutions:
-
Strict pH Control: Ensure your reaction medium is neutral or basic. If acidic reagents are necessary for other transformations in the molecule, consider an alternative synthetic route or a different protecting group.
-
Reagent Purity: Verify the purity of your solvents and reagents to ensure they are free from acidic impurities. For instance, some grades of chloroform can contain trace amounts of HCl.
-
Use of Scavengers: In cases where trace acid is unavoidable, consider the use of a non-nucleophilic base, such as proton sponge, to act as an acid scavenger.
-
-
Potential Cause 2: Thermal Degradation While often considered a reagent-free method for deprotection, thermal cleavage of the Boc group can occur at elevated temperatures.[3][5][6] If your reaction requires heating, you may be inadvertently causing the decomposition of your starting material.
Solutions:
-
Temperature Monitoring: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Reaction Time Optimization: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal endpoint.
-
-
Potential Cause 3: Instability of the Deprotected Product In some cases, the deprotected 1-aminopyrrole may be unstable under the reaction conditions, leading to subsequent decomposition or side reactions.[7]
Solutions:
-
In Situ Reactions: If the deprotected amine is a necessary intermediate, consider a one-pot procedure where it is generated and consumed in situ without isolation.
-
Careful Workup: During the workup, avoid acidic conditions and prolonged exposure to heat. A rapid, mild workup is recommended.
-
Q2: I am attempting to deprotect the Boc group, but the reaction is not clean. How can I optimize this step?
While the goal of deprotection is to remove the Boc group, doing so without generating byproducts is key.
-
Issue: Standard Acidic Deprotection is Messy Using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane (DCM) or dioxane is a standard method for Boc deprotection.[4][8] However, the highly reactive tert-butyl cation generated during this process can lead to side reactions, such as alkylation of electron-rich species in your molecule.
Optimized Protocol:
-
Use a Scavenger: The inclusion of a cation scavenger, such as triethylsilane or anisole, can trap the tert-butyl cation and prevent unwanted side reactions.
-
Lower Temperatures: Performing the deprotection at 0 °C can help to control the reaction rate and minimize side product formation.[8]
-
Careful Monitoring: Follow the reaction's progress by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid overexposure to the acidic conditions.
-
Q3: The compound appears to be degrading during workup or purification. What precautions should I take?
Post-reaction handling is as critical as the reaction itself for preserving the integrity of your compound.
-
Workup Procedures:
-
Avoid Strong Acids: Do not use acidic aqueous solutions to wash the organic layer. Instead, use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize any residual acid.
-
Minimize Heat: When removing the solvent under reduced pressure, use a low-temperature water bath to avoid thermal decomposition.
-
-
Purification Strategies:
-
Chromatography: When performing column chromatography, consider using a stationary phase that is less acidic than standard silica gel, such as alumina (neutral or basic). Alternatively, you can pre-treat the silica gel with a solution of triethylamine in the eluent to neutralize active sites.
-
Avoid Prolonged Exposure: Minimize the time the compound spends on the chromatography column.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[9] | Reduces the rate of potential decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. |
Q2: What solvents are compatible with this compound?
For storage and reactions, aprotic solvents are generally recommended.
| Solvent Class | Examples | Compatibility |
| Aprotic Polar | THF, Dioxane, Acetonitrile, DMF | High |
| Aprotic Non-polar | Toluene, Hexanes | High |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (ensure they are free of acidic impurities) |
| Protic | Methanol, Ethanol, Water | Low (can participate in acid-catalyzed hydrolysis if acid is present) |
Q3: What classes of reagents are incompatible with this compound?
| Reagent Class | Examples | Reason for Incompatibility |
| Strong Acids | HCl, H₂SO₄, TFA, Lewis Acids (e.g., BF₃·OEt₂) | Causes rapid cleavage of the Boc group.[3] |
| Strong Oxidizing Agents | Peroxides, Permanganates | May oxidize the pyrrole ring or the hydrazine moiety.[10] |
Q4: What are the primary decomposition pathways for this molecule?
The two main decomposition pathways for this compound are acid-catalyzed hydrolysis and thermal elimination.
Caption: Major decomposition pathways of this compound.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Neutral Conditions
This protocol outlines a general approach for using this compound in a reaction where its stability is maintained.
-
Inert Atmosphere: Dry all glassware thoroughly and assemble the reaction apparatus under an inert atmosphere of argon or nitrogen.
-
Solvent and Reagent Preparation: Use anhydrous, aprotic solvents. Ensure all other reagents are free from acidic impurities.
-
Reaction Setup: Dissolve this compound in the chosen solvent. Add other reagents sequentially at a controlled temperature (typically 0 °C to room temperature).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a neutral or mildly basic aqueous solution (e.g., saturated sodium bicarbonate solution). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature. Purify the crude product by chromatography on neutral alumina or triethylamine-deactivated silica gel.
Protocol 2: Recommended Procedure for Mild Boc Deprotection
This protocol provides a method for the removal of the Boc group under milder conditions to minimize side product formation.
-
Reaction Setup: Dissolve the Boc-protected compound in dichloromethane (DCM) at 0 °C.
-
Addition of Scavenger: Add a cation scavenger, such as triethylsilane (1.5 equivalents).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 2-4 equivalents) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Workup and Isolation: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Caption: Troubleshooting flowchart for reactions involving this compound.
References
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
MDPI. (2022, September 2). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, July 28). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
PubMed. (2011, April 14). Pyrolysis of tert-butyl tert-butanethiosulfinate, t-BuS(O)St-Bu: a computational perspective of the decomposition pathways. Retrieved from [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Is the tert-Butyl Chloride Solvolysis the Most Misunderstood Reaction in Organic Chemistry?. Retrieved from [Link]
-
Meikem. MC011959 this compound. Retrieved from [Link]
-
PubMed. Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry?. Retrieved from [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. Retrieved from [Link]
-
Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Retrieved from [Link]
-
MDPI. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. Retrieved from [Link]
-
PubMed. (2016, February 26). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Retrieved from [Link]
-
YouTube. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. Retrieved from [Link]
-
PubChem. tert-butyl 1H-pyrrole-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Unexpected formation of new chiral 3-amino-5-alkyl-2, 5-dihydro-1H-pyrrolin-2-ones from N-Boc-[alpha]-amino esters. Retrieved from [Link]
-
NIH. (2024, January 31). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Retrieved from [Link]
-
PubChem. tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate. Retrieved from [Link]
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Technical Support Center: Byproduct Identification in tert-Butyl 1H-pyrrol-1-ylcarbamate Synthesis
Welcome to the technical support guide for the synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a particular focus on byproduct identification and mitigation. The following question-and-answer format addresses specific experimental challenges, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've performed the synthesis of this compound, but my crude ¹H NMR shows a significant impurity with peaks similar to my product. What is this common byproduct and why does it form?
A1: The most common byproduct in this reaction is the C-acylated isomer, tert-butyl 2-(tert-butoxycarbonyl)-1H-pyrrole.
Causality: This issue stems from the dual reactivity of the pyrrolide anion, which is formed when pyrrole is deprotonated by a strong base like sodium hydride (NaH). The pyrrolide anion is an ambident nucleophile , meaning it has two nucleophilic sites: the nitrogen atom and the carbon atoms of the ring.[1]
-
N-Acylation (Desired Product): Attack by the nitrogen atom on the electrophile (di-tert-butyl dicarbonate, Boc₂O) yields the desired this compound.
-
C-Acylation (Byproduct): Attack by the C2 carbon atom (the most electron-rich carbon) on Boc₂O yields the undesired C-acylated byproduct. Electrophilic substitution on pyrrole preferentially occurs at the C2 position due to the superior resonance stabilization of the cationic intermediate formed.[2]
The ratio of N- to C-acylation is highly sensitive to reaction conditions, including the choice of base, solvent, and temperature. Using a strong base like NaH in a polar apublic solvent like DMF or THF is intended to generate a "free" pyrrolide anion, which should favor N-acylation.[1] However, factors like ion pairing can still lead to significant C-acylation.
Diagram: N- vs. C-Acylation Pathways
Caption: Competing N- and C-acylation pathways of the pyrrolide anion.
Q2: My reaction yield is consistently low, and purification is difficult. How can I optimize the reaction to favor the N-acylated product and improve the overall yield?
A2: Low yields are typically a direct consequence of suboptimal reaction conditions that either favor byproduct formation or lead to incomplete conversion.
Troubleshooting Strategies:
-
Temperature Control is Critical: The deprotonation of pyrrole with NaH is exothermic. The reaction should be maintained at a low temperature (0 °C) during the addition of NaH and the subsequent addition of Boc₂O.[3] Elevated temperatures can decrease selectivity and lead to side reactions.
-
Base and Solvent Choice: While NaH in THF or DMF is common, the cation plays a role. Bases with potassium counter-ions (e.g., KH) can increase the ionic character of the pyrrolide salt, enhancing the nitrogen's nucleophilicity and favoring N-acylation.[1] Be aware that NaH can also act as a reducing agent, potentially causing side reactions with solvents like DMF.[4][5]
-
Reagent Quality and Stoichiometry:
-
Pyrrole: Use freshly distilled pyrrole. Pyrrole is susceptible to air oxidation and polymerization, which can introduce impurities and lower yield.[6]
-
Sodium Hydride: Use a fresh bottle of NaH (60% dispersion in mineral oil). Old NaH may have a coating of NaOH, reducing its activity. Use a slight excess (1.1 equivalents) to ensure complete deprotonation.[3]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Water will quench the NaH and the pyrrolide anion.
-
-
Order of Addition: Always add the Boc₂O solution slowly to the pre-formed pyrrolide anion solution at 0 °C. This maintains a low concentration of the electrophile and helps control the exotherm.
Data Summary: Impact of Conditions on Selectivity
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Temperature | Addition at Room Temp. | Addition at 0 °C | Improved N/C selectivity |
| Base | NaH | KH or NaH/additive | Higher ratio of N-acylation |
| Pyrrole Quality | Old, undistilled | Freshly distilled | Reduced polymerization/side products |
| Atmosphere | Open to air | Inert (N₂ or Ar) | Prevents degradation and quenching |
Q3: My reaction mixture turned dark brown or black. What causes this decomposition, and is the reaction salvageable?
A3: A dark coloration often indicates polymerization of pyrrole or decomposition of the solvent.
Causality and Solutions:
-
Pyrrole Polymerization: Pyrrole can polymerize under acidic conditions or in the presence of oxidants.[6] If your starting pyrrole is old, it may contain acidic impurities that initiate polymerization upon heating or addition of base.
-
Solution: Always use freshly distilled pyrrole. Store it under an inert atmosphere at low temperatures.[6]
-
-
Solvent Decomposition: As noted, NaH can react with DMF, especially at elevated temperatures, leading to colored byproducts.[4]
-
Solution: Maintain strict temperature control (0 °C). Consider using THF as an alternative solvent, which is generally more stable under these conditions.
-
-
Reaction Salvage: If the reaction turns dark, it is best to stop, quench it carefully, and analyze a sample by TLC or LC-MS. If a significant amount of product has formed alongside the decomposition products, you may be able to salvage it through careful purification, but yields will likely be compromised.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
Materials:
-
Pyrrole (freshly distilled)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add NaH (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C using an ice-water bath.
-
Deprotonation: Dissolve freshly distilled pyrrole (1.0 eq.) in anhydrous THF in the dropping funnel. Add the pyrrole solution dropwise to the stirred NaH slurry, ensuring the internal temperature does not exceed 5 °C. Hydrogen gas evolution will be observed.[3] Stir the mixture at 0 °C for 30-45 minutes after the addition is complete to ensure full formation of the pyrrolide anion.
-
Acylation: Dissolve Boc₂O (1.05 eq.) in anhydrous THF and add it to the dropping funnel. Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Quenching: Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
The primary byproduct, C-acylated pyrrole, has a polarity very similar to the desired N-acylated product, requiring careful chromatography.
-
Slurry Loading: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a flash chromatography column with silica gel using an appropriate eluent system. A common starting point is a hexane/ethyl acetate gradient.[7]
-
Elution: Start with a low polarity eluent (e.g., 100% Hexanes or 98:2 Hexanes:EtOAc) and gradually increase the polarity. The C-acylated byproduct typically elutes slightly before or very close to the desired N-acylated product.
-
Fraction Collection: Collect small fractions and analyze each by TLC to identify and combine the pure product fractions.
References
- BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses.
- BenchChem. (2025).
- Google Patents. (2016). CN105461690A - Preparation method of high-purity ((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- JACS. (2025). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society.
- TargetMol. (n.d.). tert-Butyl (1H-pyrrol-1-yl)
-
NIH. (n.d.). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][7][8]triazine of Remdesivir. National Institutes of Health.
- Wang, H., et al. (n.d.). N-Acyl pyrroles: chemoselective pyrrole dance vs.
- ResearchGate. (1965). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring.
- Hesek, D., Lee, M., et al. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
- NIH. (2025). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D.
- ResearchGate. (2023).
- BenchChem. (2025). Avoiding polymerization of pyrroles during synthesis. BenchChem.
- NIH. (2025). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
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Validation & Comparative
A Comparative Guide to the Characterization of tert-Butyl 1H-pyrrol-1-ylcarbamate Derivatives for Drug Discovery
In the landscape of medicinal chemistry, the pyrrole scaffold remains a cornerstone for the development of novel therapeutics, owing to its prevalence in numerous natural products and clinically approved drugs.[1] The strategic functionalization of the pyrrole ring system allows for the fine-tuning of pharmacological properties, making its derivatives attractive candidates for drug discovery programs. This guide provides an in-depth technical comparison of tert-Butyl 1H-pyrrol-1-ylcarbamate derivatives, offering insights into their synthesis, characterization, and potential as pharmaceutical intermediates. We will delve into detailed experimental protocols and comparative data to assist researchers, scientists, and drug development professionals in navigating the nuances of this promising class of compounds.
The Strategic Importance of the tert-Butoxycarbonyl (Boc) Protecting Group in Pyrrole Chemistry
The introduction of a carbamate moiety, particularly the tert-butoxycarbonyl (Boc) group, onto a pyrrole scaffold serves a dual purpose. Firstly, it acts as a protecting group for the amine functionality, enabling selective chemical transformations at other positions of the molecule. Secondly, the carbamate group itself can be a key pharmacophore, influencing the biological activity and pharmacokinetic profile of the derivative. The Boc group, in particular, is widely utilized due to its stability under various reaction conditions and its facile removal under acidic conditions.[2]
Synthesis of this compound: A Foundational Protocol
While various methods exist for the synthesis of N-substituted pyrroles, a common and effective approach for preparing the title compound involves the reaction of 1-aminopyrrole with di-tert-butyl dicarbonate (Boc₂O). This reaction introduces the Boc protecting group onto the exocyclic nitrogen atom.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Aminopyrrole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 1-aminopyrrole (1.0 eq) in anhydrous DCM, add a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Causality Behind Experimental Choices: The use of DMAP as a catalyst is crucial for activating the Boc anhydride, thereby facilitating the reaction with the weakly nucleophilic 1-aminopyrrole.[2] Conducting the initial phase of the reaction at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
Spectroscopic Characterization: The Fingerprint of a Molecule
Accurate structural elucidation is paramount in drug discovery. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the synthesized compounds.
Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.7 (t, 2H, pyrrole α-H), ~6.1 (t, 2H, pyrrole β-H), ~6.5 (br s, 1H, NH), 1.5 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~152 (C=O), ~118 (pyrrole α-C), ~109 (pyrrole β-C), ~82 (C(CH₃)₃), ~28 (C(CH₃)₃) |
| FTIR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch, aliphatic), ~1730 (C=O stretch, carbamate), ~1500 (N-H bend), ~1250, ~1150 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z: 183.11 [M+H]⁺, 205.09 [M+Na]⁺ |
Note: The predicted NMR data is based on the analysis of the molecular structure and comparison with similar compounds. Actual experimental values may vary slightly.
Comparative Analysis: Performance of this compound Derivatives vs. Alternatives
The true value of a chemical scaffold in drug discovery is determined by its performance in biological assays and its comparison with existing alternatives. While specific biological data for this compound itself is not extensively published, we can draw comparisons based on the broader class of N-acyl-N-aminopyrrole and other pyrrole-based derivatives.
For instance, various N-acylhydrazone derivatives, which share the N-acylamino functionality, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] The rationale behind this activity often lies in the ability of the acylhydrazone moiety to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
A key advantage of the this compound scaffold is its synthetic tractability. The Boc-protected amino group can be deprotected under mild acidic conditions, revealing a free amino group that can be further functionalized to generate a library of derivatives. This allows for the systematic exploration of structure-activity relationships (SAR).
Workflow for Derivative Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of this compound derivatives.
Conclusion and Future Directions
This compound represents a versatile and synthetically accessible scaffold for the generation of diverse chemical libraries for drug discovery. Its characterization through standard spectroscopic techniques is straightforward, providing a solid foundation for the quality control of synthesized derivatives. While direct comparative biological data for this specific parent compound is emerging, the broader class of N-acyl-N-aminopyrroles and related hydrazones shows significant therapeutic promise. Future research should focus on the systematic synthesis and screening of derivatives of this compound against a panel of biological targets to fully elucidate their therapeutic potential and establish clear structure-activity relationships. This will enable a more direct and quantitative comparison with existing alternative scaffolds and pave the way for the development of novel and effective drug candidates.
References
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MeiKem. MC011959 this compound. [Link]
- Long, H., et al. (2024). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate.
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
- Kazaryan, A., et al. (2024). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine.
- Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses.
- Gökçe, M., et al. (2023). Design, Synthesis, and Biological Evaluation of N-Acylhydrazones and Their Activity Against Leishmania amazonensis Promastigotes. MDPI.
- The Journal of Organic Chemistry. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.
- National Center for Biotechnology Information. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. PubMed Central.
- Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses.
-
Protocols.io. (2007). Formation of N-Boc pyrrole 2,5-methyl diester, a key intermediate in the Donohoe synthesis of 1-epiaustraline and hyacinthacine A1. [Link]
- National Center for Biotechnology Information. (2024). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. PubMed Central.
- Hassner, A., & Patchornik, A. (2025). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1.
- National Center for Biotechnology Information. (2022). Acylhydrazones and Their Biological Activity: A Review. PubMed Central.
- Liu, W. B., et al. (2025). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society.
-
ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
ResearchGate. (2025). N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. [Link]
- Powers, R. (n.d.).
- Bartoli, G., et al. (2025). Unusual and Unexpected Reactivity of t- Butyl Dicarbonate (Boc 2 O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t- Butyl Ethers.
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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A Comparative Guide to Amine Protecting Groups: Situating tert-Butyl 1H-pyrrol-1-ylcarbamate in the Synthetic Chemist's Toolbox
In the nuanced field of synthetic organic chemistry, particularly within pharmaceutical and drug development, the judicious selection of protecting groups is paramount to the success of a multi-step synthesis. Amines, with their inherent nucleophilicity and basicity, often necessitate protection to avert undesirable side reactions. While the landscape is dominated by stalwart protecting groups such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), a deeper exploration of the chemical space reveals specialized reagents and intermediates that offer unique properties. This guide provides a comprehensive comparison of the well-established amine protecting groups with tert-Butyl 1H-pyrrol-1-ylcarbamate , a Boc-protected aminopyrrole, offering insights into its relative stability, reactivity, and potential applications for researchers and drug development professionals.
Introduction: The Logic of Amine Protection
The ideal amine protecting group is a transient shield, readily installed and removed under mild conditions that leave other functional groups unscathed. The choice of a protecting group is intrinsically linked to the overall synthetic strategy, demanding consideration of orthogonality—the ability to deprotect one group in the presence of others.[1] This principle is the cornerstone of complex molecular architecture.
-
tert-Butyloxycarbonyl (Boc): A cornerstone of modern organic synthesis, the Boc group is prized for its stability in basic and nucleophilic environments, yet it is readily cleaved under acidic conditions.[2]
-
Benzyloxycarbonyl (Cbz or Z): A classic protecting group, Cbz is stable to both acidic and basic conditions but is susceptible to removal via catalytic hydrogenolysis.[3]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Central to solid-phase peptide synthesis, the Fmoc group is stable to acid but labile to basic conditions, often cleaved with piperidine.[3]
This guide will now situate This compound within this context, not as a protecting group itself, but as a unique chemical entity—a Boc-protected N-aminopyrrole—and compare its characteristics to amines protected with these conventional groups.
Understanding this compound
This compound is a specific molecule where the exocyclic amine of 1-aminopyrrole is protected by a tert-butyloxycarbonyl (Boc) group.[2] It serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients.[2][4] The key to understanding its utility lies in analyzing the interplay between the Boc protecting group and the N-aminopyrrole scaffold.
Caption: Structure of this compound.
Comparative Analysis of Stability and Deprotection
The utility of a protected amine is defined by the conditions under which the protecting group is stable and those under which it can be selectively removed.
| Protecting Group | Attached to Amine | Stable Conditions | Labile (Cleavage) Conditions | Byproducts |
| Boc | R-NH-Boc | Basic, Nucleophilic, Hydrogenolysis[4] | Strong Acid (e.g., TFA, HCl)[5] | Isobutylene, CO₂ |
| Cbz | R-NH-Cbz | Acidic, Basic[2] | H₂, Pd/C (Hydrogenolysis) | Toluene, CO₂ |
| Fmoc | R-NH-Fmoc | Acidic, Hydrogenolysis[2] | Base (e.g., Piperidine)[2] | Dibenzofulvene, CO₂ |
| Boc on 1-Aminopyrrole | Pyrrol-1-N-NH-Boc | Basic, Nucleophilic | Strong Acid (e.g., TFA, HCl) | Isobutylene, CO₂, 1-Aminopyrrole |
Acidic Conditions
Similar to standard Boc-protected amines, the Boc group on This compound is cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.
However, the pyrrole ring itself can be sensitive to strong acids, potentially leading to polymerization or degradation, especially with prolonged reaction times or at elevated temperatures. This is a critical consideration when planning synthetic routes involving this intermediate. While the Boc group cleavage is generally rapid, the stability of the resulting 1-aminopyrrole in the acidic medium must be considered.
Basic and Nucleophilic Conditions
The Boc group is known for its robustness under basic and nucleophilic conditions, and this holds true for This compound .[4] This stability allows for reactions such as ester saponification or other base-mediated transformations to be carried out on other parts of a molecule without premature deprotection of the aminopyrrole. This property makes it orthogonal to the Fmoc group.
Hydrogenolysis
The Boc group is stable under the conditions of catalytic hydrogenolysis (e.g., H₂/Pd-C), which are used to cleave Cbz groups. This orthogonality is a cornerstone of many synthetic strategies, allowing for the selective deprotection of a Cbz-protected amine in the presence of a Boc-protected amine, including This compound .
Caption: Orthogonality of common amine protecting groups and this compound.
Experimental Protocols
General Protocol for Boc Protection of an Amine
This protocol is for the general protection of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Sodium hydroxide (NaOH) (1.2 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amine in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaOH, followed by the dropwise addition of a solution of Boc₂O in THF.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
Caption: General workflow for the Boc protection of an amine.
General Protocol for Acidic Deprotection of a Boc-Protected Amine
This protocol describes the removal of a Boc group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected amine (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-50% v/v in DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Cool the solution to 0 °C.
-
Add the TFA solution dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting amine salt can be used as is or neutralized for further reactions.
Caption: General workflow for the acidic deprotection of a Boc-protected amine.
Synthetic Utility and Considerations for this compound
The primary utility of This compound is as a building block for introducing the 1-aminopyrrole moiety into a larger molecule. The Boc protecting group allows for the stable storage and handling of the otherwise reactive 1-aminopyrrole.[4][6] The pyrrole ring itself is an important pharmacophore found in many biologically active compounds.
When incorporating this intermediate into a synthetic route, the key considerations are:
-
Orthogonality: The Boc group's stability to basic and hydrogenolytic conditions allows for the use of Fmoc and Cbz protecting groups elsewhere in the molecule.
-
Deprotection Conditions: The final deprotection of the aminopyrrole will require strong acid, which must be compatible with the rest of the molecule.
-
Pyrrole Reactivity: The pyrrole ring is electron-rich and can undergo electrophilic substitution. The Boc-protected amino group will influence the regioselectivity of such reactions.
Conclusion
While not a protecting group in the conventional sense of being attached to various amines, This compound is a valuable synthetic intermediate whose properties are best understood through the lens of protecting group chemistry. The Boc group confers stability and orthogonality, enabling the controlled introduction of the 1-aminopyrrole scaffold. Its behavior is consistent with other Boc-protected amines, being stable to bases and hydrogenolysis while labile to strong acids. For researchers in drug development, a thorough understanding of these properties is crucial for the strategic design of synthetic routes that leverage the unique chemical nature of this and other protected amine building blocks. The choice between Boc, Cbz, Fmoc, and specialized intermediates like This compound will ultimately be dictated by the specific challenges and requirements of the synthetic target.
References
-
Chem-Impex. (n.d.). 1-Aminopyrrole. Retrieved January 10, 2026, from [Link]
-
Wikipedia. (2023, December 19). tert-Butyloxycarbonyl protecting group. Retrieved January 10, 2026, from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). 1-Aminopyrrole. Retrieved January 10, 2026, from [Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
-
Knochel, P., & Marek, I. (2020). Pyrrole-Protected β-Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino-Derivatives. Angewandte Chemie International Edition, 59(34), 14264-14269. [Link]
-
ChemistryViews. (2022, May 15). New Carbamate Deprotection Complements Existing Methods. Retrieved January 10, 2026, from [Link]
-
LibreTexts Chemistry. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved January 10, 2026, from [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved January 10, 2026, from [Link]
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- 4. chemimpex.com [chemimpex.com]
- 5. 1-Aminopyrrole | C4H6N2 | CID 136589 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of tert-Butyl 1H-pyrrol-1-ylcarbamate in Diverse Solvent Systems
Introduction: The Strategic Role of tert-Butyl 1H-pyrrol-1-ylcarbamate in N-Heterocycle Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise functionalization of heterocyclic scaffolds is of paramount importance. Pyrrole, a fundamental aromatic heterocycle, is a core structural motif in numerous bioactive molecules[1]. However, the intrinsic reactivity of the pyrrole ring, especially its propensity for undesired side reactions at the nitrogen atom, necessitates strategic intervention. This compound has emerged as a key pharmaceutical intermediate, primarily serving as an efficient electrophilic aminating agent for the synthesis of N-amino pyrroles and related derivatives[2].
The choice of solvent is a critical, yet often underestimated, parameter that can dictate the success or failure of a synthetic transformation. Solvent molecules are not merely inert media but active participants that influence reactant solubility, stabilize transition states, and modulate reaction pathways. This guide provides an in-depth comparison of the efficacy of this compound in various solvent systems, supported by experimental data from related transformations, to empower researchers in drug development and chemical synthesis to make informed, rational decisions for optimizing their reaction outcomes.
Comparative Analysis of Solvent Systems: A Mechanistic Perspective
The utility of this compound is often realized in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds[3][4]. The efficacy of these reactions is profoundly sensitive to the solvent environment[5]. The solvent's polarity, coordinating ability, and boiling point collectively influence the delicate balance of the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination.
Aprotic Polar Solvents: The Workhorses of Cross-Coupling
Aprotic polar solvents are frequently the medium of choice for reactions involving polar intermediates and organometallic complexes.
-
1,4-Dioxane: Often considered a gold standard for Buchwald-Hartwig aminations, 1,4-dioxane exhibits excellent solvating properties for both the organic substrates and the palladium catalyst complexes. Its moderately high boiling point (101 °C) allows for a wide operational temperature range. In a palladium-catalyzed coupling of tert-butyl carbamate with a substituted pyrazinone, a reaction mechanistically analogous to using this compound, a high yield of 95.5% was achieved in 1,4-dioxane[6]. This highlights its effectiveness in facilitating the catalytic cycle.
-
Dimethylformamide (DMF): With its high dielectric constant, DMF is adept at solvating charged intermediates. However, its coordinating nature can sometimes lead to catalyst inhibition by competing for open coordination sites on the metal center. Its high boiling point (153 °C) can be advantageous for sluggish reactions but may also promote thermal decomposition of sensitive substrates.
-
Acetonitrile (ACN): While a polar aprotic solvent, ACN can be a challenging choice for palladium-catalyzed cross-couplings due to its strong coordinating ability, which can often lead to catalyst deactivation. Its use is generally less common for these types of transformations unless specifically required.
Aromatic Hydrocarbons: The Non-Coordinating Choice
Non-coordinating solvents like toluene and xylene are also staples in Buchwald-Hartwig aminations, primarily because they do not compete with the desired ligands for binding to the palladium center[7].
-
Toluene: Toluene is a widely used solvent for these reactions. In the scaled-up synthesis of a Upatinib intermediate, a switch from 1,4-dioxane to a mixed system of toluene and tert-butanol (2:3 v/v) was found to significantly accelerate the reaction rate and improve overall efficiency[6]. This synergistic effect likely arises from toluene's non-coordinating nature, which favors the catalytic cycle, and tert-butanol's ability to aid in the solubility of the base and potentially participate in the protonolysis of the Pd-N bond.
Ethereal Solvents: A Balance of Properties
-
Tetrahydrofuran (THF): THF is another common solvent for organometallic chemistry. Its lower boiling point (66 °C) makes it suitable for reactions with thermally sensitive compounds but may limit the achievable reaction rates for less reactive substrates. In studies on the thermal deprotection of N-Boc protected amines, a reaction sensitive to solvent polarity, THF was found to be less efficient than more polar solvents like methanol, requiring higher temperatures to achieve comparable conversions[8]. This suggests that for N-amination reactions, THF might offer moderate efficacy, potentially requiring longer reaction times or higher catalyst loadings.
Protic Solvents: Limited but Specific Utility
Protic solvents like alcohols are generally avoided in Buchwald-Hartwig aminations due to their potential to interfere with the catalytic cycle, particularly by competing with the amine nucleophile. However, as seen in the mixed toluene/tert-butanol system, they can play a beneficial role in specific contexts, often as a co-solvent[6].
Data Summary: Solvent Efficacy in Analogous Reactions
The following table summarizes experimental data from closely related reactions, providing a comparative framework for selecting a solvent for transformations involving this compound.
| Solvent System | Reaction Type | Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| 1,4-Dioxane | Pd-catalyzed N-Arylation | tert-butyl carbamate | 95.5 | 7 | 105 | [6] |
| Toluene / tert-Butanol | Pd-catalyzed N-Arylation | tert-butyl carbamate | >95 (implied) | <7 (accelerated) | Not specified | [6] |
| Toluene | Buchwald-Hartwig | General | Good to Excellent | Variable | Variable | [4][7] |
| Methanol | Thermal N-Boc Deprotection | N-Boc Aniline | 88 | 0.5 | 240 | [8] |
| 2,2,2-Trifluoroethanol (TFE) | Thermal N-Boc Deprotection | N-Boc Aniline | 93 | 0.5 | 240 | [8] |
| Tetrahydrofuran (THF) | Thermal N-Boc Deprotection | N-Boc Aniline | 65 | 0.5 | 240 | [8] |
Expert Insight: The data suggests that for palladium-catalyzed N-aminations, 1,4-dioxane and toluene are excellent starting points. The choice between them may depend on the specific substrates and catalyst system. Aprotic polar solvents generally favor the reaction, while the efficacy in less polar ethereal solvents like THF may be lower. The use of co-solvents, such as tert-butanol with toluene, represents a powerful strategy for process optimization.
Comparison with Alternative N-Aminating Reagents
While this compound is a valuable reagent, other methods exist for the N-amination of pyrroles. The choice of reagent often depends on factors like substrate scope, functional group tolerance, and safety considerations.
| Reagent | Advantages | Disadvantages | Representative Yields (%) |
| This compound | - Stable, solid reagent.- Precursor to a protected amine, allowing for further functionalization. | - Often requires a transition metal catalyst. | High (e.g., >95% in analogous reactions)[6] |
| Monochloramine (NH₂Cl) | - Potent electrophilic aminating agent.- Does not require a metal catalyst. | - Generated in situ, can be hazardous.- Limited functional group tolerance. | 45 - 97[9] |
| Hydroxylamine-O-sulfonic acid (HOSA) | - Commercially available solid.- Does not require a metal catalyst. | - Can be less reactive than NH₂Cl.- May require stronger basic conditions. | Moderate to Good[10] |
Trustworthiness through Self-Validation: The choice of reagent is a self-validating system. For complex molecules with sensitive functional groups where chemoselectivity is paramount, the milder, catalyst-controlled conditions used with this compound are often superior. For simpler, robust substrates, the more direct and forceful methods using monochloramine or HOSA may be more atom-economical.
Detailed Experimental Protocol: Palladium-Catalyzed N-Amination
The following is a representative, self-validating protocol for the N-amination of an aryl halide using tert-butyl carbamate, which can be adapted for this compound and a pyrrole substrate. The protocol's integrity lies in its clear steps for establishing an inert atmosphere and monitoring completion, which are critical for reproducibility.
Reaction: Pd-catalyzed coupling of an Aryl Halide with tert-Butyl Carbamate.
Materials:
-
Aryl Halide (1.0 eq)
-
tert-Butyl Carbamate (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01-0.04 eq)
-
Xantphos (0.02-0.08 eq)
-
Potassium Carbonate (K₂CO₃), granular (2.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Inert Atmosphere Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl halide (1.0 eq), tert-butyl carbamate (1.2 eq), granular potassium carbonate (2.0 eq), Xantphos, and Pd(OAc)₂.
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add anhydrous 1,4-dioxane via cannula.
-
Reaction Execution: Heat the mixture to 105 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aryl halide is consumed (typically 7-12 hours).
-
Workup: Allow the mixture to cool to room temperature. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-aryl-tert-butyl carbamate.
Visualizations: Workflows and Mechanistic Principles
Experimental Workflow Diagram
Caption: Influence of solvent type on key steps of the catalytic cycle.
Conclusion and Future Outlook
The efficacy of this compound as an aminating agent is inextricably linked to the solvent system in which it is employed. For transition-metal-catalyzed applications, polar aprotic solvents like 1,4-dioxane and non-coordinating aromatic hydrocarbons such as toluene provide the most robust and high-yielding conditions. The choice is a function of substrate solubility and the specific catalytic system, with mixed solvents offering a promising avenue for process optimization.
While direct comparative studies on this compound across a wide solvent spectrum remain a gap in the literature, the principles derived from analogous Buchwald-Hartwig aminations provide a strong, evidence-based foundation for rational solvent selection. Future research should focus on generating such direct comparative data and exploring greener solvent alternatives to further enhance the synthetic utility and sustainability of this important class of reagents.
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Scaled-Up Preparation of an Intermediate of Upatinib, ACT051-3. (2023). JoVE. [Link]
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Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
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N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). (2025). ResearchGate. [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC - NIH. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
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Optimized yields of carbamate cleavage processes with 329 designed... ResearchGate. [Link]
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Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Publications. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development - ACS Publications. [Link]
-
C-H amination in the synthesis of N-heterocycles. (2015). ROC - Dove Medical Press. [Link]
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Pyrrole synthesis. Organic Chemistry Portal. [Link]
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Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. (2022). IRIS . [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Short and Modular Synthesis of Substituted 2-Aminopyrroles. (2021). Organic Letters. [Link]
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). NIH. [Link]
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Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. (2025). ResearchGate. [Link]
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Supplemental Material I. Solubility Estimates of Boc Derivatives Experimentally, it would be difficult to accurately determine t. The Royal Society of Chemistry. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
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N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). PubMed. [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Bentham Science. [Link]
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Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics - ACS Publications. [Link]
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Scope for the deprotection of N-Boc amines. a. ResearchGate. [Link]
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Navigating Amine Protection: A Comparative Guide to Boc-Anhydride and the Prospective tert-Butyl 1H-pyrrol-1-ylcarbamate
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability across a range of reaction conditions and its facile, acid-labile removal.[1] The quintessential reagent for the introduction of this vital protecting group has long been di-tert-butyl dicarbonate, commonly known as Boc-anhydride ((Boc)₂O).
This technical guide provides a comprehensive analysis of Boc-anhydride as the industry-standard reagent for Boc protection. Furthermore, we will explore the theoretical potential of a lesser-known alternative, tert-Butyl 1H-pyrrol-1-ylcarbamate, as a prospective Boc-donating agent. This comparison aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed decisions in their synthetic endeavors.
The Gold Standard: Boc-Anhydride in Amine Protection
Boc-anhydride is a highly reliable and versatile reagent for the N-protection of amines, converting them into carbamates. This transformation effectively tempers the nucleophilicity and basicity of the amine functionality, allowing for subsequent reactions to be carried out on other parts of a molecule without unintended interference from the amine.[1][2]
Mechanism of Action
The reaction of an amine with Boc-anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc-anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.
Diagram: Mechanism of Amine Protection with Boc-Anhydride
Sources
A Spectroscopic Guide to Distinguishing Isomers of tert-Butyl Pyrrolyl Carbamates for Pharmaceutical and Chemical Synthesis
Introduction: The Pyrrole Moiety and the Challenge of Isomerism
The pyrrole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous bioactive molecules and pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing compounds that interact with biological targets. In the synthesis of these complex molecules, protecting groups are indispensable tools, with the tert-butoxycarbonyl (Boc) group being one of the most widely used for amines due to its stability and straightforward removal.[2][3]
When combining the pyrrole nucleus with a Boc-protected amino functionality, several constitutional isomers can arise. The precise point of attachment fundamentally alters the molecule's steric and electronic profile, which in turn dictates its reactivity and biological activity. For researchers in drug discovery and process development, the ability to unambiguously distinguish between these isomers is not merely an academic exercise—it is a critical requirement for ensuring the correct molecular architecture and, ultimately, the safety and efficacy of a potential therapeutic.
This guide provides an in-depth spectroscopic comparison of four key isomers of tert-Butyl 1H-pyrrol-1-ylcarbamate. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the experimental data and theoretical rationale necessary to differentiate these closely related compounds with confidence.
The isomers under investigation are:
-
This compound: The Boc-protected amino group is attached to the pyrrole nitrogen (N1).
-
tert-Butyl 1H-pyrrole-1-carboxylate: The Boc group is directly attached to the pyrrole nitrogen, forming a carbamate ester. This is a common synthetic intermediate often referred to as N-Boc-pyrrole.[4]
-
tert-Butyl 1H-pyrrol-2-ylcarbamate: The Boc-protected amino group is attached to a pyrrole carbon (C2).
-
tert-Butyl 1H-pyrrol-3-ylcarbamate: The Boc-protected amino group is attached to a different pyrrole carbon (C3).
Sources
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A Comparative Crystallographic Guide to tert-Butyl Carbamate Derivatives: Insights for Drug Design and Development
Introduction: The Structural Significance of tert-Butyl Carbamates in Medicinal Chemistry
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules destined for pharmaceutical applications. Its prevalence stems from its robustness under a wide range of reaction conditions and the relative ease of its removal under specific acidic conditions. Beyond its role as a transient protecting group, the carbamate functionality itself is a key structural motif in numerous approved drugs.[1] The incorporation of a tert-butyl carbamate can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and its ability to participate in hydrogen bonding – all critical parameters in drug design.
Derivatives of tert-Butyl 1H-pyrrol-1-ylcarbamate are of particular interest as intermediates in the synthesis of novel therapeutics.[2][3][4] The pyrrole scaffold is a common feature in biologically active compounds, and the ability to modulate its properties through N-amination and subsequent functionalization opens up vast chemical space for exploration. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and for the rational design of next-generation therapeutics. A detailed knowledge of the crystal packing and intermolecular interactions provides invaluable insights into a compound's solid-state properties, such as solubility and polymorphism, which are critical considerations in drug development.
This guide provides a comparative analysis of the X-ray crystallographic data of tert-butyl carbamate derivatives, offering a framework for researchers to understand the structural nuances of this important class of molecules. While a definitive crystal structure for the parent this compound is not publicly available at the time of this writing, we will delve into the detailed crystallographic analysis of two insightful examples: tert-butyl N-acetylcarbamate and tert-Butyl N-[6-(N,N-dipropyl-carbamoyl)-1,3-benzothiazol-2-yl]carbamate. These examples will serve as valuable proxies for understanding the potential solid-state behavior of the title class of compounds. Furthermore, this guide furnishes detailed, field-proven protocols for synthesis, crystallization, and X-ray diffraction analysis, empowering researchers to pursue the crystallographic characterization of their own novel derivatives.
Comparative Crystallographic Analysis: Case Studies
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and serves as an essential tool for systematic structural analysis. While a search for the parent this compound did not yield a specific entry, the analysis of structurally related compounds provides a robust foundation for understanding key structural parameters.
Case Study 1: tert-Butyl N-acetylcarbamate
A recently reported study provides a detailed synthesis and crystal structure analysis of tert-butyl N-acetylcarbamate.[5] This simple, acyclic analogue provides a fundamental view of the conformational preferences and hydrogen bonding motifs of the N-acylated tert-butyl carbamate functionality.
| Parameter | tert-Butyl N-acetylcarbamate[5] |
| CCDC Deposition No. | 2083511 |
| Empirical Formula | C₇H₁₃NO₃ |
| Formula Weight | 159.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.5621 (3) |
| b (Å) | 18.0620 (10) |
| c (Å) | 8.8929 (5) |
| β (°) | 100.320 (2) |
| Volume (ų) | 879.79 (9) |
| Z | 4 |
| R-factor (%) | 4.8 |
The crystal structure of tert-butyl N-acetylcarbamate reveals a nearly planar carbamate backbone. A key feature of its solid-state arrangement is the formation of centrosymmetric dimers through strong N—H···O hydrogen bonds between the amide hydrogen and the acetyl carbonyl oxygen of a neighboring molecule.[5] This results in a characteristic R²₂(8) ring motif. The interactions between these dimers are primarily of the van der Waals type, dominated by contacts between the hydrophobic tert-butyl groups.
A Hirshfeld surface analysis further illuminates the intermolecular interactions, with H···H (42.6%) and O···H (26.7%) contacts being the most significant contributors to the crystal packing.[5] This analysis underscores the importance of both hydrogen bonding and weaker van der Waals forces in dictating the overall crystal architecture.
Case Study 2: tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate
This more complex derivative provides insights into how the tert-butyl carbamate moiety behaves within a larger, more functionalized heterocyclic system.[4][6]
| Parameter | tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate[6][7] |
| CCDC Deposition No. | 775345 |
| Empirical Formula | C₁₉H₂₇N₃O₃S |
| Formula Weight | 377.50 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.3344 (14) |
| b (Å) | 15.9391 (13) |
| c (Å) | 17.3003 (15) |
| β (°) | 113.119 (2) |
| Volume (ų) | 3888.3 (6) |
| Z | 8 |
| R-factor (%) | 5.5 |
The asymmetric unit of this crystal structure contains two unique molecules. Similar to the previous example, the crystal packing is significantly influenced by hydrogen bonding. Intermolecular N—H···N hydrogen bonds are observed, forming centrosymmetric dimers.[6][7] Additionally, weak C—H···O interactions contribute to the formation of a three-dimensional network. A very weak C—H···π interaction is also present. The presence of the bulky dipropylcarbamoyl and tert-butyl groups likely introduces steric hindrance that prevents more efficient π-π stacking of the benzothiazole rings.
Experimental Protocols
The following protocols are provided as a guide for the synthesis, crystallization, and X-ray diffraction analysis of this compound and its derivatives. These are generalized procedures that may require optimization for specific target molecules.
Synthesis of this compound
Step 1: Synthesis of 1-Amino-1H-pyrrole (Precursor)
The synthesis of the 1-aminopyrrole precursor is a critical first step. Various methods have been reported for the synthesis of N-aminopyrroles, often involving the cyclization of a 1,4-dicarbonyl compound with hydrazine or a protected hydrazine derivative, followed by deprotection.
Step 2: Boc-Protection of 1-Amino-1H-pyrrole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-amino-1H-pyrrole (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Caption: Decision workflow for screening crystallization conditions.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized protocol for single-crystal X-ray diffraction. The specific parameters will vary depending on the diffractometer and software used.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect a series of diffraction images as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Conclusion and Future Outlook
The crystallographic analysis of tert-butyl carbamate derivatives provides critical insights for medicinal chemists and drug development professionals. The case studies of tert-butyl N-acetylcarbamate and tert-Butyl N-[6-(N,N-dipropyl-carbamoyl)-1,3-benzothiazol-2-yl]carbamate highlight the influential role of hydrogen bonding and van der Waals interactions in dictating the solid-state architecture of these molecules. The formation of hydrogen-bonded dimers appears to be a common and stabilizing motif.
While the crystal structure of the parent this compound remains to be determined, the data from these related structures, in conjunction with the provided experimental protocols, offer a robust framework for its future characterization. The elucidation of its crystal structure, and those of its derivatives, will undoubtedly contribute to a deeper understanding of their structure-property relationships and facilitate the design of novel therapeutic agents. The systematic crystallographic study of this class of compounds is a worthy endeavor that promises to accelerate the pace of drug discovery.
References
- Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. CN112661672A.
-
El-Faham, A., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 645–650. [Link]
-
Bredenkamp, M. W., et al. (2018). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 631-633. [Link]
-
Edelmann, F. T. (2022). Answer to "Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?". ResearchGate. [Link]
-
Fang, X., et al. (2010). tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1239–o1240. [Link]
- Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. CN112661672A.
-
Fang, X., et al. (2010). tert-Butyl N-[6-(N,N-dipropyl-carbamo-yl)-1,3-benzothia-zol-2-yl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1239–o1240. [Link]
-
Drabowicz, J., et al. (2018). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 23(9), 2333. [Link]
-
Matosevic, A. & Kos, I. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 69(4), 283-294. [Link]
-
Fang, X., et al. (2010). tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. Acta Crystallographica Section E: Crystallographic Communications, E66, o1239-o1240. [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling Strategies for Pyrrole-Containing Pharmaceutical Scaffolds
For researchers, scientists, and drug development professionals, the precise tracking of a drug candidate's journey through a biological system is paramount. Isotopic labeling is a cornerstone technique in these investigations, providing invaluable data on absorption, distribution, metabolism, and excretion (ADME) pathways.[1][2] This guide offers an in-depth comparison of isotopic labeling strategies, with a particular focus on methodologies applicable to N-functionalized pyrrole structures, exemplified by the pharmaceutical intermediate, tert-Butyl 1H-pyrrol-1-ylcarbamate.
While not a labeling reagent itself, the structural motifs within this compound—a pyrrole ring and a carbamate group—are common in pharmacologically active molecules.[3][4] Understanding how to introduce isotopic labels into such scaffolds is crucial for advancing drug discovery programs. This guide will compare various isotopic labeling techniques, providing the technical details and experimental rationale necessary to make informed decisions in your research.
The Critical Role of Isotopes in Drug Development
Isotopes, atoms of the same element with differing numbers of neutrons, are indispensable tools in modern drug discovery. They can be categorized as either stable or radioactive.[2][5]
-
Stable Isotopes (e.g., ²H, ¹³C, ¹⁵N): These non-radioactive isotopes are used to create "heavy" versions of a drug molecule.[5] Their primary advantage is safety, making them ideal for in vivo studies in humans.[5] They are typically detected by mass spectrometry (MS), which distinguishes between the isotopically labeled and unlabeled compounds based on their mass-to-charge ratio, or by nuclear magnetic resonance (NMR) spectroscopy.[6][7]
-
Radioactive Isotopes (e.g., ³H, ¹⁴C): These isotopes undergo radioactive decay, emitting particles that can be detected with high sensitivity.[2][8] This property makes them exceptionally useful for quantitative ADME studies and in vitro assays like receptor binding studies.[2][8]
The choice of isotope and labeling strategy is dictated by the specific research question, the stage of drug development, and the analytical techniques available.
Comparative Analysis of Isotopic Labeling Methodologies
The introduction of an isotopic label into a molecule like this compound can be achieved through various synthetic strategies. The ideal method offers high isotopic incorporation, regioselectivity, and is amenable to late-stage functionalization to minimize the synthetic route.[2]
| Methodology | Isotopes | Advantages | Disadvantages | Applicability to Pyrrole-Carbamate Scaffolds |
| Hydrogen Isotope Exchange (HIE) | ²H (Deuterium), ³H (Tritium) | - Direct introduction of labels into C-H bonds.- Can often be performed on the final drug molecule (late-stage labeling).- A wide range of catalysts are available.[9][10] | - Regioselectivity can be challenging to control.- Potential for back-exchange of the label.- May require harsh reaction conditions.[11] | Highly applicable. The pyrrole ring protons are amenable to exchange, as are protons on the tert-butyl group, depending on the catalyst and conditions used. |
| Catalytic Reduction | ²H, ³H | - High levels of isotopic incorporation.- Stereospecific labeling is possible. | - Requires a suitable precursor with a reducible functional group (e.g., double bond, halide).- May not be suitable for late-stage labeling if the reduction conditions are not compatible with other functional groups. | Applicable if a suitable unsaturated or halogenated precursor of the pyrrole ring is synthesized. |
| Organometallic C-H Activation | ²H, ³H | - High regioselectivity directed by functional groups.- Milder reaction conditions compared to some HIE methods. | - Requires a directing group on the substrate.- The catalyst can be expensive. | The carbamate group could potentially act as a directing group for labeling the pyrrole ring at a specific position. |
| De Novo Synthesis with Labeled Precursors | ¹³C, ¹⁴C, ¹⁵N | - Precise, unambiguous placement of the isotopic label.- Label is metabolically stable.[2] | - Often requires a lengthy, multi-step synthesis.- Labeled starting materials can be expensive. | The most robust method for introducing carbon or nitrogen isotopes into the pyrrole ring or the carbamate moiety by starting with labeled pyrrole precursors or labeled isocyanates. |
| CO₂ Fixation | ¹¹C, ¹³C, ¹⁴C | - Direct incorporation of labeled CO₂ into carbamates and other carbonyl-containing compounds.[12][13][14] | - Requires specialized equipment for handling gaseous reagents, especially for short-lived isotopes like ¹¹C.[14] | Directly applicable for labeling the carbonyl group of the carbamate functionality. |
Visualizing the Labeling Workflow
The following diagram illustrates a generalized workflow for an isotopic labeling study, from the selection of the labeling strategy to the final analysis.
Caption: Generalized workflow for an isotopic labeling study.
Experimental Protocols
The following are representative, detailed protocols for two common isotopic labeling methods applicable to a scaffold like this compound.
Protocol 1: Deuterium Labeling of the Pyrrole Ring via Hydrogen Isotope Exchange
This protocol describes a general method for introducing deuterium into a pyrrole-containing compound using a heterogeneous palladium on carbon (Pd/C) catalyst and deuterium oxide (D₂O) as the deuterium source.[11]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heavy-walled pressure vessel with a magnetic stir bar
Procedure:
-
To the pressure vessel, add this compound (100 mg, 0.55 mmol).
-
Add 10% Pd/C (10 mg, 10 wt %).
-
Add D₂O (2 mL).
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the filter cake with MeOH.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deuterated product.
-
Characterize the product by ¹H NMR to determine the degree and regioselectivity of deuteration and by mass spectrometry to confirm the isotopic enrichment.
Causality of Experimental Choices:
-
Pd/C Catalyst: A widely used and robust heterogeneous catalyst for HIE reactions.[11]
-
D₂O as Deuterium Source: A readily available and relatively inexpensive source of deuterium.[15]
-
Elevated Temperature: Provides the necessary activation energy for the C-H bond cleavage and C-D bond formation on the aromatic pyrrole ring.
Protocol 2: ¹³C Labeling of the Carbamate Carbonyl via De Novo Synthesis
This protocol outlines the synthesis of [carbonyl-¹³C]-tert-Butyl 1H-pyrrol-1-ylcarbamate using a ¹³C-labeled phosgene equivalent.
Materials:
-
1-Aminopyrrole
-
[¹³C]-Triphosgene or [¹³C]-phosgene
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of ¹³C-labeled tert-butyl chloroformate (in situ):
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve [¹³C]-triphosgene (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of tert-butanol (3 equivalents) and Et₃N (3 equivalents) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The resulting solution contains the ¹³C-labeled chloroformate.
-
-
Carbamate Formation:
-
In a separate flask, dissolve 1-aminopyrrole (1 equivalent) and Et₃N (1.2 equivalents) in anhydrous THF.
-
Cool this solution to 0 °C.
-
Slowly add the freshly prepared ¹³C-labeled tert-butyl chloroformate solution from step 1.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ¹³C-labeled product.
-
-
Characterization:
-
Confirm the structure and isotopic incorporation by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹³C NMR will show a significantly enhanced signal for the carbamate carbonyl carbon.
-
Causality of Experimental Choices:
-
[¹³C]-Triphosgene: A solid, safer alternative to gaseous phosgene for introducing the ¹³C-labeled carbonyl group.
-
In situ generation of chloroformate: Avoids the isolation of the potentially unstable chloroformate intermediate.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction.
Conclusion
The isotopic labeling of pharmaceutical candidates is a critical component of modern drug development. For molecules containing common scaffolds such as pyrroles and carbamates, a variety of labeling strategies are available. The choice between methods like hydrogen isotope exchange for deuterium or tritium labeling and de novo synthesis for carbon or nitrogen labeling depends on the specific goals of the study, the desired position of the label, and synthetic feasibility. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute effective isotopic labeling studies, ultimately accelerating the journey from drug candidate to approved therapeutic.
References
-
[Isotopic Labeling Study of the Formation of Calix[13]pyrroles Catalyzed by Bi(NO 3 ) 3 - MDPI]([Link])
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A Comparative Guide to the Biological Activity of tert-Butyl 1H-pyrrol-1-ylcarbamate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrole scaffold stands as a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a multitude of substitutions, leading to a diverse array of biological activities. This guide focuses on a specific class of these compounds: tert-Butyl 1H-pyrrol-1-ylcarbamate and its analogs. As a Senior Application Scientist, this document synthesizes the current understanding of their biological potential, offering a comparative analysis of their anticancer and antimicrobial properties. We will delve into the structure-activity relationships, mechanistic insights, and detailed experimental protocols to provide a comprehensive resource for advancing research in this promising area.
The Pyrrole Carbamate Scaffold: A Gateway to Diverse Bioactivity
The introduction of a carbamate group, particularly a tert-butoxycarbonyl (Boc) protecting group, at the N-1 position of the pyrrole ring, creates a unique chemical entity with significant therapeutic potential. This modification not only influences the electronic properties and steric hindrance of the pyrrole core but also provides a handle for further chemical elaboration. The exploration of analogs of this compound has revealed a spectrum of biological activities, primarily centered on anticancer and antimicrobial effects.
Anticancer Activity: Targeting Cellular Proliferation
Several studies have highlighted the potential of pyrrole derivatives, including those with carbamate functionalities, as potent anticancer agents.[1][2] The mechanism often involves the disruption of fundamental cellular processes required for cancer cell growth and survival.
Comparative Cytotoxicity of Pyrrole Analogs
The cytotoxic effects of various pyrrole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | 9.54 | [2] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | 10.38 | [2] |
| Melampomagnolide B Carbamate 6a | CCRF-CEM (Leukemia) | 0.68 | [1] |
| Melampomagnolide B Carbamate 6e | CCRF-CEM (Leukemia) | 0.62 | [1] |
| 3-Aroyl-1-arylpyrrole (ARAP) 22 | NCI-ADR-RES (Ovarian) | Data not specified | [3] |
| 3-Aroyl-1-arylpyrrole (ARAP) 27 | Medulloblastoma D283 | Nanomolar concentrations | [3] |
This table presents a selection of data from various studies to illustrate the range of activities observed for different pyrrole-based compounds. Direct comparison should be made with caution due to variations in experimental conditions.
The data suggests that modifications to the pyrrole core can significantly impact cytotoxic potency. For instance, the melampomagnolide B carbamate analogs 6a and 6e exhibit potent anti-leukemic activity with IC50 values in the nanomolar range.[1] Similarly, certain 3-aroyl-1-arylpyrrole derivatives have demonstrated strong inhibition of cancer cell growth, including those with multidrug resistance.[3]
Mechanism of Action: Interference with Microtubule Dynamics and Signaling Pathways
A key mechanism of action for some anticancer pyrrole derivatives is the inhibition of tubulin polymerization.[3] Tubulin is a critical protein for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the M phase, leading to apoptosis (programmed cell death).
Furthermore, some carbamate compounds have been shown to affect cellular signaling pathways, such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[4][5] The modulation of such pathways can contribute to the overall cytotoxic effect of these compounds on cancer cells.
Antimicrobial Activity: A Broad Spectrum of Inhibition
In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is paramount. Pyrrole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.
Comparative Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial effectiveness.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| BM212 (1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole) | Mycobacterium tuberculosis | 0.7 - 1.5 | [6] |
| Pyrrole derivative 4 | M. luteus | Not specified, highly active | [7] |
| Pyrrole derivative 3 | P. mirabilis | Not specified, highly active | [7] |
| Spiro[oxindole-2,3′-pyrrolidine] derivative 5a | S. aureus ATCC 25923 | 3.9 | [8] |
This table provides examples of the antimicrobial activity of different pyrrole-based compounds. Variations in tested strains and methodologies should be considered when comparing values.
The data indicates that pyrrole derivatives can be effective against a range of pathogenic microorganisms, including drug-resistant strains of Mycobacterium tuberculosis.[6] The structural features of these molecules, such as the nature and position of substituents on the pyrrole ring, play a crucial role in determining their antimicrobial potency and spectrum of activity.
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the anticancer and antimicrobial activities of this compound analogs.
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound analog stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity (growth) after incubation. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The available data, though not exhaustive for this specific subclass, strongly indicates their potential as both anticancer and antimicrobial agents. The structure-activity relationships appear to be complex, with subtle modifications to the pyrrole core and its substituents leading to significant changes in biological activity.
Future research should focus on the systematic synthesis and screening of a focused library of this compound analogs to establish more definitive structure-activity relationships. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of lead candidates. This comprehensive approach will be instrumental in translating the therapeutic potential of these fascinating molecules into clinical applications.
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Ivan, B.-C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Pharmaceuticals, 15(8), 998. [Link]
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Nasrabadi, M., et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Toxicology Reports, 12, 148-157. [Link]
-
Farkhondeh, T., et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Toxicology Reports, 12, 148-157. [Link]
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ResearchGate. (n.d.). Antibacterial and antifungal activity (MIC in μg/mL). Retrieved from [Link]
-
Radi, M., et al. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Journal of Medicinal Chemistry, 57(15), 6531-6552. [Link]
-
Biava, M., et al. (1998). Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains. Antimicrobial Agents and Chemotherapy, 42(3), 649-652. [Link]
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Ivan, B.-C., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6479. [Link]
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Li, B., et al. (2007). Substituted 6-amino-4H-[4][9]dithiolo[4,3-b]pyrrol-5-ones: synthesis, structure-activity relationships, and cytotoxic activity on selected human cancer cell lines. Bioorganic & Medicinal Chemistry, 15(13), 4478-4487. [Link]
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Gellis, A., et al. (2008). A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity. Organic & Biomolecular Chemistry, 6(3), 477-483. [Link]
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Glushkov, V. A., & Shavaleeva, G. A. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews, 92(9), RCR5076. [Link]
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Suresha, G. P., et al. (2011). Synthesis and antimicrobial activity of some new pyrrole derivatives. E-Journal of Chemistry, 8(1), 315-322. [Link]
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Sesha, S. R., et al. (2011). Anti-cancer activity of carbamate derivatives of melampomagnolide B. Bioorganic & Medicinal Chemistry Letters, 21(16), 4768-4771. [Link]
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Khan, I., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Molecules, 28(13), 4983. [Link]
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Rusu, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 12873. [Link]
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Shcherbakov, D. N., et al. (2021). Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. International Journal of Molecular Sciences, 22(21), 11579. [Link]
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Suresha, G. P., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(6), 473-480. [Link]
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Unraveling the Reactivity of a Key Pharmaceutical Intermediate: A Comparative Guide to tert-Butyl 1H-pyrrol-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of the Computational and Experimental Reactivity of tert-Butyl 1H-pyrrol-1-ylcarbamate Compared to Alternative N-Protected Pyrroles.
In the landscape of pharmaceutical synthesis and drug development, N-protected pyrroles serve as crucial building blocks. Among them, this compound, a derivative of N-aminopyrrole, has garnered significant attention as a versatile intermediate. Its unique electronic properties, conferred by the N-Boc (tert-butoxycarbonyl) protecting group attached to an exocyclic nitrogen, distinguish its reactivity from the more common N-substituted pyrroles where the substituent is directly attached to the ring nitrogen. This guide provides a comprehensive, data-driven comparison of the reactivity of this compound with other N-protected pyrroles, integrating computational insights with experimental evidence to inform rational synthetic design.
The Influence of the N-Boc-Amino Moiety: A Computational Perspective
The reactivity of a pyrrole ring is intrinsically linked to the electronic nature of the substituent on the nitrogen atom. Computational studies, primarily using Density Functional Theory (DFT), provide a quantitative framework for understanding these effects. The N-(tert-butoxycarbonylamino) group in this compound acts as an electron-donating group, albeit with nuanced differences compared to a simple N-alkyl or N-Boc group directly attached to the pyrrole ring.
Frontier Molecular Orbital Analysis
The frontier molecular orbitals (HOMO and LUMO) are key indicators of a molecule's reactivity towards electrophiles and nucleophiles. A higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity. DFT calculations can predict these values, offering a first-pass comparison of reactivity.
To perform such an analysis, one would typically employ a functional like B3LYP with a basis set such as 6-31G(d) for geometry optimization and electronic property calculations.[1][2]
Below is a conceptual table illustrating the kind of comparative data that would be generated from such a computational study.
| Compound | N-Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyrrole | -H | -5.89 | 1.25 | 7.14 |
| N-Methylpyrrole | -CH₃ | -5.45 | 1.35 | 6.80 |
| This compound | -NHBoc | -5.60 | 1.40 | 7.00 |
| N-Boc-pyrrole | -Boc | -6.15 | 1.10 | 7.25 |
| N-Phenylsulfonylpyrrole | -SO₂Ph | -6.40 | 0.95 | 7.35 |
Note: The values presented in this table are illustrative and would need to be generated from specific DFT calculations for a direct comparison.
This hypothetical data suggests that the N-NHBoc group in this compound increases the HOMO energy relative to unsubstituted pyrrole and N-Boc-pyrrole, indicating an enhanced nucleophilicity and greater propensity to react with electrophiles. The effect, however, is less pronounced than that of a simple N-alkyl group. Conversely, the electron-withdrawing nature of the Boc group attached to the exocyclic nitrogen still modulates the overall electron density of the pyrrole ring.
Electrophilic Aromatic Substitution: A Comparative Experimental Analysis
Electrophilic aromatic substitution (EAS) is a cornerstone of pyrrole chemistry. The regioselectivity of these reactions (attack at the α- C2/C5 or β- C3/C4 position) is highly sensitive to the nature of the N-substituent.[3]
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles.[4][5] The regioselectivity is markedly influenced by both the electronic and steric properties of the N-substituent.
Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Pyrrole [6]
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. Stir for an additional 15-30 minutes at 0 °C.
-
Reaction with Pyrrole: Dissolve the N-substituted pyrrole in an anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and then heat to 40-60 °C for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction in an ice bath and quench by the slow addition of a saturated aqueous sodium acetate solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Vilsmeier-Haack Reaction
Caption: Workflow for the Vilsmeier-Haack formylation of N-substituted pyrroles.
| N-Substituent | α:β Ratio | Overall Yield (%) | Reference |
| -H | α-isomer only | ~90 | [General Knowledge] |
| -CH₃ | α-isomer only | 93 | [BenchChem] |
| -C(CH₃)₃ | 1 : 14 | - | [BenchChem] |
| -NHBoc (this compound) | Predominantly α | (Not specified) | - |
| -Boc | α-isomer only | (Not specified) | - |
| -SO₂Ph | Predominantly β | (Not specified) | - |
Cycloaddition Reactions: Expanding Synthetic Utility
Pyrroles can participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as the diene component.[7][8] The aromaticity of the pyrrole ring, however, often necessitates harsh reaction conditions or the presence of electron-withdrawing groups on the nitrogen to facilitate the reaction.
Diels-Alder Reaction
The Diels-Alder reaction of N-substituted pyrroles with dienophiles like dimethyl acetylenedicarboxylate (DMAD) provides access to bicyclic adducts that are valuable synthetic intermediates.[9][10]
Experimental Protocol: Diels-Alder Reaction of an N-Arylpyrrole with a Benzyne Precursor [11]
-
Reactant Setup: In a reaction vessel, combine the N-arylpyrrole and the diaryliodonium salt (benzyne precursor).
-
Solvent and Base: Add a suitable solvent (e.g., toluene) and a base (e.g., LiHMDS).
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified time (e.g., 9 hours).
-
Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography.
Logical Workflow for Diels-Alder Reaction
Caption: General workflow for the Diels-Alder reaction of N-arylpyrroles.
| N-Substituent | Dienophile | Yield (%) | Reference |
| -Phenyl | Phenyl(mesityl)iodonium tosylate | 62-83 | [11] |
| -Boc | Ethyl 3-bromopropiolate | 39 (mixture with Michael adducts) | [9] |
| -NHBoc (this compound) | (Various) | (Not specified) | - |
The electron-donating N-NHBoc group in this compound would be expected to increase the HOMO energy, potentially enhancing its reactivity as a diene in normal-electron-demand Diels-Alder reactions. However, the propensity for competing reactions, such as Michael addition, is also a significant factor.[9]
Deprotection and Further Transformations
The ease of removal of the protecting group is a critical consideration in multi-step synthesis. The Boc group is known for its lability under acidic conditions.[12]
Acid-Catalyzed Deprotection
The deprotection of N-Boc groups is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The kinetics of this reaction can be complex, with evidence for a second-order dependence on the acid concentration in some cases.[13]
Experimental Protocol: Acid-Catalyzed N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected compound in a suitable solvent (e.g., dichloromethane).
-
Acid Addition: Add an excess of a strong acid (e.g., TFA) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Remove the excess acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.
The deprotection of this compound would yield 1-aminopyrrole, a reactive intermediate that can be used in subsequent transformations, such as the synthesis of pyrrolo[1,2-b][6][9][13]triazines.[14]
Conclusion
This compound presents a unique reactivity profile that distinguishes it from other N-protected pyrroles. Computational studies indicate that the N-NHBoc group enhances the nucleophilicity of the pyrrole ring, favoring electrophilic substitution at the α-position. This is in stark contrast to the β-directing effect of N-sulfonyl groups. While the electron-donating nature of the substituent is expected to facilitate cycloaddition reactions, the potential for side reactions must be considered. The facile acidic deprotection of the Boc group to reveal the N-amino functionality further underscores the synthetic utility of this important pharmaceutical intermediate. This guide provides a foundational understanding of the reactivity of this compound, empowering researchers to make informed decisions in the design and execution of complex synthetic routes. Further quantitative experimental and computational studies on this specific molecule will undoubtedly continue to refine our understanding and expand its applications.
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Posner, G. H., et al. (2007). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 12(9), 2095-2106. Available from: [Link].
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Al-Zoubi, R. M. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available from: [Link].
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Davies, H. M., & Lee, G. H. (2016). Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (-)-Dragocin D. ResearchGate. Available from: [Link].
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L'Abbé, G., et al. (1997). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][6][9][13]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1, (14), 2029-2034. Available from: [Link].
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A Comparative Guide to the Kinetic Analysis of tert-Butyl 1H-pyrrol-1-ylcarbamate Deprotection
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[1][2] This guide provides an in-depth kinetic analysis of the deprotection of tert-Butyl 1H-pyrrol-1-ylcarbamate, a common intermediate in the synthesis of pyrrole-containing compounds.[3][4][5] We will objectively compare common deprotection methodologies, provide supporting experimental data, and detail protocols for kinetic analysis.
The Significance of Pyrrole Moieties and the Role of the Boc Protecting Group
Pyrrole and its derivatives are fundamental heterocyclic structures present in a vast array of biologically active molecules, including pharmaceuticals, natural products, and materials.[6] The synthesis of complex molecules containing the pyrrole nucleus often necessitates the temporary protection of the pyrrole nitrogen to modulate its reactivity and prevent unwanted side reactions.[6] The Boc group is a favored choice for this purpose due to its robustness towards many nucleophilic and basic reagents.[1][2] However, the efficiency and selectivity of its removal (deprotection) are critical for the overall success of a synthetic route. Understanding the kinetics of this deprotection step allows for the optimization of reaction conditions, minimization of side products, and ultimately, higher yields and purity of the target molecule.
Comparative Kinetic Analysis of Deprotection Methods
The removal of the Boc group from this compound is typically achieved under acidic conditions.[7][8] The reaction proceeds via protonation of the carbamate, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to yield the free pyrrole.[7] However, the choice of acid and solvent can significantly impact the reaction rate and selectivity.
Here, we compare the kinetic profiles of three common acidic deprotection methods: Trifluoroacetic acid (TFA) in dichloromethane (DCM), Hydrochloric acid (HCl) in dioxane, and a milder method using oxalyl chloride in methanol.[7][9]
| Deprotection Method | Typical Conditions | Relative Rate | Key Considerations |
| TFA in DCM | 25-50% TFA in DCM, Room Temp, 30 min - 2 h[10][11] | Very Fast | Highly effective but can be harsh on acid-sensitive functional groups.[9] The tert-butyl cation formed can lead to side reactions.[12] |
| HCl in Dioxane | 4M HCl in Dioxane, Room Temp, 1 - 4 h[10] | Fast | A common and effective method. The product is often isolated as the hydrochloride salt.[10] Studies have shown a second-order dependence on HCl concentration.[13][14] |
| Oxalyl Chloride in Methanol | 3 equiv. Oxalyl Chloride in MeOH, Room Temp, 1 - 4 h[1][15] | Moderate | A milder alternative that can be advantageous for substrates with acid-labile groups.[9][16] The proposed mechanism is broader than simple in situ HCl generation.[9][16] |
| Thermal Deprotection in Water | Refluxing Water (90-100°C), minutes to hours[10] | Variable | A "green" alternative avoiding strong acids and organic solvents.[10] Reaction times are highly substrate-dependent.[10] |
Expert Insight: The choice of deprotection agent is not merely about reaction speed. For complex molecules with multiple functional groups, a milder, more selective method like oxalyl chloride in methanol might be preferable, even with a longer reaction time, to avoid undesired side reactions. Conversely, for robust substrates in a time-sensitive process, the rapid and reliable TFA or HCl methods are often the go-to choices.
Mechanistic Considerations and Kinetic Dependence
The acid-catalyzed deprotection of Boc-protected amines, including this compound, generally follows a mechanism involving protonation of the carbamate carbonyl oxygen. This is followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to give the free amine.[7]
Interestingly, kinetic studies on the HCl-catalyzed deprotection of Boc-protected amines have revealed a second-order dependence on the acid concentration.[13][14] This suggests a more complex mechanism than a simple A1-type cleavage, possibly involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair.[13] In contrast, deprotection with trifluoroacetic acid can show an inverse kinetic dependence on the trifluoroacetate concentration, highlighting the nuanced role of the acid and its conjugate base in the reaction mechanism.[13]
Caption: Generalized mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: Kinetic Analysis of TFA-Mediated Deprotection
This protocol outlines a method for determining the reaction kinetics of the deprotection of this compound using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Internal Standard (e.g., Naphthalene)
-
HPLC system with a UV detector
-
Thermostatted reaction vessel
-
Syringes and needles
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in anhydrous DCM.
-
Prepare a stock solution of the internal standard (e.g., 0.05 M) in anhydrous DCM.
-
Prepare a stock solution of TFA (e.g., 2 M) in anhydrous DCM.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel (e.g., 25 °C), add a known volume of the this compound stock solution and the internal standard stock solution.
-
Dilute with anhydrous DCM to the desired starting concentration.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the TFA stock solution to the reaction mixture with vigorous stirring. Start a timer immediately.
-
At timed intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a saturated solution of sodium bicarbonate in methanol).
-
-
HPLC Analysis:
-
Analyze each quenched aliquot by HPLC. The HPLC method should be developed to achieve baseline separation of the starting material, the product (pyrrole), and the internal standard.
-
Integrate the peak areas of the starting material and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of this compound (ln[A]) versus time.
-
If the plot is linear, the reaction is first-order with respect to the substrate. The negative of the slope of this line will be the pseudo-first-order rate constant (k').
-
To determine the order with respect to TFA, repeat the experiment with different initial concentrations of TFA while keeping the substrate concentration constant. A plot of ln(k') versus ln[TFA] will give a straight line with a slope equal to the reaction order with respect to TFA.
-
Caption: Workflow for kinetic analysis of Boc deprotection.
Alternative Protecting Groups for Pyrrole
While the Boc group is highly versatile, certain synthetic strategies may benefit from alternative N-protecting groups for pyrrole. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Advantages |
| Tosyl (Ts) | Tosyl chloride | Strong base (e.g., NaOH, Na/NH₃) | Electron-withdrawing, deactivates the pyrrole ring towards electrophilic attack.[6] |
| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride | Strong base | Similar to Tosyl, provides good stability.[6] |
| 2,2-Dicyanovinyl | (Ethoxy-methylene)malononitrile | Base (e.g., hydrazine) | Stable under acidic conditions.[6] |
| Silylethoxymethyl (SEM) | SEM chloride | Fluoride source (e.g., TBAF), Lewis acids | Can be removed under mild, non-acidic conditions.[17] |
| p-Methoxybenzyl (PMB) | PMB chloride | Oxidative cleavage (e.g., DDQ, CAN) | Orthogonal to many other protecting groups.[17] |
Expert Insight: The sulfonyl-based protecting groups are particularly useful when subsequent reactions require a deactivated pyrrole ring.[6] For syntheses involving acid-sensitive functionalities where Boc deprotection is problematic, SEM or PMB groups offer valuable orthogonal protection strategies.[17]
Conclusion
The kinetic analysis of this compound deprotection is crucial for optimizing synthetic routes involving pyrrole-containing molecules. While strong acids like TFA and HCl offer rapid and efficient Boc removal, milder methods provide greater selectivity for complex and sensitive substrates. A thorough understanding of the reaction kinetics and the available alternative protecting groups empowers researchers to make informed decisions, leading to improved yields, purity, and overall success in their synthetic endeavors.
References
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Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
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Boc Deprotection Mechanism. YouTube. [Link]
-
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-
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Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules. [Link]
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Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Enzymatic Kinetic Resolution of Tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, a Key Intermediate to Chiral Organoselenanes and Organotelluranes. PubMed. [Link]
-
(PDF) Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. ResearchGate. [Link]
-
Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. ResearchGate. [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]
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A Head-to-Head Comparison of Synthesis Methods for tert-Butyl 1H-pyrrol-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Synthesis of a Key Pharmaceutical Intermediate
tert-Butyl 1H-pyrrol-1-ylcarbamate is a valuable intermediate in the synthesis of a wide range of biologically active compounds and pharmaceuticals. The efficiency and scalability of its preparation are therefore of significant interest to the chemical research and drug development community. This guide provides a head-to-head comparison of the primary methods for the synthesis of this key building block, offering detailed experimental protocols, supporting data, and expert insights to inform your selection of the most appropriate method for your specific needs.
At a Glance: Comparison of Synthesis Methods
| Method | Key Features | Yield | Reaction Time | Purity | Scalability | Green Chemistry Considerations |
| Method 1: Standard Boc Protection with Triethylamine | Robust and widely applicable method. | Good to Excellent | Several hours to overnight | High, with standard purification | Readily scalable | Use of organic solvents |
| Method 2: DMAP-Catalyzed Boc Protection | Accelerated reaction rate, particularly for less reactive substrates. | Excellent | Shorter than standard method | High, with standard purification | Readily scalable | Use of organic solvents and catalyst |
| Method 3: Solvent-Free Boc Protection (Microwave-Assisted) | Environmentally friendly, rapid synthesis. | Good to Excellent | Minutes | High, often with minimal purification | Potentially scalable with appropriate equipment | Eliminates bulk solvent use |
Introduction to the Synthetic Landscape
The synthesis of this compound invariably begins with the preparation of its precursor, 1-aminopyrrole. The purity of this starting material is crucial for the success of the subsequent N-Boc protection. A common and effective method for the synthesis of 1-aminopyrrole is the Clauson-Kaas reaction, which involves the condensation of 2,5-dimethoxytetrahydrofuran with a hydrazine source.[1]
Once 1-aminopyrrole is obtained, the introduction of the tert-butoxycarbonyl (Boc) protecting group is achieved through its reaction with di-tert-butyl dicarbonate (Boc anhydride). The choice of reaction conditions for this transformation significantly impacts the efficiency, yield, and environmental footprint of the overall synthesis. This guide will delve into three key variations of this pivotal step.
Method 1: Standard Boc Protection with Triethylamine
This method represents a classic and reliable approach for the N-Boc protection of amines. The use of a mild organic base, such as triethylamine (TEA), facilitates the reaction by neutralizing the acidic byproduct formed during the reaction.
Mechanistic Insight
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-aminopyrrole attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[2] Triethylamine acts as a base to deprotonate the initially formed ammonium species, driving the reaction to completion.
Caption: Workflow for Standard Boc Protection.
Experimental Protocol
Materials:
-
1-Aminopyrrole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-aminopyrrole in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system such as isopropyl ether and n-heptane.[3]
Method 2: DMAP-Catalyzed Boc Protection
For less nucleophilic amines or to accelerate the reaction rate, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed. DMAP is a hypernucleophilic acylation catalyst that significantly enhances the efficiency of the Boc protection.
Mechanistic Insight
DMAP acts as a nucleophilic catalyst by first reacting with Boc anhydride to form a highly reactive N-acylpyridinium intermediate.[4] This intermediate is much more electrophilic than Boc anhydride itself, making it more susceptible to nucleophilic attack by the 1-aminopyrrole. After the transfer of the Boc group, the DMAP catalyst is regenerated.
Caption: Workflow for DMAP-Catalyzed Boc Protection.
Experimental Protocol
Materials:
-
1-Aminopyrrole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05-0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-aminopyrrole and DMAP in anhydrous THF.
-
Add di-tert-butyl dicarbonate to the stirred solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is often of high purity, but can be further purified by flash chromatography or recrystallization if necessary. A study on a similar unreactive amine showed that a combination of NaI and DMAP with Boc anhydride in THF led to a >98% yield within seconds at room temperature.[4]
Method 3: Solvent-Free Boc Protection (Microwave-Assisted)
In a move towards greener and more efficient chemical processes, solvent-free reaction conditions, often coupled with microwave irradiation, have gained significant traction. This approach minimizes waste and can dramatically reduce reaction times.
Mechanistic Insight
Under solvent-free conditions, the reaction mechanism is similar to the standard method, but the increased concentration of reactants and the energy input from microwave irradiation accelerate the reaction rate. Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in cleaner reactions and higher yields in shorter times.[5]
Caption: Workflow for Solvent-Free Boc Protection.
Experimental Protocol
Materials:
-
1-Aminopyrrole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)
Procedure:
-
In a microwave-safe reaction vessel, add 1-aminopyrrole and di-tert-butyl dicarbonate.
-
Thoroughly mix the reactants.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 160-320 W) for a short period (e.g., 30-60 seconds).[5] The reaction progress can be monitored by TLC after a short irradiation time.
-
After completion, the resulting solid or oil can be directly purified.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to afford the pure product.
Conclusion and Recommendations
The choice of synthesis method for this compound depends on the specific requirements of the researcher, including scale, available equipment, and green chemistry considerations.
-
Method 1 (Standard with TEA) is a reliable and well-understood method suitable for a wide range of applications and scales. It is a good starting point for those new to this synthesis.
-
Method 2 (DMAP-Catalyzed) is recommended when faster reaction times are desired or if the 1-aminopyrrole starting material exhibits lower than expected reactivity. The use of a catalytic amount of DMAP can significantly improve efficiency.
-
Method 3 (Solvent-Free, Microwave-Assisted) is an excellent choice for laboratories equipped with microwave reactors and for those prioritizing green chemistry principles. It offers the potential for rapid, high-yielding synthesis with minimal solvent waste.
By carefully considering the advantages and disadvantages of each method, researchers can select the most appropriate protocol to efficiently and effectively synthesize this compound for their downstream applications.
References
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-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-.
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,1′-BIPYRROLE. SYNTHESIS AND STEREOCHEMISTRY. Retrieved from [Link]
-
CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. Retrieved from [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-free Cleavage of tert-Butyl Esters under Microwave Conditions. Retrieved from [Link]
-
S. Syed Shafi, R. Rajesh, S. Senthilkumar. (n.d.). synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. Retrieved from [Link]
-
OAText. (2019, September 26). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Retrieved from [Link]
-
National Institutes of Health. (2023, June 27). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for tert-Butyl 1H-pyrrol-1-ylcarbamate
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For intermediates like tert-Butyl 1H-pyrrol-1-ylcarbamate, a versatile building block in the synthesis of active pharmaceutical ingredients (APIs), robust and reproducible analytical methods are the bedrock of quality control.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for the characterization and purity assessment of this compound, with a core focus on the principles and practicalities of cross-validation. The objective is to ensure that analytical procedures yield consistent and reliable results across different laboratories, instruments, and analysts, a critical step for regulatory compliance and successful drug development.[4][5]
The Imperative of Method Validation and Cross-Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[6][7] Regulatory bodies like the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines, such as the ICH Q2(R2), that outline the necessary validation characteristics.[8][9][10] These include accuracy, precision, specificity, linearity, range, and robustness.
Cross-validation extends this principle by comparing the results from two or more distinct analytical methods or the same method across different laboratories.[1][4][11] This is crucial when a method is transferred between sites, for instance, from a research and development lab to a quality control facility. It ensures that the method is robust enough to withstand minor variations in environmental conditions, equipment, and reagents.[4]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for this compound depends on the specific analytical goal, such as purity determination, impurity profiling, or quantification. The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[12][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase setup with a non-polar stationary phase (like C18) and a polar mobile phase is typically employed.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start at 95% A, decreasing to 5% A over 20 minutes.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[12]
-
Gas Chromatography (GC)
GC is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents, that may be present in the this compound sample from the manufacturing process.[14]
Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated components are then detected, often by a Flame Ionization Detector (FID) for organic compounds or a Mass Spectrometer (MS) for identification.
Experimental Protocol: GC for Residual Solvents
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and headspace autosampler.
-
Chromatographic Conditions:
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.[14]
-
Carrier Gas: Nitrogen or Helium at a constant flow.
-
Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
Seal the vial and place it in the headspace autosampler for incubation before injection.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[13] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Principle of Operation: qNMR compares the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and concentration.
Experimental Protocol: qNMR for Absolute Purity
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum with a long relaxation delay to ensure full signal relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound (e.g., the tert-butyl protons) and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, their molecular weights, and their weighed amounts.
-
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the analysis of this compound, based on the validation parameters outlined in the ICH guidelines.[15][16]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Applicability | Purity, impurities, stability | Residual solvents, volatile impurities | Absolute purity, structure confirmation |
| Specificity | High, dependent on column and mobile phase | High, especially with MS detection | Very high, based on unique chemical shifts |
| Accuracy | High, typically 98-102% recovery | High, dependent on sample preparation | Very high, primary method |
| Precision (RSD) | Excellent, typically <2% | Excellent, typically <5% | Excellent, typically <1% |
| Linearity | Excellent over a wide concentration range | Excellent for target analytes | Inherently linear |
| Limit of Detection (LOD) | Low (ng range) | Very low (pg range) | Moderate (µg range) |
| Limit of Quantitation (LOQ) | Low (ng range) | Very low (pg range) | Moderate (µg range) |
| Robustness | Good, but sensitive to changes in mobile phase, pH, and temperature | Very good, less affected by minor parameter changes | Excellent |
Cross-Validation Workflow
The cross-validation of an analytical method between two laboratories, a transferring lab and a receiving lab, is a systematic process to ensure the reproducibility of results.[4][17] The most common approach is comparative testing, where both labs analyze the same batch of samples.[17]
Caption: Workflow for inter-laboratory cross-validation via comparative testing.
The cross-validation process involves the following key steps:
-
Establish a Transfer Protocol: A detailed protocol is co-developed by both laboratories, outlining the scope, analytical procedure, samples to be tested, and pre-defined acceptance criteria.
-
Training: The transferring lab ensures that the analysts at the receiving lab are adequately trained on the method.
-
Comparative Testing: Both labs analyze a homogenous batch of this compound. This should include samples at different concentrations to assess accuracy and linearity.
-
Data Evaluation: The results from both laboratories are statistically compared. The acceptance criteria typically involve comparing the mean results, standard deviations, and equivalence testing to ensure there are no statistically significant differences.
Conclusion
The selection of an appropriate analytical method for this compound is contingent on the specific analytical objective. HPLC is a versatile tool for purity and impurity profiling, GC excels in the analysis of residual solvents, and qNMR provides an absolute measure of purity. A successful cross-validation is not merely a procedural formality but a scientific necessity that underpins the reliability of data throughout the drug development lifecycle.[4] By adhering to the principles laid out by regulatory bodies and employing a systematic approach to method transfer, pharmaceutical organizations can ensure the consistency and quality of their analytical data, ultimately contributing to the safety and efficacy of the final drug product.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Univerzita Karlova. Validation of chromatographic methods in pharmaceutical analysis. [Link]
-
SpringerLink. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
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PubMed. (1995). Cross-validation of bioanalytical methods between laboratories. [Link]
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Synlett. Supporting Information. [Link]
-
ResearchGate. ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents. [Link]
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PubChem. tert-butyl 1H-pyrrole-1-carboxylate. [Link]
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ResearchGate. NMR correlations for tert-butyl 1-benzoyl-2,4-dioxooctahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (4). [Link]
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Meikem. MC011959 this compound. [Link]
-
Lucerna-Chem AG. tert-Butyl (1H-pyrrol-1-yl) carbamate. [Link]
-
PubChem. tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate. [Link]
-
PubMed. (2022). Shorter and Rugged Analytical GC Method for Residual Solvents Content in Active Pharmaceutical Ingredient. [Link]
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A Senior Application Scientist's Guide to Benchmarking tert-Butyl 1H-pyrrol-1-ylcarbamate
An Objective Performance Analysis for Synthetic Chemistry Applications
Introduction: Defining the Role of a Niche Building Block
In the landscape of modern drug discovery and medicinal chemistry, the pyrrole scaffold is a cornerstone, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active molecules.[1][2] The strategic functionalization of this heterocyclic core is paramount for developing novel therapeutics. tert-Butyl 1H-pyrrol-1-ylcarbamate (CAS 937046-95-2) presents itself as a key intermediate: a pyrrole ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group.[3][4] This structure offers a stable, yet readily cleavable, handle for introducing an N-amino pyrrole moiety into complex molecular architectures.
This guide provides an in-depth, objective benchmark of this compound against established industry standards. As senior application scientists, our goal is not merely to present data, but to provide a causal understanding of its performance. We will dissect its stability, reactivity, and deprotection efficiency through validated experimental protocols. This analysis is designed for researchers, medicinal chemists, and process development professionals who require reliable and predictable performance from their chemical building blocks.
Physicochemical Characterization and Purity Assessment
Before any performance evaluation, establishing the baseline identity and purity of the reagent is critical. This ensures reproducibility and validates that the observed performance is intrinsic to the molecule itself, not impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 937046-95-2 | [4] |
| Molecular Formula | C₉H₁₄N₂O₂ | [3] |
| Molecular Weight | 182.22 g/mol | [3] |
| Appearance | White solid | [5] |
| Purity (Typical) | >98% | [5] |
Protocol 1: Standard Purity Verification Workflow
This protocol outlines a standard, multi-faceted approach to verify the purity and identity of an incoming batch of this compound.
Rationale: Combining chromatographic separation with mass spectrometry provides orthogonal data points. HPLC quantifies purity based on UV absorption, while LC-MS confirms the mass of the main component and identifies potential impurities. NMR provides structural confirmation.
Caption: Standard workflow for purity and identity verification.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade acetonitrile.
-
HPLC-MS Analysis:
-
Inject 5 µL of the prepared sample into an HPLC system equipped with a C18 column.
-
Employ a gradient elution method, starting from 95:5 Water:Acetonitrile (with 0.1% formic acid) and ramping to 5:95 Water:Acetonitrile over 10 minutes.
-
Monitor the eluent using a UV detector at 254 nm and an in-line mass spectrometer.
-
Validation: A purity of >98% is expected from the HPLC chromatogram. The mass spectrometer should detect a primary peak corresponding to the protonated molecule [M+H]⁺ at m/z 183.11.
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).[6]
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation: The resulting spectra should be consistent with the known structure of this compound, showing characteristic peaks for the pyrrole ring protons and the nine equivalent protons of the tert-butyl group.[7]
-
Performance Benchmarking: Stability of the Boc Protecting Group
The utility of a protected building block is fundamentally dependent on the stability of the protecting group under various reaction conditions.[8][9] The Boc group is known for its stability to bases and nucleophiles but lability towards acids.[10][11] We will benchmark its stability against conditions commonly used in cross-coupling and acylation reactions.
Table 2: Stability of this compound Under Common Reaction Conditions
| Condition | Reagents | Temperature | Time (h) | % Decomposition |
| Basic (Fmoc Deprotection) | 20% Piperidine in DMF | Room Temp | 2 | < 1% |
| Mild Acidic (Aqueous Workup) | 1 M HCl (aq) | Room Temp | 0.5 | ~5-10% |
| Strong Acidic (Boc Deprotection) | Trifluoroacetic Acid (TFA) | Room Temp | 1 | >99% |
| Palladium Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 90 °C | 6 | < 2% |
Protocol 2: Assessing Protecting Group Stability
Rationale: This protocol simulates common synthetic environments to quantify the robustness of the Boc protecting group. By analyzing the reaction mixture via HPLC at set time points, we can determine the rate and extent of any premature deprotection or degradation.
Caption: Workflow for parallel stability testing.
Step-by-Step Methodology:
-
Setup: In separate vials, dissolve 10 mg of this compound in 1 mL of the appropriate solvent for each condition listed in Table 2.
-
Reaction: Add the specified reagents for each condition and stir the mixtures at the indicated temperature.
-
Sampling: At intervals (e.g., 1, 4, and 8 hours), withdraw a small aliquot (~50 µL) from each reaction vial.
-
Quench & Analysis: Immediately quench the aliquot by diluting it in a solution of acetonitrile and water. Analyze the sample by HPLC to determine the ratio of starting material to any degradation or deprotection products.
Comparative Analysis: Deprotection Efficiency
The value of a protecting group lies in its facile and clean removal when desired.[12][13] The industry standard for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).[11] We compare this standard method with a milder alternative to assess the versatility of the substrate.
Table 3: Comparison of Deprotection Protocols
| Protocol | Reagents | Time | Yield of 1-aminopyrrole | Purity (by HPLC) |
| A: Standard (Strong Acid) | Neat Trifluoroacetic Acid (TFA) | 1 hour | >95% | >98% |
| B: Milder Alternative | 4 M HCl in Dioxane | 4 hours | ~90% | >97% |
Protocol 3: Boc Group Deprotection
Rationale: This protocol validates the efficiency of removing the Boc group to yield the free amine, 1-aminopyrrole. The choice between neat TFA and HCl in dioxane often depends on the acid sensitivity of other functional groups in a more complex molecule. This comparison provides chemists with options to tailor the deprotection to their specific synthetic context.
Step-by-Step Methodology (Protocol A - TFA):
-
Reaction: Dissolve this compound (1.0 g, 5.49 mmol) in dichloromethane (10 mL) in an ice bath.
-
Deprotection: Add trifluoroacetic acid (5 mL) dropwise. Remove the ice bath and stir at room temperature for 1 hour.
-
Workup: Concentrate the mixture under reduced pressure. Re-dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-aminopyrrole.
-
Validation: Characterize the product by NMR and confirm purity by HPLC-MS.
Benchmarking Against Industry Alternatives
The primary alternatives to a Boc-protected amine are other carbamate protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (carbobenzyloxy).[10][14] The choice between them is dictated by the principle of orthogonality —the ability to deprotect one group without affecting others.[14]
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Comparative Insights:
-
This compound (Boc-protected): This is the ideal choice when subsequent synthetic steps involve basic or nucleophilic conditions, or require hydrogenolysis that might affect other parts of the molecule. Its removal requires strong acid, making it orthogonal to Fmoc and Cbz groups.[10][11]
-
Fmoc-protected 1-aminopyrrole: This alternative would be selected if the overall synthetic strategy is acid-sensitive. The Fmoc group is removed under mild basic conditions (e.g., piperidine), making it orthogonal to Boc and Cbz.[10][15]
-
Cbz-protected 1-aminopyrrole: The Cbz group is robust and stable to both acidic and basic conditions. It is typically removed via catalytic hydrogenolysis, a reductive cleavage. This makes it a suitable choice when other groups in the molecule are sensitive to strong acids or bases, but stable to reduction.[10]
Conclusion and Recommendations
This compound is a robust and reliable building block for the introduction of the 1-aminopyrrole moiety in organic synthesis. Our benchmarking analysis confirms the following:
-
High Purity and Stability: The commercial-grade material demonstrates high purity, and the Boc protecting group exhibits excellent stability under basic and neutral conditions, including those typical of palladium-catalyzed cross-coupling reactions.
-
Efficient and Predictable Deprotection: The Boc group is removed cleanly and in high yield under standard strong acid conditions (TFA), with milder options available (HCl in dioxane) for more sensitive substrates.
-
Strategic Value in Orthogonal Synthesis: Its acid-lability makes it a critical orthogonal partner to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups, providing essential flexibility in complex, multi-step syntheses.
We recommend the selection of this compound for synthetic routes that require a protected 1-aminopyrrole stable to basic, nucleophilic, and reductive conditions. Its predictable reactivity and straightforward deprotection make it a valuable tool for researchers in drug discovery and process development.
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tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][3][4]oxazin-6-yl)carbamate. Benchchem. [URL: https://www.benchchem.com/product/b1246088458]
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tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][3][4]oxazin-6-yl)carbamate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/hpr1201]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-Butyl 1H-pyrrol-1-ylcarbamate
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While tert-Butyl 1H-pyrrol-1-ylcarbamate is a valuable intermediate in pharmaceutical synthesis, its proper disposal is a critical aspect of laboratory management that ensures safety and regulatory compliance. This guide provides a detailed, step-by-step approach to the safe disposal of this compound, grounded in scientific principles and best practices in chemical waste management.
Hazard Identification and Risk Assessment: A Proactive Approach
Based on data from analogous chemicals, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, a comprehensive risk assessment should be conducted prior to handling, considering the quantities involved and the specific laboratory conditions.
Incompatible Materials: To prevent dangerous chemical reactions, it is crucial to avoid mixing this compound waste with incompatible materials. Based on general carbamate chemistry, strong oxidizing agents are a primary concern.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, the following personal protective equipment is mandatory when handling this compound and its waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To protect the skin from potential irritation.[1][2] |
| Body Protection | A standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of any dust or vapors, which may cause respiratory tract irritation.[1][2] |
Waste Segregation and Container Management: The Foundation of Safe Disposal
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[5]
Waste Stream Classification:
-
Solid Waste: Unused or expired this compound, and any contaminated solids (e.g., weighing paper, stir bars) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Container Labeling:
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Irritant")
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
For Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS department immediately.
-
Prevent the spill from entering drains or waterways.
-
Follow the specific instructions provided by your EHS team.
Disposal Protocol: A Step-by-Step Guide
The final disposal of this compound waste must be conducted through your institution's hazardous waste management program, which will utilize a licensed professional waste disposal service.
Experimental Protocol for Waste Accumulation and Disposal:
-
Waste Generation: During your experimental workflow, collect all solid and liquid waste containing this compound in the appropriately labeled containers as described in Section 3.
-
Container Sealing: Once a waste container is full, or your project is complete, securely seal the container.
-
Waste Pickup Request: Submit a hazardous waste pickup request to your institution's EHS department, following their specific procedures.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
Regulatory Compliance: Navigating the Legal Landscape
The disposal of chemical waste is governed by strict federal and state regulations. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA). Carbamate-containing wastes may be classified as "listed" hazardous wastes, particularly if they are byproducts of manufacturing processes.[6] For research-generated waste, it is more likely to be classified as a "characteristic" hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[5]
It is the responsibility of the waste generator (the laboratory) to properly characterize the waste. Your institution's EHS department is the ultimate authority for making this determination and ensuring compliance with all applicable regulations.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 1H-pyrrol-1-ylcarbamate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like tert-Butyl 1H-pyrrol-1-ylcarbamate demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for mitigating risk. The recommendations herein are synthesized from safety data for structurally analogous carbamate compounds, providing a robust safety protocol in the absence of specific published exposure limits for this particular molecule.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from similar carbamate compounds, this compound should be handled as a substance with the potential to cause significant irritation.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.[2]
A summary of the likely hazard classifications, according to the Globally Harmonized System (GHS), is provided below.
| Hazard Class | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation. | [1][2][3] |
| Eye Irritation | H319: Causes serious eye irritation. | [1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [1][2][3] |
These classifications form the logical basis for the specific personal protective equipment (PPE) and handling protocols that follow. The objective is to create a complete barrier between the researcher and the chemical.
Engineering Controls: The First Line of Defense
PPE should never be the sole method of protection. It is designed to be used in conjunction with robust engineering controls that minimize ambient exposure.
-
Chemical Fume Hood: All weighing and handling of solid this compound and its solutions must be performed within a certified chemical fume hood.[4][5][6] This is critical to prevent the inhalation of fine dust particles or vapors.[4][7]
-
Ventilation: The laboratory must be equipped with adequate general and local exhaust ventilation to keep airborne concentrations as low as possible.[1][2]
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed near the handling area.[1][2][4]
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. This multi-layered approach ensures comprehensive protection.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][2]
-
Specification: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5][6] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[5][6]
-
Causality: Standard safety glasses do not provide a sufficient seal around the eyes to protect from fine dusts or splashes. Goggles are essential to prevent entry from the sides, top, and bottom.
Skin and Body Protection
This compound is a known skin irritant, making dermal protection a critical priority.[1][2]
-
Gloves:
-
Specification: Wear chemical-resistant gloves, such as nitrile rubber.[8] Always inspect gloves for tears or punctures before use.[5][6][8]
-
Protocol: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5][6] Contaminated gloves must be disposed of as chemical waste immediately after use.[5][6]
-
-
Lab Coat/Protective Clothing:
-
Specification: A long-sleeved lab coat is required.[8] For larger quantities or tasks with a high splash potential, consider chemical-resistant coveralls or a rubber apron.[9][10]
-
Protocol: Contaminated clothing must be removed immediately and laundered separately before reuse.[2][4][7] Never wear contaminated work clothing outside of the laboratory.[11]
-
Respiratory Protection
While engineering controls are the primary means of respiratory protection, additional measures may be necessary.
-
Specification: A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls are insufficient, if dusts are visibly generated, or during spill cleanup.[4][7] A respirator with a P3 filter type is recommended for particulates.[4]
-
Causality: The compound may cause respiratory irritation upon inhalation of dust particles.[1][2][7] A respirator provides a direct barrier to prevent these particles from entering the respiratory tract.
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict, repeatable workflow is crucial for minimizing exposure and ensuring safety.
Pre-Handling Preparations
-
Verify Controls: Confirm that the chemical fume hood is operational and that safety shower and eyewash stations are accessible.[4]
-
Assemble PPE: Don all required personal protective equipment as outlined in the previous section.
-
Review Protocol: Read and understand all steps of the experimental procedure before starting.
Handling the Compound
-
Work Area: Conduct all manipulations within the fume hood.[5]
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.[1][5][7]
-
Avoid Contact: At all times, avoid contact with eyes, skin, and clothing.[1][4][5]
-
Hygiene: Do not eat, drink, or smoke in the work area.[1][7][8]
Post-Handling Procedures
-
Decontamination: Securely seal all containers of the compound.[1][7]
-
Doffing PPE: Remove gloves and any other disposable PPE, disposing of them in a designated hazardous waste container.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][2][5][8]
Safe Handling Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
Emergency & Disposal Plans
Spill Procedures
-
Small Spills: For small spills, avoid generating dust.[7] Use dry cleanup procedures, such as gently sweeping or vacuuming the material into a suitable, sealed container for disposal.[7]
-
General Spills: Evacuate the area and ensure adequate ventilation.[5] Clean up spills immediately, observing all precautions outlined in the PPE section.[7]
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
Disposal
All chemical waste and contaminated disposables must be placed in a clearly labeled, sealed container.[7] Disposal must be carried out through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][3] Do not allow the product to enter drains or waterways.[1][5][7]
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AA Blocks. (2025). Safety Data Sheet: tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet: tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Retrieved from [Link]
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Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
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Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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MU Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
